Tetrahydropteroylpentaglutamate
Description
Structure
2D Structure
Properties
CAS No. |
41520-73-4 |
|---|---|
Molecular Formula |
C39H51N11O18 |
Molecular Weight |
961.9 g/mol |
IUPAC Name |
(2S,6R,11S)-2,11-diamino-6-[[(4S)-4-amino-4-carboxybutanoyl]-[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(4S)-4-amino-4-carboxybutanoyl]oxycarbonyl-7-(carboxymethyl)-5,8-dioxododecanedioic acid |
InChI |
InChI=1S/C39H51N11O18/c40-20(33(59)60)5-9-24(51)19(13-27(54)55)39(25(52)10-6-21(41)34(61)62,37(67)68-28(56)12-8-23(43)36(65)66)50(26(53)11-7-22(42)35(63)64)32(58)16-1-3-17(4-2-16)45-14-18-15-46-30-29(47-18)31(57)49-38(44)48-30/h1-4,18-23,45,47H,5-15,40-43H2,(H,54,55)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H4,44,46,48,49,57)/t18?,19?,20-,21-,22-,23-,39+/m0/s1 |
InChI Key |
KOKHBTUTPWMWQI-CWCSDLQQSA-N |
Isomeric SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetrahydropteroylpentaglutamate; THPPG; Tetrahydropteroyl pentaglutamate; |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Tetrahydropteroylpentaglutamate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
One-carbon metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, as well as for the regulation of cellular methylation. Central to these processes is the folate coenzyme, tetrahydrofolate (THF), which exists in cells predominantly in its polyglutamated forms. This technical guide provides an in-depth exploration of the vital role of a specific and highly abundant polyglutamated folate, tetrahydropteroylpentaglutamate (H4PteGlu5). We will delve into its function as a one-carbon unit carrier, its interactions with key metabolic enzymes, and the experimental methodologies used to study its activity. This guide aims to serve as a comprehensive resource for professionals in biomedical research and drug development.
Introduction: The Significance of Polyglutamylation
Folic acid, a synthetic vitamin, is biologically inactive until it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF).[1] THF is the active coenzyme form that can accept and donate one-carbon units at various oxidation states.[2] However, for THF to be effectively retained and utilized within the cell, it undergoes a crucial modification known as polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety of THF.[3]
The resulting polyglutamated tail, most commonly containing five glutamate residues to form this compound (H4PteGlu5), serves several critical functions:
-
Cellular Retention: The increased negative charge of the polyglutamate tail prevents the folate coenzyme from passively diffusing across cellular membranes, effectively trapping it within the cell and its organelles.[3]
-
Enhanced Enzymatic Affinity: The polyglutamate tail significantly increases the binding affinity of the folate coenzyme for the various enzymes of one-carbon metabolism.[3] This enhanced affinity is crucial for efficient catalysis and the channeling of reactive one-carbon units through metabolic pathways.
-
Substrate Specificity: Some enzymes in the one-carbon metabolic network exhibit a strong preference or absolute requirement for polyglutamated folates as substrates.
The Role of this compound in One-Carbon Transfer Reactions
This compound is the primary intracellular coenzyme involved in the transfer of one-carbon units. These single-carbon moieties, which can exist as formyl, methylene, or methyl groups, are essential building blocks for a variety of critical biomolecules.
Biosynthesis of Nucleotides
The synthesis of both purines and pyrimidines is heavily reliant on one-carbon units provided by H4PteGlu5 derivatives.
-
Purine Synthesis: Two steps in the de novo purine biosynthesis pathway require the donation of a formyl group from 10-formyl-H4PteGlu5.
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase. This enzyme utilizes 5,10-methylene-H4PteGlu5 as the one-carbon donor.
Amino Acid Metabolism
One-carbon metabolism is intricately linked with the interconversion of several amino acids.
-
Serine and Glycine Homeostasis: The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units.[2] In this reaction, the β-carbon of serine is transferred to H4PteGlu5 to form 5,10-methylene-H4PteGlu5.
-
Methionine Regeneration: 5-Methyl-H4PteGlu5 is the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.
Quantitative Data: Enzyme-Cofactor Interactions
The efficiency of one-carbon metabolism is largely dictated by the precise interactions between metabolic enzymes and their polyglutamated folate coenzymes. The following table summarizes key quantitative data for the interaction of H4PteGlu5 with a representative enzyme of one-carbon metabolism.
| Enzyme | Ligand | Dissociation Constant (Kd) | Method | Organism | Reference |
| 10-Formyltetrahydrofolate Dehydrogenase | This compound | ~15-20 nM | Fluorescence Titration & Product Inhibition Analysis | Rabbit | [4][5] |
Experimental Protocols
The study of this compound and its role in one-carbon metabolism relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.
Determination of Cellular Folate Concentrations
4.1.1. Microbiological Assay using Lactobacillus casei
This method relies on the principle that the growth of Lactobacillus casei is proportional to the amount of folate present in the sample.
Protocol:
-
Sample Preparation:
-
For red blood cell folate, lyse washed erythrocytes in a solution containing 1% ascorbic acid to protect folates from oxidation.[6]
-
For tissue samples, homogenize in a suitable buffer containing a reducing agent.
-
-
Enzymatic Digestion (for total folate):
-
Treat the sample with a conjugase (e.g., from hog kidney) to hydrolyze the polyglutamate tail to the monoglutamate form, as L. casei responds primarily to shorter-chain folates.
-
-
Assay:
-
Prepare a series of dilutions of the treated sample and a standard curve of folic acid.
-
In a 96-well microtiter plate, add the diluted samples and standards to a folate-free microbiological growth medium.
-
Inoculate each well with a standardized suspension of Lactobacillus casei.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the turbidity (optical density) of each well at 655 nm using a microplate reader.
-
Calculate the folate concentration in the samples by comparing their turbidity to the standard curve.[7]
-
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific method for separating and quantifying different folate derivatives, including the various polyglutamated forms.
Protocol:
-
Extraction:
-
Extract folates from cells or tissues using a buffer containing a reducing agent (e.g., ascorbic acid and dithiothreitol) and a chaotropic agent to release protein-bound folates.
-
-
Solid-Phase Extraction (SPE):
-
Purify and concentrate the folate extracts using an affinity SPE column.
-
-
Chromatographic Separation:
-
Inject the purified extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
-
Detection:
-
Detect the eluting folate derivatives using a fluorescence detector (excitation at ~290 nm, emission at ~360 nm) or a UV detector.
-
For enhanced specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).
-
-
Quantification:
-
Quantify the individual folate species by comparing their peak areas to those of authentic standards.
-
Enzyme Activity Assays
4.2.1. Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the production of 5,10-methylenetetrahydrofolate by SHMT by coupling it to the NADP+-dependent oxidation of this product by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).
Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer containing L-serine, this compound (or THF), NADP+, and an excess of purified MTHFD.
-
-
Initiation:
-
Initiate the reaction by adding the SHMT-containing sample (e.g., cell lysate or purified enzyme).
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm (or 375 nm to avoid THF interference) due to the formation of NADPH.[8]
-
-
Calculation:
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH to determine the SHMT activity.
-
Visualizing the Metabolic Network and Experimental Workflows
Diagrams are essential for visualizing the complex relationships within one-carbon metabolism and for outlining experimental procedures. The following diagrams were generated using the Graphviz DOT language.
Figure 1: Simplified overview of one-carbon metabolism pathways in the cytosol and mitochondria.
Figure 2: Experimental workflow for the coupled spectrophotometric SHMT activity assay.
Conclusion and Future Directions
This compound is an indispensable component of one-carbon metabolism, playing a central role in the biosynthesis of essential macromolecules and the regulation of cellular methylation. Its polyglutamated tail is critical for its cellular retention and its high-affinity interactions with the enzymes of this metabolic network. A thorough understanding of the function of H4PteGlu5 and its associated enzymes is crucial for the development of novel therapeutic strategies targeting diseases with dysregulated one-carbon metabolism, such as cancer and neural tube defects. Future research should focus on further elucidating the specific roles of different polyglutamate chain lengths in regulating metabolic flux and on the development of highly specific inhibitors for the enzymes that utilize these vital cofactors.
References
- 1. Gene Expression Profiles of the One-carbon Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 3. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of this compound bound to 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method of assay of red cell folate activity and the value of the assay as a test for folate deficiency [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Pathway of Tetrahydropteroylpentaglutamate Biosynthesis in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tetrahydropteroylpentaglutamate biosynthesis pathway in mammalian cells. This critical metabolic route is essential for the synthesis of nucleotides and amino acids, and its dysregulation is implicated in various diseases, including cancer. This document offers a comprehensive overview of the core enzymes, quantitative data on their activity, detailed experimental protocols for their study, and visualizations of the key processes to support research and drug development endeavors.
Core Biosynthesis Pathway
The biosynthesis of this compound, the biologically active form of folate, is a multi-step process primarily occurring in the cytoplasm and mitochondria of mammalian cells. The pathway begins with the cellular uptake of dietary folates, such as folic acid or 5-methyltetrahydrofolate. Once inside the cell, these monoglutamated folates undergo two key enzymatic modifications to become functional coenzymes.
Step 1: Reduction of Dihydrofolate
Dietary folic acid is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) .[1][2] This reaction is crucial as THF is the backbone for all folate coenzymes. DHFR utilizes NADPH as a cofactor for this two-step reduction.[3] The inhibition of DHFR is a key mechanism of action for antifolate drugs like methotrexate, which are widely used in cancer chemotherapy.[4][5][6]
Step 2: Polyglutamylation of Tetrahydrofolate
Tetrahydrofolate and its one-carbon derivatives are subsequently modified by the addition of multiple glutamate residues in a process called polyglutamylation. This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[7][8][9] Polyglutamylation is essential for the intracellular retention of folates, as the negatively charged polyglutamate tail prevents their efflux across the cell membrane.[10][11] Furthermore, polyglutamated folates are often the preferred substrates for enzymes involved in one-carbon metabolism.[7][8][12] The chain length of the polyglutamate tail can vary, with pentaglutamate being a predominant form in many mammalian tissues.[13][14]
The overall pathway is compartmentalized, with distinct cytosolic and mitochondrial pools of folates and their metabolizing enzymes.[4][10][15] This compartmentalization allows for the differential regulation and channeling of one-carbon units for various metabolic processes, including purine and thymidylate synthesis in the cytoplasm and nucleus, and amino acid metabolism in the mitochondria.[1][15]
References
- 1. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A critical intracellular concentration of fully reduced non-methylated folate polyglutamates prevents macrocytosis and diminished growth rate of human cell line K562 in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo‐kinetics Reveal Dynamic Effects on the Chemistry of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Folate distribution in cultured human cells. Studies on 5,10-CH2-H4PteGlu reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Polyglutamate forms of folate in resting and proliferating mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Compartmentalization of Mammalian Folate-Mediated One-Carbon Metabolism | Annual Reviews [annualreviews.org]
An In-depth Technical Guide on the Intracellular Localization of Tetrahydropteroylpentaglutamate Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-mediated one-carbon metabolism is a cornerstone of cellular biosynthesis, providing the necessary building blocks for nucleotides, amino acids, and other essential biomolecules. The intracellular compartmentalization of folate pools, particularly between the mitochondria and cytosol, plays a critical role in regulating these metabolic pathways. Tetrahydropteroylpentaglutamate (H4PteGlu5), a key polyglutamated form of tetrahydrofolate, is central to these processes. Understanding its subcellular distribution is paramount for elucidating the intricacies of one-carbon metabolism and for the development of targeted therapeutic strategies, including antifolate cancer therapies. This technical guide provides a comprehensive overview of the intracellular localization of H4PteGlu5 pools, detailing the quantitative distribution, the experimental protocols for its determination, and the metabolic pathways in which it participates.
Data Presentation: Quantitative Distribution of Folate Polyglutamates
Table 1: Relative Proportions of Folate Polyglutamates in Rat Liver Subcellular Fractions [1]
| Polyglutamate Chain Length | Cytosol (%) | Heavy Mitochondrial Fraction (%) |
| Tetraglutamates (Glu4) | ~3.5 | - |
| Pentaglutamates (Glu5) | Predominantly lower | Predominantly higher |
| Hexaglutamates (Glu6) | Predominantly higher | Predominantly lower |
| Heptaglutamates (Glu7) | ~2.8 | - |
Note: The study by Krumdieck et al. (1983) states that cytosolic folates are predominantly hexaglutamates, whereas pentaglutamates predominate in the heavy mitochondrial fraction.[1] The overall distribution in the whole liver was reported as approximately 52% pentaglutamates and 42% hexaglutamates.[1]
Table 2: General Distribution of Folate Derivatives in Rat Liver Subcellular Fractions [2]
| Folate Derivative | Predominant Subcellular Location | Predominant Polyglutamate Form |
| 5-Methyl-tetrahydropteroylglutamates | Cytosol (Soluble fraction) | Hexaglutamates |
| Formyl-substituted and Unsubstituted Folates | Mitochondria | Pentaglutamates |
Experimental Protocols
The determination of the subcellular localization of H4PteGlu5 pools involves two key experimental stages: the isolation of subcellular fractions and the subsequent quantification of folate polyglutamates.
Subcellular Fractionation of Rat Liver
This protocol describes the isolation of mitochondrial and cytosolic fractions from rat liver using differential centrifugation.
Materials:
-
Male Wistar rats (or other suitable model)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Tissue Preparation: Euthanize the rat according to approved animal care protocols. Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenization: Place the minced liver in a pre-chilled Potter-Elvehjem homogenizer. Homogenize with a motor-driven Teflon pestle (approximately 5-6 passes at 600-800 rpm). Maintain the homogenate on ice throughout the procedure.
-
Initial Centrifugation (Nuclear and Cell Debris Removal): Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C. This pellets the nuclei and unbroken cells.
-
Isolation of Mitochondrial Fraction: Carefully decant the supernatant from the previous step into new centrifuge tubes. Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in fresh, ice-cold homogenization buffer and centrifuge again at 8,000 x g for 15 minutes at 4°C. This step is repeated twice to minimize cytosolic contamination. The final pellet is the purified mitochondrial fraction.
-
Isolation of Cytosolic Fraction: The supernatant from the first mitochondrial centrifugation step (step 4) is carefully collected. To obtain the soluble cytosolic fraction, this supernatant is subjected to ultracentrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. The resulting supernatant is the cytosolic fraction.
-
Fraction Purity Assessment: The purity of the mitochondrial and cytosolic fractions should be assessed using marker enzymes. For the mitochondrial fraction, cytochrome c oxidase or succinate dehydrogenase activity can be measured. For the cytosolic fraction, lactate dehydrogenase activity is a common marker.
Quantification of Folate Polyglutamates: The Ternary Complex Assay
The ternary complex assay is a highly sensitive method for the quantification of various folate derivatives and their polyglutamate forms.[3]
Principle: This assay relies on the formation of a stable ternary complex between thymidylate synthetase (TS), 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and 5,10-methylenetetrahydrofolate (CH2-H4PteGlun).[3] Folates extracted from the subcellular fractions are enzymatically converted to CH2-H4PteGlun, which then forms the complex. By using radiolabeled FdUMP ([³H]FdUMP), the amount of complex formed, and thus the initial amount of folate, can be quantified. Different polyglutamate chain lengths can be separated prior to or after complex formation, allowing for their individual quantification.
Procedure Outline:
-
Folate Extraction: Extract folates from the isolated mitochondrial and cytosolic fractions using a suitable extraction buffer (e.g., containing ascorbate or 2-mercaptoethanol to prevent oxidation) and boiling to release folate-binding proteins.
-
Enzymatic Interconversion: Treat the extracted folates with a cocktail of enzymes to convert them to a common form, typically 5,10-methylenetetrahydrofolate. This may involve enzymes like formaldehyde dehydrogenase and serine hydroxymethyltransferase.
-
Ternary Complex Formation: Incubate the converted folate sample with purified thymidylate synthetase and a saturating concentration of [³H]FdUMP.
-
Separation of Free and Bound Ligand: Separate the stable ternary complex from the unbound [³H]FdUMP. This can be achieved by methods such as gel filtration chromatography or adsorption of the complex onto nitrocellulose filters.
-
Quantification: Measure the radioactivity of the isolated ternary complex using liquid scintillation counting.
-
Polyglutamate Separation (Optional but necessary for specific quantification): To determine the distribution of different polyglutamate chain lengths, the folate extracts can be separated by high-performance liquid chromatography (HPLC) prior to the ternary complex assay, or the formed ternary complexes with different polyglutamate tails can be separated by techniques like polyacrylamide gel electrophoresis or isoelectric focusing.[3]
-
Standard Curve: Generate a standard curve using known concentrations of authentic folate polyglutamate standards to relate the measured radioactivity to the amount of folate in the sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Compartmentalization of one-carbon metabolism.
Caption: Experimental workflow for subcellular folate analysis.
Conclusion
The distinct localization of this compound and other folate polyglutamates within the mitochondria and cytosol underscores the highly organized and regulated nature of one-carbon metabolism. The predominance of pentaglutamates in the mitochondria and hexaglutamates in the cytosol suggests specific roles for these cofactors in their respective compartments. The experimental protocols outlined in this guide provide a framework for researchers to investigate this compartmentalization further. A deeper understanding of the factors that govern the synthesis and distribution of H4PteGlu5 and other folates will be crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutics that target these fundamental pathways.
References
- 1. New methods for the study of folate coenzymes: endogenous polyglutamate patterns of subcellular hepatocyte fractions and of regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat liver subcellular folate distribution shows association of formyltetrahydropteroylpentaglutamates with mitochondria and methyltetrahydropteroylhexaglutamates with cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of one-carbon and polyglutamate derivatives of folic acid in rat liver using enzymatic interconversions of folates followed by ternary complex formation with thymidylate synthetase and 5-fluorodeoxyuridylic acid: standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tetrahydropteroylpentaglutamate in Purine Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and signaling. This process is critically dependent on one-carbon metabolism, where derivatives of tetrahydrofolate act as essential coenzymes. This technical guide provides an in-depth examination of the role of tetrahydropteroylpentaglutamate, a key polyglutamated form of tetrahydrofolate, in purine biosynthesis. It details the specific enzymatic reactions, presents quantitative kinetic data for the key transformylase enzymes, outlines detailed experimental protocols for their study, and visualizes the core biochemical and regulatory pathways. This document serves as a comprehensive resource for researchers in oncology, metabolic diseases, and drug development focused on antifolate therapeutics.
Introduction: The Central Role of Folate Coenzymes in Purine Biosynthesis
De novo purine synthesis is a highly conserved, multi-step enzymatic pathway that assembles the inosine monophosphate (IMP) ring from various small molecule precursors.[1] This pathway is energetically expensive, requiring multiple ATP molecules per molecule of IMP synthesized.[2] Two key steps in this pathway involve the incorporation of one-carbon units to form what will become the C2 and C8 atoms of the purine ring. These formyl group transfer reactions are catalyzed by specific transformylase enzymes that utilize 10-formyl-tetrahydrofolate (10-CHO-THF) as the one-carbon donor.[3]
While tetrahydrofolate (THF) is the basic structural unit, the biologically active forms within the cell are tetrahydropteroylpolyglutamates. These molecules consist of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a chain of glutamate residues linked by gamma-peptide bonds.[4] Polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), serves two primary functions: it traps folate cofactors within the cell, preventing their efflux, and it significantly increases their binding affinity for folate-dependent enzymes.[4][5] The pentaglutamate form (containing five glutamate residues), this compound, is a predominant and highly active species. This guide will focus on the pivotal role of this specific coenzyme in the two formylation steps of de novo purine synthesis.
Core Mechanism: Formyl Group Transfer Reactions
This compound, in its 10-formyl derivative form (10-CHO-H₄PteGlu₅), is the essential co-substrate for two critical enzymes in the purine synthesis pathway: Glycinamide Ribonucleotide Transformylase (GART) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Transformylase (ATIC).
Step 3: Glycinamide Ribonucleotide Transformylase (GART)
GART catalyzes the third step in the pathway: the formylation of 5'-phosphoribosylglycinamide (GAR) to produce 5'-phosphoribosyl-N-formylglycinamide (FGAR).[6] This reaction incorporates the carbon atom that will become C8 of the purine ring. In humans, GART is one of three activities present on a large trifunctional protein that also contains GARS (step 2) and AIRS (step 5) activities.[7][8]
Reaction: 10-formyl-tetrahydrofolate + N¹-(5-phospho-D-ribosyl)glycinamide (GAR) ⇌ tetrahydrofolate + N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (FGAR)[6]
Step 9: AICAR Transformylase (ATIC)
ATIC catalyzes the ninth step in the pathway, which is the formylation of 5'-phosphoribosyl-5-aminoimidazole-4-carboxamide (AICAR) to yield 5'-phosphoribosyl-5-formamidoimidazole-4-carboxamide (FAICAR).[9] This reaction provides the C2 atom of the purine ring. Human ATIC is a bifunctional homodimeric enzyme that also catalyzes the final step in the pathway, IMP cyclohydrolase activity, which converts FAICAR into IMP.[10][11]
Reaction: 10-formyl-tetrahydrofolate + 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) ⇌ tetrahydrofolate + 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR)
The following diagram illustrates the central role of 10-formyl-tetrahydropteroylpentaglutamate in these two critical steps of de novo purine synthesis.
Quantitative Data: Enzyme Kinetics
The efficiency and substrate affinity of GART and ATIC are critical determinants of the flux through the purine synthesis pathway. The use of polyglutamated folates as substrates generally results in a significantly lower Michaelis constant (Kₘ), indicating a higher binding affinity, compared to their monoglutamated counterparts.[3][5]
| Enzyme | Organism | Substrate | Kₘ (μM) | k_cat_ (s⁻¹) | k_cat_/Kₘ (M⁻¹s⁻¹) | Reference |
| GART | Human | GAR | 1.1 ± 0.2 | 7.5 | 6.8 x 10⁶ | [7] |
| Human | fDDF¹ | 0.9 ± 0.2 | 7.5 | 8.3 x 10⁶ | [7] | |
| ATIC (Transformylase) | C. neoformans | AICAR | 130 ± 10 | 7.5 | 5.8 x 10⁴ | |
| Human | (Overall reaction) | - | 2.9 ± 0.4 | - | [10] |
Regulatory Signaling Pathways
The de novo purine synthesis pathway is tightly regulated to meet cellular demand for nucleotides. A key signaling network that controls this pathway is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which links nutrient availability and growth factor signals to anabolic processes. mTORC1 stimulates purine synthesis primarily through the transcriptional control of one-carbon metabolism.
Upon activation by growth signals, mTORC1 promotes the translation of the transcription factor ATF4. ATF4 then upregulates the expression of key enzymes in the mitochondrial folate cycle, most notably MTHFD2 (methylenetetrahydrofolate dehydrogenase 2). MTHFD2 is crucial for generating formate, which is exported to the cytoplasm to be converted into 10-formyl-THF, the direct one-carbon donor for the GART and ATIC reactions. This regulatory axis ensures that the supply of one-carbon units is coordinated with the cellular growth state and demand for purine synthesis.
Experimental Protocols
Studying the activity of GART and ATIC is fundamental to understanding purine metabolism and for screening potential inhibitors. Continuous spectrophotometric assays are commonly employed for this purpose.
Protocol: Continuous Spectrophotometric Assay for GART Activity
This protocol is adapted from methodologies that monitor the formation of the folate product, which has a distinct UV absorbance from the formylated substrate.[7]
Objective: To determine the kinetic parameters of human GART by monitoring the increase in absorbance resulting from the conversion of a 10-formyl-folate analog to its corresponding tetrahydrofolate form.
Materials:
-
Purified recombinant human GART enzyme.
-
Glycinamide Ribonucleotide (GAR) substrate.
-
10-formyl-5,8-dideazafolate (fDDF), a stable analog of 10-CHO-THF.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.
-
UV/Vis Spectrophotometer with temperature control (set to 25°C).
-
Quartz cuvettes.
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve GAR in the Assay Buffer to create a concentrated stock solution (e.g., 10 mM).
-
Dissolve fDDF in the Assay Buffer to create a concentrated stock solution (e.g., 5 mM).
-
Prepare a solution of GART enzyme in Assay Buffer at a known concentration (e.g., 1 µM).
-
-
Assay Setup:
-
In a quartz cuvette, prepare a 1 mL reaction mixture by adding Assay Buffer, GAR, and fDDF. For Kₘ determination of GAR, its concentration should be varied (e.g., 1 µM to 50 µM) while keeping fDDF at a saturating concentration (e.g., 40 µM).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C for 3-5 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding a small volume of the GART enzyme solution (e.g., 3-6 µL for a final concentration of 3-6 nM). Mix quickly by inverting the cuvette.
-
Immediately begin monitoring the increase in absorbance at 295 nm. The extinction coefficient change (Δε) for the conversion of fDDF to 5,8-dideazafolate is 18.9 mM⁻¹cm⁻¹.[7]
-
Record the absorbance change over time for 1-3 minutes. The initial linear portion of the curve represents the initial reaction velocity (v₀).
-
-
Data Analysis:
-
Calculate the initial velocity (in µM/min) using the Beer-Lambert law: v₀ = (Slope of A₂₉₅ / Δε) * 1,000,000.
-
Plot the initial velocities against the varying GAR concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Calculate k_cat_ by dividing Vₘₐₓ by the final enzyme concentration in the assay.
-
Protocol: Continuous Spectrophotometric Assay for ATIC Transformylase Activity
This protocol is based on the method used for C. neoformans ATIC, which monitors the formation of THF.
Objective: To measure the formyltransferase activity of human ATIC by monitoring the increase in absorbance at 298 nm due to the production of tetrahydrofolate.
Materials:
-
Purified recombinant human ATIC enzyme.
-
5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) substrate.
-
(6R)-10-formyl-tetrahydropteroylpentaglutamate (10-CHO-H₄PteGlu₅).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.
-
UV/Vis Spectrophotometer with temperature control.
Procedure:
-
Prepare Reagent Stocks:
-
Prepare stocks of AICAR and 10-CHO-H₄PteGlu₅ in the Assay Buffer. Note: Folate solutions are light-sensitive and prone to oxidation; prepare fresh and keep on ice in the dark.
-
Prepare a solution of ATIC enzyme at a known concentration.
-
-
Assay Setup:
-
In a quartz cuvette, prepare the reaction mixture containing Assay Buffer and a fixed, saturating concentration of 10-CHO-H₄PteGlu₅.
-
Add varying concentrations of AICAR to the cuvettes to determine its Kₘ.
-
Equilibrate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the ATIC enzyme.
-
Immediately monitor the increase in absorbance at 298 nm, which corresponds to the formation of the tetrahydrofolate product.
-
Record the initial linear rate of absorbance change.
-
-
Data Analysis:
-
Calculate initial velocities from the slopes, using the appropriate extinction coefficient for THF formation.
-
Plot initial velocities against AICAR concentrations and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Calculate k_cat_ from Vₘₐₓ and the enzyme concentration.
-
The following diagram provides a generalized workflow for these types of enzyme kinetics experiments.
Conclusion and Future Directions
This compound and its 10-formyl derivative are indispensable coenzymes for de novo purine biosynthesis, playing a direct catalytic role in two essential formylation reactions. The enzymes that utilize these coenzymes, GART and ATIC, are validated targets for antifolate cancer chemotherapeutics. Understanding the precise kinetic interplay between these enzymes and their polyglutamated folate substrates is crucial for the design of next-generation inhibitors with improved specificity and efficacy. Furthermore, the elucidation of regulatory networks, such as the mTORC1 signaling pathway, that control the flux of one-carbon units into the purine pathway, opens new avenues for therapeutic intervention. Future research should focus on obtaining high-resolution structural and kinetic data for the human enzymes with their natural polyglutamated substrates to better inform structure-based drug design and to fully comprehend the intricate regulation of this fundamental metabolic pathway.
References
- 1. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 5. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. The kinetic mechanism of the human bifunctional enzyme ATIC (5-amino-4-imidazolecarboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase). A surprising lack of substrate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AICAR transformylase/IMP cyclohydrolase (ATIC) is essential for de novo purine biosynthesis and infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid (Vitamin B9) and its derivatives are fundamental to cellular proliferation and survival, acting as essential coenzymes in the transfer of one-carbon units for the biosynthesis of nucleotides and amino acids. The metabolic utility of folates is critically dependent on their intracellular conversion to polyglutamated forms. This technical guide provides an in-depth examination of tetrahydropteroylpentaglutamate (THF-Glu5), a key polyglutamated derivative of the active folate, tetrahydrofolate (THF). We will explore its synthesis, its profound impact on cellular folate homeostasis, and its superior efficacy as a coenzyme in critical metabolic pathways. This guide consolidates kinetic data, details key experimental methodologies for its study, and provides visual representations of the biochemical pathways and workflows, offering a comprehensive resource for professionals in cellular biology and pharmacology.
Introduction: From Folic Acid to the Active Coenzyme Pool
Folic acid is the synthetic, oxidized, and monoglutamated form of vitamin B9 used in dietary supplements and food fortification.[1] Naturally occurring folates in food are typically found as reduced polyglutamates.[2][3] For metabolic activity, folic acid must undergo a two-step reduction catalyzed by dihydrofolate reductase (DHFR) , first to dihydrofolate (DHF) and then to the central active form, 5,6,7,8-tetrahydrofolate (THF).[4]
THF is the parent compound for a family of coenzymes that act as acceptors and donors of one-carbon units in processes vital for DNA synthesis and repair, and amino acid metabolism.[5][6] However, THF in its monoglutamate form (THF-Glu1) is susceptible to cellular efflux. The key to maintaining a sufficient intracellular folate pool lies in its post-translational modification through polyglutamylation.
The Synthesis of this compound: A Tale of Two Enzymes
The intracellular retention and optimal function of THF are achieved by the sequential addition of glutamate residues to its γ-carboxyl group, a process known as polyglutamylation.[7] This creates a family of THF polyglutamates (THF-Glun), with this compound (THF-Glu5) being one of the most abundant and functionally significant forms in mammalian cells.[8]
This dynamic process is regulated by two key enzymes:
-
Folylpolyglutamate Synthetase (FPGS): This ATP-dependent ligase is the primary enzyme responsible for catalyzing the formation of a peptide bond between the γ-carboxyl of the terminal glutamate of a folate and the α-amino group of a new glutamate molecule.[6][7] FPGS can add multiple glutamate residues, with the processivity varying between species and cellular compartments (cytosol and mitochondria).[7] Reduced folates, such as THF, are the preferred substrates for FPGS over folic acid.[8][9]
-
γ-Glutamyl Hydrolase (GGH): Also known as conjugase, this enzyme counteracts FPGS by catalyzing the hydrolytic removal of the terminal γ-linked glutamates.[6] The balance between FPGS and GGH activity is crucial for regulating the chain length of intracellular folates and thereby controlling folate homeostasis.
The pathway from dietary folic acid to the functional intracellular pool of THF-Glu5 is a critical axis of cellular metabolism.
Biochemical Significance of this compound
The addition of a polyglutamate tail confers two critical advantages to THF, transforming it from a transient metabolite into a highly effective and retained intracellular coenzyme.
Enhanced Cellular Retention
The monoglutamate forms of folate can be transported across the cell membrane by carriers like the Reduced Folate Carrier (RFC).[1] The addition of multiple negatively charged glutamate residues creates a polyanionic tail, which effectively traps the folate molecule inside the cell, preventing its efflux and significantly increasing its intracellular concentration.[7] This retention is vital for sustaining the folate-dependent reactions necessary for cell proliferation.
Superior Coenzyme Efficacy
Polyglutamylation dramatically enhances the affinity of folates for most folate-dependent enzymes.[10] By increasing the binding affinity (reflected in a lower Michaelis constant, Km, or inhibition constant, Ki), THF-Glun derivatives become far more efficient substrates and regulators at physiological concentrations compared to their monoglutamate counterparts. This enhanced binding is crucial for the catalytic efficiency of one-carbon metabolism.[10][11]
Quantitative Data: Coenzyme Efficiency of Polyglutamated Folates
The superiority of polyglutamated folates as enzyme substrates is evident from kinetic data. As the glutamate chain length increases, the Km or Ki value for many key enzymes of one-carbon metabolism decreases significantly, indicating tighter binding.
| Enzyme | Organism/Tissue | Substrate/Inhibitor | Km / Ki (µM) | Fold Increase in Affinity (Glu1 vs. Glun) | Reference |
| Thymidylate Synthase | Human (MCF-7 Cells) | CH₂-H₄PteGlu₁ | - | - | [12] |
| CH₂-H₄PteGlu₅ | - | 40-fold more potent | [12] | ||
| Methotrexate (MTX)-Glu₁ (Kᵢ) | 13 | - | [12] | ||
| MTX-Glu₅ (Kᵢ) | 0.047 | ~277 | [12] | ||
| Serine Hydroxymethyl-transferase (SHMT) | Pea Leaf Mitochondria | H₄PteGlu₁ (Kₘ) | 250 | - | [4][11] |
| H₄PteGlu₃ (Kₘ) | 25 | 10 | [4][11] | ||
| H₄PteGlu₅ (Kₘ) | 20 | 12.5 | [4][11] | ||
| Glycine Decarboxylase | Pea Leaf Mitochondria | H₄PteGlu₁ (Kₘ) | 200 | - | [4][11] |
| H₄PteGlu₃ (Kₘ) | 10 | 20 | [4][11] | ||
| H₄PteGlu₅ (Kₘ) | 10 | 20 | [4][11] | ||
| AICAR Formyltransferase | Human (MCF-7 Cells) | Dihydrofolate-Glu₁ (Kᵢ) | 63 | - | [13] |
| Dihydrofolate-Glu₅ (Kᵢ) | 0.043 | ~1465 | [13] | ||
| GAR Formyltransferase | Human (Manca Cells) | (6R,S)-H₄HPteGlu₁ (IC₅₀) | >20 | - | [14] |
| (6R,S)-H₄HPteGlu₆ (IC₅₀) | 0.3 | >66 | [14] |
Table 1: Comparison of kinetic parameters for folate-dependent enzymes with monoglutamated vs. polyglutamated substrates/inhibitors. Km = Michaelis constant; Ki = Inhibition constant; IC₅₀ = Half maximal inhibitory concentration. A lower value indicates higher affinity.
Pharmacological Implications: Antifolate Drugs
The process of polyglutamylation is a critical determinant of the efficacy and selectivity of antifolate drugs like methotrexate (MTX).[15] MTX potently inhibits DHFR, but its therapeutic action is greatly enhanced upon its conversion to MTX polyglutamates (MTX-Glun) by FPGS within cancer cells. These MTX-Glun are not only retained more effectively but are also more potent inhibitors of other downstream enzymes like thymidylate synthase and AICAR formyltransferase.[12][13][15] Consequently, high FPGS activity in tumors is often associated with increased sensitivity to antifolate chemotherapy.[16]
Experimental Protocols
Studying the role of this compound requires robust methods for measuring enzyme activity and quantifying intracellular folate pools.
Protocol: Folylpolyglutamate Synthetase (FPGS) Activity Assay
This protocol is adapted from methodologies using UPLC-MS/MS to measure FPGS activity in cell lysates by quantifying the formation of polyglutamated products from a known substrate, such as methotrexate (MTX).[17]
Objective: To determine the kinetic parameters (Km and Vmax) of FPGS in a cell or tissue lysate.
Materials:
-
Cell/tissue lysate (e.g., packed erythrocyte lysate)
-
Reaction Buffer (Tris buffer, pH 8.85)
-
Substrate: Methotrexate (MTX) stock solution
-
Co-substrates: L-glutamic acid, ATP
-
Cofactors: MgCl₂, KCl
-
Reducing Agent: Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile or other organic solvent
-
Internal Standard (e.g., isotopically labeled MTX-Glu₂)
-
UPLC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate according to standard laboratory procedures. Determine total protein concentration.
-
Reaction Setup: Prepare a reaction mixture in Tris buffer containing 4 mM L-glutamic acid, 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, and 10 mM DTT.[17]
-
Substrate Titration: To determine kinetic parameters, set up a series of reactions with varying concentrations of the folate substrate (e.g., 2.5 µM to 250 µM MTX).[17]
-
Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a specific amount of cell lysate (e.g., 25 µL).[17]
-
Incubation: Incubate the reactions at 37°C for a fixed time where the reaction is linear (e.g., 2 hours).[17]
-
Quenching: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing a known concentration of the internal standard.
-
Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Use a suitable column (e.g., C18) and mobile phase gradient to separate the substrate (MTX-Glu₁) from the product (MTX-Glu₂). Monitor the specific parent-daughter ion transitions for the analyte and internal standard.
-
Data Analysis: Quantify the amount of MTX-Glu₂ produced by comparing its peak area to that of the internal standard. Plot the reaction velocity (pmol/h/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17]
Protocol: Analysis of Intracellular Folate Polyglutamates by LC-MS
This protocol outlines a general workflow for the extraction and quantification of various folate polyglutamates, including THF-Glu5, from cultured cells.[18][19]
Objective: To determine the distribution and concentration of different folate polyglutamates within a cell sample.
Materials:
-
Cultured cells
-
Extraction Solution: 80:20 acetonitrile/water with 2.5 mM sodium ascorbate and 25 mM ammonium acetate, pH 7, pre-cooled to 4°C.[18]
-
Nitrogen gas evaporator
-
Reconstitution Solution: HPLC-grade water with 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.[18]
-
LC-MS/MS system with a suitable column (e.g., reversed-phase C18).
Procedure:
-
Cell Harvesting & Quenching: Rapidly harvest cells (e.g., by vacuum filtration) and immediately immerse them in the pre-cooled extraction solution to quench all enzymatic activity.[18]
-
Extraction: Maintain the extraction for 20 minutes at 4°C with gentle agitation.
-
Clarification: Centrifuge the extract at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[18]
-
Enzyme Inactivation: Transfer the supernatant to a new tube and heat to 60°C for 5 minutes to inactivate any remaining enzymes. Cool immediately on ice.[18]
-
Drying and Reconstitution: Dry the extract completely under a gentle stream of nitrogen gas. Reconstitute the dried pellet in a small, precise volume of reconstitution solution.[18]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS. Use a gradient elution program to separate the different folate species based on both their one-carbon substitution and polyglutamate chain length.
-
Quantification: Identify and quantify each folate polyglutamate by its specific retention time and mass-to-charge ratio (m/z), referencing against authentic standards where available or using relative quantification methods.
Conclusion
This compound and other polyglutamated folates are not merely storage forms but are the primary, functionally superior coenzymes of one-carbon metabolism. The conversion of monoglutamated folates to their polyglutamated derivatives via FPGS is a central regulatory node that governs cellular folate capacity and metabolic flux through pathways essential for DNA synthesis and methylation. For researchers in oncology and drug development, understanding the kinetics and regulation of FPGS and the function of specific polyglutamates is paramount for designing novel therapeutic strategies and overcoming resistance to established antifolate drugs. The methodologies outlined herein provide a framework for the precise dissection of these critical metabolic processes.
References
- 1. 11.1 Folate & Folic Acid | Nutrition Flexbook [courses.lumenlearning.com]
- 2. Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of processing on total, monoglutamate and polyglutamate folate contents of leeks, cauliflower, and green beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria [agris.fao.org]
- 5. Simultaneous measurement of one-carbon and polyglutamate derivatives of folic acid in rat liver using enzymatic interconversions of folates followed by ternary complex formation with thymidylate synthetase and 5-fluorodeoxyuridylic acid: standardization of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of folate polyglutamates in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of polyglutamates of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Vitamer Profiling of Folate Mono- and Polyglutamates in Baker’s Yeast (Saccharomyces cerevisiae) as a Function of Different Sample Preparation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Pteroylpolyglutamates: From Discovery to Core Cellular Functions
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pteroylpolyglutamates, the polyglutamated forms of folate (Vitamin B9), are the predominant intracellular forms of this essential vitamin and are central to a myriad of critical cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and pivotal role of pteroylpolyglutamates in cellular function. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical significance and therapeutic potential of these molecules. The guide details the enzymatic synthesis of pteroylpolyglutamates by folylpolyglutamate synthetase (FPGS) and their function as preferred coenzymes in one-carbon metabolism. Furthermore, it outlines key experimental methodologies for their analysis and presents critical quantitative data in a structured format to facilitate understanding and further research.
A Historical Perspective: The Unraveling of Folate Metabolism
The journey to understanding pteroylpolyglutamates began with the discovery of folate itself. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1][2] This substance was initially termed the "Wills Factor."[2] Subsequent research in the 1940s led to the isolation and crystallization of "folic acid" from spinach leaves, with its name derived from the Latin word "folium" for leaf.[3][4] The chemical structure of folic acid, pteroylglutamic acid (PGA), was elucidated in 1945 by researchers at Lederle Laboratories.[1]
Early studies revealed that folate was crucial for preventing anemia and that folate antagonists could inhibit the growth of tumors, paving the way for the development of antifolate cancer therapies like methotrexate.[4] It was also discovered that dietary folates primarily exist in polyglutamated forms, which require hydrolysis to the monoglutamate form for absorption.[5][6] The significance of polyglutamylation within the cell, however, remained a key area for further exploration. It wasn't until later that the critical role of pteroylpolyglutamates as the active, retained forms of folate within cells was fully appreciated.[7][8]
The Cellular Synthesis and Retention of Pteroylpolyglutamates
The conversion of folate monoglutamates to their polyglutamated counterparts is a crucial step for their intracellular retention and function. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .
The Role of Folylpolyglutamate Synthetase (FPGS)
FPGS is a key enzyme in folate homeostasis, catalyzing the sequential addition of glutamate residues to folate and its derivatives in an ATP-dependent manner.[9][10][11] This polyglutamylation serves two primary purposes:
-
Cellular Retention: The addition of multiple negatively charged glutamate moieties traps folates within the cell, preventing their efflux across the cell membrane.[10][12] Cells lacking functional FPGS exhibit significantly reduced intracellular folate accumulation.[12]
-
Enhanced Coenzyme Activity: Pteroylpolyglutamates are often better substrates for the enzymes of one-carbon metabolism compared to their monoglutamate counterparts.[7][11][13] This enhanced affinity increases the efficiency of various metabolic pathways.
FPGS is found in both the cytoplasm and mitochondria, ensuring adequate polyglutamylated folate pools in both compartments.[9][11][14]
The Central Role of Pteroylpolyglutamates in One-Carbon Metabolism
Pteroylpolyglutamates are the essential coenzymes that carry and transfer one-carbon units in a variety of crucial metabolic pathways collectively known as one-carbon metabolism.[7][15][16] These pathways are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, as well as for methylation reactions.
The polyglutamate tail enhances the affinity of the folate coenzyme for the active sites of several key enzymes in these pathways, thereby increasing catalytic efficiency.
Key One-Carbon Metabolic Pathways
The one-carbon units, in various oxidation states (e.g., formyl, methylene, methyl), are attached to the N5 or N10 positions of the pteridine ring of tetrahydrofolate (THF).[15] Pteroylpolyglutamates are involved in:
-
Purine Biosynthesis: 10-formyl-THF is required for two steps in the de novo synthesis of purines, which are essential components of DNA and RNA.
-
Thymidylate Synthesis: 5,10-methylene-THF is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase.
-
Amino Acid Metabolism: Tetrahydrofolate derivatives are involved in the interconversion of serine and glycine, and in the metabolism of histidine.
-
Methionine Regeneration: 5-methyl-THF donates its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation.
Quantitative Data on Pteroylpolyglutamate Function
The efficiency of pteroylpolyglutamates as coenzymes is reflected in the kinetic parameters of the enzymes with which they interact. Generally, as the glutamate chain length increases, the affinity of the enzyme for the folate coenzyme increases (lower Km) and/or the catalytic efficiency (kcat/Km) improves, up to an optimal chain length.
Table 1: Michaelis-Menten Constants (Km) of Folate-Dependent Enzymes for Pteroylpolyglutamates of Varying Chain Lengths
| Enzyme | Organism/Tissue | Substrate | Glutamate Chain Length (n) | Km (µM) |
| Thymidylate Synthase | Lactobacillus casei | 5,10-CH2-H4PteGlun | 1 | 15 |
| 3 | 1.8 | |||
| 6 | 0.9 | |||
| Dihydrofolate Reductase | Human | H2PteGlun | 1 | 1.1 |
| 3 | 0.3 | |||
| 5 | 0.1 | |||
| Serine Hydroxymethyltransferase | Rabbit Liver (Cytosolic) | H4PteGlun | 1 | 120 |
| 5 | 10 | |||
| Folylpolyglutamate Synthetase | Chinese Hamster Ovary | H4PteGlun | 1 | 2 |
| 2 | 0.8 | |||
| 3 | 1.5 |
Note: The values presented are approximate and can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols for Pteroylpolyglutamate Analysis
The accurate quantification and identification of different pteroylpolyglutamate species are crucial for studying their metabolism and function. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the state-of-the-art methodology.
Extraction of Folates from Biological Samples
Objective: To extract folates from cells or tissues while preserving their integrity.
Materials:
-
Extraction Buffer: 50 mM HEPES or Tris-HCl, pH 7.85, containing 10 mM 2-mercaptoethanol and 1.1% (w/v) sodium ascorbate.
-
Boiling water bath.
-
Centrifuge.
Procedure:
-
Homogenize the cell pellet or tissue sample in 10 volumes of ice-cold extraction buffer.
-
Immediately heat the homogenate in a boiling water bath for 10 minutes to inactivate endogenous enzymes, particularly γ-glutamyl hydrolases (conjugases) that can cleave the polyglutamate chain.
-
Cool the sample on ice for 5 minutes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the extracted folates for analysis.
HPLC-MS/MS Analysis of Pteroylpolyglutamates
Objective: To separate and quantify individual pteroylpolyglutamate species.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase HPLC column.
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Inject the folate extract onto the HPLC column.
-
Elute the folates using a gradient of increasing Mobile Phase B concentration. The gradient will depend on the specific column and folate species being analyzed. A typical gradient might be from 5% to 50% B over 30 minutes.
-
The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each pteroylpolyglutamate species based on its unique precursor and product ion masses.
Pteroylpolyglutamates in Disease and Drug Development
The central role of pteroylpolyglutamates in cellular metabolism makes them critical in various disease states and prime targets for therapeutic intervention.
-
Cancer: Rapidly proliferating cancer cells have a high demand for nucleotides and thus for folate-mediated one-carbon metabolism. Antifolate drugs, such as methotrexate, are taken up by cells and converted to polyglutamated forms, which then potently inhibit key enzymes like dihydrofolate reductase.[17] The extent of polyglutamylation can be a determinant of the drug's efficacy and toxicity.[17]
-
Neural Tube Defects: Folate deficiency is a well-established risk factor for neural tube defects in developing fetuses.[18] Periconceptional folic acid supplementation has been shown to significantly reduce the incidence of these birth defects.[4]
-
Cardiovascular Disease: Elevated levels of homocysteine are a risk factor for cardiovascular disease. The remethylation of homocysteine to methionine is dependent on 5-methyl-THF, highlighting the importance of folate metabolism in maintaining cardiovascular health.
Conclusion and Future Directions
Pteroylpolyglutamates are not merely storage forms of folate but are the active coenzyme forms that are essential for fundamental cellular processes. From their historical discovery to their intricate roles in one-carbon metabolism, the study of these molecules continues to provide valuable insights into cellular function, disease pathogenesis, and therapeutic development. Future research will likely focus on further elucidating the regulation of FPGS activity, the channeling of folate coenzymes within multi-enzyme complexes, and the development of novel antifolates with improved selectivity and efficacy. A deeper understanding of pteroylpolyglutamate metabolism will undoubtedly open new avenues for the diagnosis and treatment of a wide range of human diseases.
References
- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. codeage.com [codeage.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The intestinal absorption of dietary folates in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. FPGS | Cancer Genetics Web [cancerindex.org]
- 12. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. autism.fratnow.com [autism.fratnow.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 17. Role of folylpolyglutamate synthetase and folylpolyglutamate hydrolase in methotrexate accumulation and polyglutamylation in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Central Role of Tetrahydropteroylpentaglutamate in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropteroylpentaglutamate (THPG), the predominant intracellular form of vitamin B9 (folate), is a cornerstone of cellular metabolism. As a polyglutamated derivative of tetrahydrofolate (THF), THPG functions as a critical coenzyme in one-carbon (1C) metabolism. This network of interconnected biochemical reactions is fundamental for the biosynthesis of nucleotides and the homeostasis of several key amino acids. The polyglutamate tail enhances the affinity of the folate coenzyme for various enzymes and facilitates its retention within the cell, thereby optimizing metabolic fluxes. This guide provides an in-depth examination of THPG's involvement in amino acid metabolism, focusing on the synthesis of methionine, the interconversion of serine and glycine, and the catabolism of histidine. It includes quantitative data on enzyme kinetics, detailed experimental protocols for assessing folate-dependent pathways, and visualizations of the core metabolic and experimental workflows.
Introduction to this compound (THPG)
Folate is an essential vitamin that, in its reduced and polyglutamated form, acts as a carrier of single-carbon units at various oxidation states. The biologically active form within cells is tetrahydrofolate (THF), which is distinguished by a tail of multiple glutamate residues attached via gamma-peptide linkages. This compound, with five glutamate residues, is a highly abundant and functionally significant species. This polyglutamation is crucial for increasing the intracellular concentration of folates and enhancing their affinity for the enzymes of 1C metabolism. THPG is central to the de novo synthesis of purines and thymidylate, and the metabolism of several amino acids.
Core Involvement of THPG in Amino Acid Metabolism
THPG is a direct and indispensable participant in several key pathways of amino acid biosynthesis and catabolism. Its primary roles are in the regeneration of methionine, the interconversion of serine and glycine, and the breakdown of histidine.
Methionine Regeneration
The remethylation of homocysteine to form methionine is a critical reaction that links the folate and methionine cycles. This reaction is catalyzed by the cobalamin (vitamin B12)-dependent enzyme methionine synthase (MTR) .
-
Reaction: 5-Methyl-THPG serves as the methyl group donor, transferring its one-carbon unit to cobalamin, which in turn methylates homocysteine to produce methionine. The other product of this reaction is THPG, which can then be re-utilized in other 1C reactions.[1][2]
-
Significance: This pathway is essential for regenerating methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. The reaction also prevents the accumulation of homocysteine, a risk factor for various diseases.
-
The Folate Trap: A deficiency in vitamin B12 or a defect in methionine synthase can lead to the accumulation of 5-methyl-THPG, as it is the only reaction that can recycle it back to THPG.[1] This "traps" the folate pool in the 5-methyl form, rendering it unavailable for other essential reactions like purine and thymidylate synthesis, leading to megaloblastic anemia.
Serine and Glycine Interconversion
The interconversion of serine and glycine is a pivotal reaction in 1C metabolism, serving as the primary source of one-carbon units for the folate pool. This reversible reaction is catalyzed by serine hydroxymethyltransferase (SHMT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.
-
Reaction: In the forward reaction, serine donates its hydroxymethyl group to THPG, forming glycine and 5,10-methylene-THPG.[3][4][5] This is a major entry point for one-carbon units into the folate cycle.
-
Compartmentalization: This reaction occurs in both the cytosol and mitochondria, with distinct SHMT isoforms (SHMT1 and SHMT2, respectively), highlighting the importance of compartmentalized 1C metabolism.
Histidine Catabolism
THPG plays an essential role in the final steps of histidine degradation. A breakdown in this pathway is a clinical indicator of folate deficiency.
-
Pathway: The catabolism of the amino acid histidine produces N-formiminoglutamate (FIGLU).[6][7]
-
THPG-Dependent Reaction: The bifunctional enzyme formimidoyltransferase cyclodeaminase (FTCD) catalyzes the transfer of the formimino group from FIGLU to THPG, yielding glutamate and 5-formimino-THPG.[8][9][10][11][12] The cyclodeaminase activity then converts 5-formimino-THPG to 5,10-methenyl-THPG and ammonia.[8][10]
-
Clinical Relevance: In cases of folate deficiency, the lack of available THPG causes FIGLU to accumulate and be excreted in the urine.[13][14] The measurement of urinary FIGLU after a histidine load is a classic, though now less common, functional test for folate status.[13][15][16]
Data Presentation
Quantitative understanding of these pathways is crucial for researchers. The following tables summarize key kinetic parameters of enzymes involved in THPG-dependent amino acid metabolism. Note that kinetic values can vary significantly based on species, isoform, and experimental conditions.
| Enzyme | Substrate | Species/Source | Km (µM) | Notes |
| Methionine Synthase (MetE) | 5-CH₃-H₄PteGlu₃ | Catharanthus roseus (plant) | 28 | Cobalamin-independent form; inactive with monoglutamate form.[17] |
| Methionine Synthase (tMS) | CH₃-H₄folate (monoglutamate) | Thermotoga maritima | 18 ± 4.1 | Cobalamin-dependent thermophilic enzyme.[18] |
| Methionine Synthase (tMS) | Homocysteine | Thermotoga maritima | 9.3 ± 3.1 | Cobalamin-dependent thermophilic enzyme.[18] |
| Serine Hydroxymethyltransferase (PvSHMT) | L-Serine | Plasmodium vivax | 860 ± 160 | The concentration of L-serine that gives half-saturation (K_S) in pre-steady-state kinetics.[4] |
Table 1: Exemplary Kinetic Parameters of Folate-Dependent Enzymes.
| Polyglutamate Chain Length | Relative Importance and Function |
| Monoglutamate (Glu₁) | Circulating form in plasma and transport form into cells. Substrate for dihydrofolate reductase. |
| Short-Chain (Glu₂-Glu₃) | Intermediate forms. Cobalamin-independent methionine synthase shows a preference for triglutamate forms.[17][19] |
| Long-Chain (Glu₄-Glu₈) | Predominant intracellular storage and active coenzyme forms. The pentaglutamate form (THPG) is highly effective for intermediate channeling between the active sites of FTCD.[10] |
Table 2: Functional Significance of Folate Polyglutamylation States.
Mandatory Visualizations
Metabolic Pathways
Caption: Overview of THPG in Amino Acid and One-Carbon Metabolism.
Caption: The Methionine Cycle and its link to Folate Metabolism.
Experimental Workflow
Caption: Experimental Workflow for Cellular Folate Analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Methionine Synthase Activity
This protocol is based on the continuous spectrophotometric assay that measures the formation of the product THF, which is converted to a stable, chromophoric derivative.[20][21][22]
Principle: Methionine synthase (MTR) converts 5-methyl-THF and homocysteine to THF and methionine. The THF product is unstable and is rapidly converted under acidic conditions to 5,10-methenyl-THF, which has a strong absorbance at 350 nm.[21][22] The rate of increase in absorbance at 350 nm is directly proportional to the MTR activity.
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Dithiothreitol (DTT)
-
S-adenosylmethionine (SAM) (for reductive activation of the enzyme)
-
Hydroxocobalamin (Vitamin B12)
-
L-homocysteine (prepared fresh from thiolactone)
-
(6R,S)-5-Methyltetrahydrofolate (CH₃-H₄folate)
-
Enzyme preparation (cell lysate or purified protein)
-
Stop Solution: 5 N HCl in 60% formic acid[21]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing potassium phosphate buffer, DTT, SAM, hydroxocobalamin, and the enzyme sample. Prepare a blank reaction for each sample that contains all components except L-homocysteine.[20]
-
Pre-incubation: Incubate the mixture at 37°C for a designated time (e.g., 5-10 minutes) to allow for the reductive activation of the cobalamin cofactor on the enzyme.
-
Reaction Initiation: Start the reaction by adding L-homocysteine and CH₃-H₄folate. Mix gently and incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[20]
-
Reaction Termination: Stop the reaction by adding the acidic Stop Solution. This step also facilitates the conversion of THF to 5,10-methenyl-THF.[20]
-
Development: Heat the stopped reactions at 80-100°C for 10 minutes to ensure complete conversion to 5,10-methenyl-THF. Cool to room temperature.[20]
-
Measurement: Centrifuge the tubes to pellet precipitated protein. Transfer the supernatant to a UV-transparent cuvette or microplate and measure the absorbance at 350 nm.
-
Calculation: Subtract the absorbance of the "minus homocysteine" blank from the sample reading. Calculate the concentration of the product using the molar extinction coefficient for 5,10-methenyl-THF in acid (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[20] Express activity as nmol of product formed per minute per mg of protein.
Protocol 2: Measurement of Intracellular Folate Polyglutamates by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of various folate species, including THPG, from cultured cells or tissues.[23][24][25]
Principle: Cellular folates are extracted in a buffer containing antioxidants to prevent degradation. The extract is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique separates the different folate forms (based on both the one-carbon unit and polyglutamate chain length) and detects them with high specificity and sensitivity based on their mass-to-charge ratio and fragmentation patterns.
Reagents & Materials:
-
Extraction Buffer: 50:50 Methanol:Water or 0.1 M phosphate buffer containing 2% sodium ascorbate and 0.1% 2-mercaptoethanol as antioxidants.[23][24]
-
Rat Serum γ-glutamyl hydrolase (conjugase) (optional, for total folate analysis).
-
Stable isotope-labeled folate internal standards (e.g., ¹³C₅-5-methyl-THF).
-
Solid Phase Extraction (SPE) cartridges for cleanup.
-
LC-MS/MS system with a HILIC or C18 reversed-phase column.
Procedure:
-
Sample Collection & Quenching: Rapidly harvest cells (e.g., by scraping into liquid nitrogen or using a cell lifter) and immediately add ice-cold Extraction Buffer to quench metabolic activity and prevent folate degradation.[23]
-
Extraction: Homogenize the sample (e.g., by sonication or bead beating) on ice. Heat the extract (e.g., 60-100°C for 5-10 minutes) to denature folate-binding proteins and enzymes. Centrifuge at high speed (e.g., >16,000 x g) at 4°C to pellet cell debris and precipitated proteins.[23]
-
Deconjugation (Optional): To measure total folate, the polyglutamate tails can be cleaved to the monoglutamate form. Adjust the pH of the supernatant and add conjugase enzyme (from rat serum or recombinant source). Incubate at 37°C for 2 hours.[23]
-
Sample Cleanup: Condition an SPE cartridge. Load the sample supernatant (post-deconjugation, if performed). Wash the cartridge to remove interfering substances and then elute the folates with an appropriate solvent.
-
LC-MS/MS Analysis: Inject the cleaned-up sample onto the LC-MS/MS system. Use a gradient elution to separate the different folate species. Set up the mass spectrometer to detect the specific precursor and product ions for each folate of interest and the internal standards using Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve using known concentrations of folate standards. Quantify the endogenous folates in the sample by comparing their peak areas to those of the internal standards and the calibration curve. Normalize results to cell number or protein concentration.
Protocol 3: FIGLU Excretion Test for Folate Deficiency
This is a functional test that assesses the body's folate status by challenging the histidine catabolism pathway.[15][16]
Principle: The conversion of FIGLU to glutamate requires THF. In folate deficiency, this step is impaired, leading to an accumulation of FIGLU, which is then excreted in the urine. The test involves administering a large dose of L-histidine to saturate the pathway and magnify this effect.[13]
Procedure:
-
Baseline Urine Collection: The patient empties their bladder to begin the test. A complete 24-hour urine collection is started to measure baseline FIGLU excretion.
-
Histidine Loading: An oral dose of L-histidine (e.g., 15 g for an adult, adjusted for children) is administered.
-
Post-Load Urine Collection: Following the histidine dose, urine is collected for a specified period, typically 8 or 24 hours.
-
Sample Analysis: The concentration of FIGLU in the collected urine is measured, often using a colorimetric or chromatographic method (e.g., HPLC).
-
Interpretation: Urinary FIGLU levels are compared to established reference ranges. A significant increase in FIGLU excretion after the histidine load is indicative of folate deficiency.[14][26] It is important to note that vitamin B12 deficiency can also cause a secondary folate deficiency and may lead to a positive FIGLU test.[14][26]
Conclusion
This compound is not merely a passive cofactor but an actively managed and essential component at the intersection of amino acid metabolism, nucleotide synthesis, and methylation pathways. Its roles in the methionine cycle, serine/glycine interconversion, and histidine catabolism underscore the interconnectedness of cellular metabolic networks. A thorough understanding of these THPG-dependent pathways, supported by robust quantitative data and precise experimental methodologies, is critical for researchers in basic science and is paramount for professionals in drug development targeting metabolic pathways in cancer, infectious diseases, and metabolic disorders. The continued investigation into the nuanced roles of specific folate polyglutamates promises to uncover new therapeutic opportunities and deepen our understanding of cellular physiology.
References
- 1. Methionine synthase supports tumor tetrahydrofolate pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylenetetrahydrofolate reductase and methionine synthase: biochemistry and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine hydroxymethyltransferase catalyzes the hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolicatlas.org [metabolicatlas.org]
- 6. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formimidoyltransferase cyclodeaminase - Wikipedia [en.wikipedia.org]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Structure of the bifunctional and Golgi-associated formiminotransferase cyclodeaminase octamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTCD gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Formimidoyltransferase cyclodeaminase prevents the starvation-induced liver hepatomegaly and dysfunction through downregulating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formiminoglutamic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. oxfordreference.com [oxfordreference.com]
- 16. FIGLU excretion test | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 17. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of methyltetrahydrofolate by cobalamin-independent methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 21. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 25. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formiminoglutamic Acid (FIGlu) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
Enzyme kinetics of 10-formyltetrahydrofolate dehydrogenase with tetrahydropteroylpentaglutamate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the enzyme kinetics of 10-formyltetrahydrofolate dehydrogenase (10-FTHFDH), with a particular focus on the interaction with its product, tetrahydropteroylpentaglutamate. 10-FTHFDH is a critical enzyme in folate-mediated one-carbon metabolism, playing a significant role in nucleotide biosynthesis and cellular proliferation. Its dysregulation has been implicated in cancer, making it a person of interest for therapeutic intervention. This document summarizes key kinetic parameters, details experimental protocols for enzyme characterization, and provides visual representations of relevant biochemical pathways and experimental workflows to support further research and drug development efforts.
Introduction
10-Formyltetrahydrofolate dehydrogenase (EC 1.5.1.6) is a bifunctional enzyme that catalyzes the NADP+-dependent oxidation of 10-formyltetrahydrofolate (10-formyl-THF) to tetrahydrofolate (THF) and CO2.[1] This reaction is a key step in the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[2] The polyglutamated forms of tetrahydrofolate are the primary cofactors in these reactions. The product of the 10-FTHFDH reaction, this compound (H4PteGlu5), is a potent product inhibitor of the enzyme, highlighting a critical regulatory mechanism within the folate pathway.[3] Understanding the kinetic properties of 10-FTHFDH, particularly its interaction with both substrate and product, is crucial for elucidating its role in normal physiology and disease, and for the rational design of targeted therapeutics.
Quantitative Kinetic Data
The enzymatic activity of 10-formyltetrahydrofolate dehydrogenase is characterized by its affinity for its substrates and the rate at which it catalyzes the reaction. Furthermore, the enzyme is subject to strong product inhibition. The following tables summarize the key kinetic parameters for rat liver recombinant 10-FTHFDH.
Table 1: Michaelis-Menten Kinetic Parameters for the Dehydrogenase Reaction
| Substrate/Cofactor | Km (µM) | Vmax (µmol/min/mg) |
| 10-Formyltetrahydrofolate | 5.5 | 0.160 |
| NADP+ | 0.88 | 0.160 |
Data obtained from studies on recombinant rat liver 10-FTHFDH.
Table 2: Product Inhibition Data
| Inhibitor | Dissociation Constant (Kd) (nM) | Notes |
| This compound (H4PteGlu5) | ~15 | Approximately 60-fold lower than the Ks for the substrate, 10-formyl-H4PteGlu5, indicating very tight binding.[3] |
This strong product inhibition suggests a significant regulatory role for this compound in vivo.[3]
Experimental Protocols
Purification of Recombinant 10-FTHFDH
A common method for obtaining pure 10-FTHFDH for kinetic studies is through the expression of a recombinant, tagged protein in a suitable expression system (e.g., E. coli or insect cells) followed by affinity chromatography.[4]
Protocol:
-
Expression: Transform a suitable expression vector containing the 10-FTHFDH gene with a purification tag (e.g., a polyhistidine-tag) into the chosen expression host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA agarose for His-tagged proteins) with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the recombinant 10-FTHFDH from the column using an elution buffer containing a high concentration of a competing agent (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.
Spectrophotometric Enzyme Activity Assay
The dehydrogenase activity of 10-FTHFDH can be continuously monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Materials:
-
Purified 10-FTHFDH enzyme
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.8
-
Substrate: 10-formyltetrahydrofolate solution
-
Cofactor: NADP+ solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NADP+ (e.g., 1 mM), and the purified 10-FTHFDH enzyme.
-
Pre-incubate the mixture for 5 minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.
-
Initiate the reaction by adding the substrate, 10-formyltetrahydrofolate, to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Analyze the resulting data using a non-linear regression fit to the Michaelis-Menten equation.
Visualizations
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of 10-formyltetrahydrofolate dehydrogenase in the folate-mediated one-carbon metabolism pathway, which is crucial for the biosynthesis of purines and other essential macromolecules.
Caption: Role of 10-FTHFDH in one-carbon metabolism.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in the kinetic characterization of 10-formyltetrahydrofolate dehydrogenase, from protein expression to data analysis.
Caption: Workflow for 10-FTHFDH kinetic analysis.
Conclusion
The kinetic characterization of 10-formyltetrahydrofolate dehydrogenase reveals a highly regulated enzyme, underscored by the potent product inhibition exerted by this compound. This tight regulation emphasizes the enzyme's critical role in maintaining folate homeostasis and controlling the flux of one-carbon units for essential biosynthetic pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the function of 10-FTHFDH and to explore its potential as a therapeutic target in diseases such as cancer. Future studies could focus on the kinetic properties of human 10-FTHFDH isoforms and the screening for selective inhibitors that could modulate its activity for therapeutic benefit.
References
The Methylfolate Trap: A Technical Guide to a Critical Metabolic Intersection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "methylfolate trap" is a metabolic phenomenon of profound significance in cellular homeostasis, particularly impacting DNA synthesis and methylation reactions. This guide provides a detailed exploration of the biochemical underpinnings of the methylfolate trap, with a specific focus on the indispensable role of tetrahydropteroylpentaglutamates. At its core, the methylfolate trap describes a scenario where folate, in the form of 5-methyltetrahydrofolate (5-methyl-THF), accumulates and becomes metabolically unavailable for other essential one-carbon transfer reactions. This functional folate deficiency arises primarily from a lack of vitamin B12, a critical cofactor for the enzyme methionine synthase. The consequences of this metabolic bottleneck are severe, leading to impaired DNA replication and repair, and contributing to the pathophysiology of megaloblastic anemia and neurological disorders. Understanding the intricate interplay between vitamin B12, folate derivatives, and key enzymes is paramount for the development of therapeutic strategies targeting a range of associated pathologies.
The Biochemical Basis of the Methylfolate Trap
The crux of the methylfolate trap lies in the intersection of two critical metabolic pathways: the folate cycle and the methionine cycle. The enzyme methionine synthase (MS) sits at this junction, catalyzing the transfer of a methyl group from 5-methyl-THF to homocysteine, thereby regenerating tetrahydrofolate (THF) and synthesizing methionine.
Vitamin B12 is an essential cofactor for methionine synthase. In its absence, the enzyme's activity is severely diminished.[1] The conversion of 5,10-methylenetetrahydrofolate to 5-methyl-THF, catalyzed by methylenetetrahydrofolate reductase (MTHFR), is functionally irreversible. Consequently, when methionine synthase is impaired due to vitamin B12 deficiency, 5-methyl-THF accumulates and cannot be readily converted back to other THF derivatives.[2] This "traps" the folate pool in the 5-methyl-THF form, rendering it unusable for the synthesis of purines and thymidylate, which are essential for DNA synthesis.[3]
This functional folate deficiency, despite potentially normal or even elevated circulating levels of 5-methyl-THF, leads to the clinical manifestations of folate deficiency, most notably megaloblastic anemia, characterized by the presence of large, immature red blood cells in the bone marrow.[4]
The Central Role of Tetrahydropteroylpentaglutamate
Folate exists within the cell not as a monoglutamate but primarily as polyglutamated derivatives, with this compound (H4PteGlu5) being a predominant and functionally significant form.[5] Polyglutamation serves to retain folates within the cell and, critically, enhances their affinity as substrates for folate-dependent enzymes.[6]
Studies have demonstrated that folylpolyglutamates are bound with significantly higher affinity (3- to 500-fold more tightly) by various folate-dependent enzymes compared to their monoglutamate counterparts.[6] For methionine synthase, polyglutamate conjugates of 5-methyl-THF are superior substrates, exhibiting lower Km and higher Vmax values than the monoglutamate form.[7] This preference for polyglutamated folates underscores their importance in maintaining the efficiency of one-carbon metabolism. The accumulation of 5-methyl-THF in the methylfolate trap also affects the distribution of polyglutamate chain lengths, with a notable increase in shorter-chain polyglutamates observed in vitamin B12 deficiency.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from a case study of a patient with vitamin B12 deficiency, demonstrating the biochemical hallmarks of the methylfolate trap before and after vitamin B12 supplementation.[2]
| Parameter | Before B12 Supplementation | After B12 Supplementation |
| Homocysteine | 52.9 µmol/L | 16.8 µmol/L |
| Red Blood Cell (RBC) Folate | 268.92 nmol/L | 501.2 nmol/L |
| 5-Methyl-THF as % of RBC Folate | 94.5% | 67.4% |
| Global DNA Methylation | 22% Lower than post-supplementation | Baseline |
Table 1: Biochemical markers in a patient with vitamin B12 deficiency before and after treatment.[2]
| Folate Vitamer Polyglutamate Chain Length | Before B12 Supplementation | After B12 Supplementation |
| Tetra- and Pentaglutamates | More abundant | Less abundant |
Table 2: Relative abundance of 5-methyl-THF polyglutamate chain lengths in red blood cells.[2]
Experimental Protocols
Measurement of Red Blood Cell Folate Vitamers by LC-MS/MS
This protocol outlines the general steps for the analysis of folate vitamers in red blood cells, a crucial technique for demonstrating the accumulation of 5-methyl-THF in the methylfolate trap.
Principle: This method utilizes liquid chromatography (LC) to separate different folate vitamers and tandem mass spectrometry (MS/MS) for their sensitive and specific quantification.[8]
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate red blood cells (RBCs) by centrifugation and wash with saline.
-
Lyse the RBCs by adding an ascorbic acid solution to prevent folate oxidation.[9]
-
-
Deconjugation:
-
Treat the RBC lysate with a γ-glutamyl hydrolase (conjugase) to cleave the polyglutamate tails, converting all folate forms to their monoglutamate derivatives for accurate quantification.[9]
-
-
Solid Phase Extraction (SPE):
-
Purify and concentrate the folate monoglutamates from the lysate using an SPE cartridge.[10]
-
-
LC-MS/MS Analysis:
-
Inject the purified extract into an LC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable LC column (e.g., C18) and a gradient elution program to separate the different folate vitamers (5-methyl-THF, THF, etc.).
-
Quantify each vitamer using multiple reaction monitoring (MRM) in the mass spectrometer, based on specific precursor and product ion transitions.
-
Use stable isotope-labeled internal standards for each folate vitamer to ensure accurate quantification.[11]
-
Methionine Synthase Activity Assay
This protocol describes a non-radioactive method for determining the activity of methionine synthase, the key enzyme implicated in the methylfolate trap.
Principle: The assay measures the conversion of 5-methyl-THF to THF, which is then chemically converted to methenyltetrahydrofolate and quantified spectrophotometrically.[12]
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing potassium phosphate, dithiothreitol (DTT) for a reducing environment, and S-adenosylmethionine (AdoMet) as an allosteric activator.[13]
-
Add the enzyme source (e.g., tissue homogenate or purified enzyme).
-
Initiate the reaction by adding the substrates: 5-methyl-THF and homocysteine.[13]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Derivatization:
-
Spectrophotometric Measurement:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm, the wavelength at which methenyltetrahydrofolate has a maximal absorbance.[12]
-
-
Calculation:
-
Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of methenyltetrahydrofolate.
-
Visualizations
Signaling Pathways and Logical Relationships
Figure 1: The Methylfolate Trap Biochemical Pathway.
Figure 2: Experimental Workflow for Investigating the Methylfolate Trap.
Conclusion
The methylfolate trap is a critical metabolic dysregulation with far-reaching consequences for cellular health. A thorough understanding of its biochemical basis, particularly the pivotal roles of vitamin B12 and tetrahydropteroylpentaglutamates, is essential for researchers and clinicians. The impairment of methionine synthase due to vitamin B12 deficiency leads to the sequestration of folate as 5-methyl-THF, precipitating a functional folate deficiency that compromises DNA synthesis and repair. The preferential utilization of polyglutamated folates by key enzymes highlights the importance of this modification in maintaining metabolic flux. The analytical techniques and experimental approaches detailed in this guide provide a framework for the continued investigation of this crucial metabolic pathway and the development of targeted therapeutic interventions for associated disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Cellular folate vitamer distribution during and after correction of vitamin B12 deficiency: a case for the methylfolate trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megaloblastic Anemias:Disorders of Impaired Dna Synthesis | Oncohema Key [oncohemakey.com]
- 4. ccjm.org [ccjm.org]
- 5. Properties of this compound bound to 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-methyl-5,6,7,8-tetrahydropteroyl oligo-gamma-L-glutamates: synthesis and kinetic studies with methionine synthetase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evaluation of red blood cell folate and methotrexate levels during protocol M in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. bevital.no [bevital.no]
- 12. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. appling.cm.utexas.edu [appling.cm.utexas.edu]
Methodological & Application
Application Note: LC-MS/MS Method for Tetrahydropteroylpentaglutamate Quantification in Tissue
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of tetrahydropteroylpentaglutamate (H4PteGlu5), a key biologically active folate polyglutamate, in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Folates are thermally and chemically labile, and their polyglutamated forms present unique analytical challenges.[1][2] This protocol provides a comprehensive workflow, including tissue homogenization, a specialized extraction procedure designed to preserve analyte integrity, and optimized LC-MS/MS parameters for selective and accurate quantification.
Introduction
Folates are essential B vitamins that mediate one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids.[2] In mammalian cells, folates are predominantly found as polyglutamated conjugates, which enhances their cellular retention and affinity for enzymes.[2] this compound (H4PteGlu5) is a major intracellular form, and its accurate quantification in tissues is vital for studies in nutrition, pharmacology, and disease pathology.[3] LC-MS/MS offers the high sensitivity and specificity required for measuring these low-concentration and complex analytes directly in biological matrices.[1] This method addresses the challenges of folate instability and the complexity of the tissue matrix.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%).
-
Reagents: Ammonium Acetate, L-Ascorbic Acid, 2-Mercaptoethanol.
-
Standards: this compound (H4PteGlu5) and a suitable internal standard (IS), such as ¹³C₅-labeled 5-methyltetrahydrofolate.
-
Equipment: Homogenizer (e.g., bead beater or ultrasonic probe), refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system.
Standard Preparation
-
Prepare a 1 mg/mL stock solution of H4PteGlu5 in an aqueous buffer (e.g., 25 mM ammonium acetate, pH 7) containing antioxidants (e.g., 25 mM sodium ascorbate).[1] Due to solubility limitations, brief ultrasonication may be required.[1]
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1–1000 ng/mL).
-
Prepare a stock solution of the internal standard (IS) and spike it into all calibration standards and samples at a consistent concentration.
Tissue Sample Preparation and Extraction
All steps should be performed on ice and under subdued light to prevent folate degradation.[4]
-
Weigh approximately 20-50 mg of frozen tissue into a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold extraction buffer (e.g., 50:50 Methanol:Water containing 25 mM sodium ascorbate, 25 mM ammonium acetate, and 0.1% 2-mercaptoethanol, pH 7).[2][4][5]
-
Homogenize the tissue thoroughly until no visible particles remain.
-
To denature proteins and inactivate residual enzymes, heat the homogenate at 60°C for 5 minutes.[1][2]
-
Immediately cool the samples on ice, then centrifuge at 16,000 x g for 10 minutes at 4°C.[1][2]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1] Vortex and centrifuge to pellet any insoluble material.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for retaining and separating polar polyglutamated folates.[1][6]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water, pH 9.2[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 200 µL/min |
| Injection Volume | 5 µL[1] |
| Column Temperature | 30°C[6] |
| Gradient | 0-2 min: 70% B; 2-18 min: 70% to 30% B; 18-20 min: 30% to 5% B; 20-23 min: 5% B; 23.1-30 min: 70% B (Re-equilibration)[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole or Q-Trap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Capillary Voltage | +3.5 kV to +5.5 kV[1][6][7] |
| Source Temperature | 350 - 500°C[1][7] |
| Desolvation Gas | Nitrogen, Flow rate instrument-dependent |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: H4PteGlu5, Precursor [M+H]⁺: 918.4, Product Ion: 313.1 (pteridine fragment)[1] |
| Analyte: H4PteGlu5, Precursor [M+2H]²⁺: 459.7, Product Ion: 313.1 (pteridine fragment)[1] |
Note: Folate polyglutamates can form both singly and doubly charged ions; monitoring both may be beneficial.[1] The product ion at m/z 313.1 corresponds to a common fragment and can act as a reporter ion.[1] Declustering potential and collision energy must be optimized for the specific instrument used.
Workflow Diagram
Caption: Experimental workflow for H4PteGlu5 quantification.
Quantitative Data and Method Performance
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Table 3: Typical Performance Characteristics
| Parameter | Target Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[8] |
| Lower Limit of Quantification (LLOQ) | 1 - 15 ng/mL[8] |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Should be assessed and minimized |
| Recovery | 85 - 115% |
Note: These values are representative and should be established for each specific tissue matrix and instrument.
Conclusion
The LC-MS/MS method presented here provides a selective and sensitive protocol for the direct quantification of this compound in tissue. Careful attention to sample preparation, particularly the use of antioxidants and controlled temperature, is critical for preventing analyte degradation and ensuring accurate results.[2][4] This workflow is well-suited for researchers in various scientific and drug development fields requiring precise measurement of this key folate vitamer.
References
- 1. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography of folates: identification of poly-gamma-glutamate chain lengths of labeled and unlabeled folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bevital.no [bevital.no]
- 8. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction of Tetrahydropteroylpentaglutamate from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropteroylpentaglutamate (H4PteGlu5) is a crucial cofactor in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine, serine, and glycine), and for cellular methylation reactions. As the predominant intracellular form of folate, the accurate quantification of H4PteGlu5 is vital for studying cellular physiology, disease states such as cancer, and the mechanism of action of antifolate drugs. This document provides a detailed protocol for the extraction of H4PteGlu5 from cultured cells, ensuring its stability and suitability for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Polyglutamate Distribution in Mammalian Cell Lines
The chain length of pteroylpolyglutamates can vary between different cell types and culture conditions. The following table summarizes the relative distribution of various polyglutamate species found in different mammalian cell lines, highlighting the prevalence of longer-chain polyglutamates.
| Cell Line | Predominant Polyglutamate Species (Number of Glutamate Residues) | Reference |
| Chinese Hamster Ovary (CHO) | Hexa- (Glu6), Hepta- (Glu7), and Octa- (Glu8) glutamates | [1] |
| H35 Rat Hepatoma | Penta- (Glu5) and Hexa- (Glu6) glutamates | [2] |
| Human Fibroblasts | Majority of intracellular folate is in polyglutamate form. | [3] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Extraction Buffer: 50 mM ammonium acetate, pH 7.0, containing 0.2% (w/v) ascorbic acid and 0.1% (v/v) β-mercaptoethanol. Prepare fresh and keep on ice.
-
Quenching Solution: 80:20 methanol:water, pre-chilled to -80°C.
-
Cell Scraper: Pre-chilled.
-
Microcentrifuge Tubes: 1.5 mL, pre-chilled.
-
Centrifuge: Refrigerated, capable of 17,000 x g.
-
Nitrogen Gas Evaporation System
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Internal Standards: Stable isotope-labeled this compound (e.g., ¹³C₅-H4PteGlu5), if available, for accurate quantification.
Protocol for Extraction from Adherent Cells
-
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
-
Media Removal: Aspirate the cell culture medium completely.
-
Washing: Immediately wash the cells twice with 5 mL of ice-cold PBS per 10 cm dish. Aspirate the PBS completely after each wash. This step should be performed quickly to minimize metabolic changes.
-
Metabolism Quenching: Place the culture dish on dry ice. Add 1 mL of pre-chilled (-80°C) 80:20 methanol:water quenching solution.
-
Cell Lysis and Harvesting:
-
Incubate the dish on dry ice for 5 minutes to ensure complete cell lysis and quenching of enzymatic activity.
-
Using a pre-chilled cell scraper, scrape the frozen cells into the quenching solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Homogenization (Optional but Recommended): Sonicate the cell lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete homogenization.
-
Extraction:
-
Add 500 µL of ice-cold Extraction Buffer to the lysate.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice in the dark for 20 minutes.
-
-
Clarification: Centrifuge the extract at 17,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted folates to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 50-100 µL) of LC-MS grade water or a suitable mobile phase for subsequent analysis.
-
Analysis: Proceed with LC-MS/MS analysis for the quantification of this compound.
Protocol for Extraction from Suspension Cells
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Media Removal: Carefully aspirate and discard the supernatant.
-
Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
-
Metabolism Quenching and Lysis:
-
Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80:20 methanol:water quenching solution.
-
Vortex briefly and incubate on dry ice for 5 minutes.
-
-
Proceed to Homogenization and Extraction: Follow steps 6-12 from the protocol for adherent cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of this compound.
Folate-Mediated One-Carbon Metabolism Pathway
Caption: Role of H4PteGlu5 in folate-mediated one-carbon metabolism.
References
- 1. Regulation of folylpoly-gamma-glutamate synthesis in mammalian cells. In vivo and in vitro synthesis of pteroylpoly-gamma-glutamates by Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Folate distribution in cultured human cells. Studies on 5,10-CH2-H4PteGlu reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tetrahydropteroylpentaglutamate Levels in Response to Antifolates
Introduction
Folate metabolism is a critical cellular process for the synthesis of nucleotides and amino acids, making it a key target for cancer chemotherapy. Antifolate drugs, such as methotrexate (MTX), disrupt this pathway by inhibiting dihydrofolate reductase (DHFR), leading to a depletion of downstream folate cofactors, including the biologically active polyglutamated forms. Tetrahydropteroylpentaglutamate (THG) is a predominant and highly active intracellular folate polyglutamate. Monitoring the levels of THG and other folate species in response to antifolate treatment is crucial for understanding drug efficacy, mechanisms of resistance, and for the development of novel therapeutic strategies.
These application notes provide detailed protocols and data for the quantification of THG and other folates in biological samples, particularly in the context of antifolate drug administration. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the individual folate vitamers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the folate metabolic pathway, the mechanism of action of common antifolates, and the general experimental workflow for measuring intracellular folate levels.
Caption: Folate metabolism and the mechanism of action of antifolates.
Caption: General experimental workflow for THG measurement.
Quantitative Data on the Effects of Antifolates on Folate Levels
The following tables summarize the quantitative changes in folate pools in response to treatment with different antifolates.
Table 1: Effect of Methotrexate (MTX) on Intracellular Folate Pools in K562 Cells [1]
| Folate Species | Control (pmol/10^6 cells) | 100 nM MTX (24h) (pmol/10^6 cells) | % Change |
| Dihydrofolate (DHF) | 0.05 ± 0.01 | 0.45 ± 0.08 | +800% |
| Tetrahydrofolate (THF) | 0.21 ± 0.04 | 0.08 ± 0.02 | -62% |
| 5,10-Methylene-THF (CH2THF) | 0.35 ± 0.06 | 0.12 ± 0.03 | -66% |
| 5-Methyl-THF (5mTHF) | 1.8 ± 0.3 | 0.7 ± 0.1 | -61% |
| Total Reduced Folates | 2.36 | 0.90 | -62% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Chronic Methotrexate (MTX) Treatment on Tissue Folate Levels in Rhesus Monkeys [2]
| Tissue | Control (ng/g tissue) | MTX Treated (ng/g tissue) | % Change |
| Liver | 15,000 ± 2,500 | 8,000 ± 1,500 | -47% |
| Kidney | 8,000 ± 1,200 | 4,500 ± 900 | -44% |
| Brain | 1,200 ± 200 | 120 ± 30 | -90% |
| Testis | 500 ± 100 | 300 ± 60 | -40% |
Monkeys were treated with weekly intramuscular MTX for 1 year. Data are presented as mean ± SD.
Table 3: Effect of Methotrexate (MTX) on 5-Methyl-tetrahydrofolate (5mTHF) Polyglutamate Chain Length in Red Blood Cells (RBCs) of Juvenile Idiopathic Arthritis (JIA) Patients [1]
| Parameter | Control | JIA Patients on MTX | p-value |
| RBC 5mTHF (nmol/L) | 850 ± 150 | 550 ± 120 | <0.0001 |
| Average 5mTHF Polyglutamate Chain Length (Gluavg) | 5.54 ± 0.11 | 5.63 ± 0.15 | <0.0001 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Quantification of Intracellular Folates by LC-MS/MS
This protocol is a general guideline for the extraction and quantification of intracellular folates, including THG, from cultured cells. Optimization may be required for specific cell lines and instrumentation.
Materials:
-
Cell culture medium and supplements
-
Antifolate drug of interest (e.g., Methotrexate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Extraction Solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C
-
Internal Standards (e.g., 13C5-labeled folate standards)
-
LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Vanquish™ HPLC system)
-
Reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the antifolate drug at various concentrations and time points. Include vehicle-treated controls.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with culture medium and transfer to a conical tube. For suspension cells, proceed directly to centrifugation.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Count the cells to normalize the folate levels.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold Extraction Solvent containing internal standards. A typical volume is 1 mL per 1-5 million cells.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted folates to a new microcentrifuge tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation:
-
Column Temperature: 30°C
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for each folate species and internal standard. The exact m/z values will depend on the specific folate vitamer and its glutamylation state.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each folate species using a calibration curve prepared with known standards.
-
Normalize the folate concentrations to the cell number.
-
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup (Optional)
For complex matrices or low abundance folates, an optional SPE cleanup step can be performed after the extraction and before LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water with 0.1% Formic Acid
-
Wash Solvent: 5% Methanol in Water with 0.1% Formic Acid
-
Elution Solvent: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Condition and Equilibrate the SPE Cartridge:
-
Pass 1 mL of Conditioning Solvent through the cartridge.
-
Pass 1 mL of Equilibration Solvent through the cartridge. Do not let the cartridge run dry.
-
-
Load the Sample:
-
Load the reconstituted cell extract (from Protocol 1, step 3) onto the cartridge.
-
-
Wash the Cartridge:
-
Pass 1 mL of Wash Solvent through the cartridge to remove interfering substances.
-
-
Elute the Folates:
-
Elute the folates with 1 mL of Elution Solvent into a clean collection tube.
-
-
Dry and Reconstitute:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of Mobile Phase A for LC-MS/MS analysis.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the effects of antifolates on intracellular folate metabolism. The use of LC-MS/MS allows for the sensitive and specific quantification of this compound and other folate species, enabling a detailed understanding of the cellular response to these important therapeutic agents. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures. By applying these methods, researchers can gain valuable insights into drug mechanisms, identify biomarkers of response, and contribute to the development of more effective cancer therapies.
References
Application Notes and Protocols: Tetrahydropteroylpentaglutamate as a Substrate for Serine Hydroxymethyltransferase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and methionine. In most organisms, THF and its derivatives exist as polyglutamated forms, with chains of glutamate residues attached to the γ-carboxyl group. Tetrahydropteroylpentaglutamate (H₄PteGlu₅), the pentaglutamate form of THF, is a key physiological substrate for SHMT.
Studies have demonstrated that the polyglutamation of tetrahydrofolate significantly enhances its affinity for SHMT. For instance, the affinity constant for tetrahydrofolate substrates with three or more glutamate residues is decreased by at least an order of magnitude in pea leaf mitochondria, without altering the maximal velocity of the reaction[1][2]. Similarly, the pentaglutamate form of a 5-formyltetrahydrofolate analog exhibits a 300-fold increased affinity for rabbit liver cytosolic SHMT compared to its monoglutamate counterpart[3]. This increased affinity is primarily attributed to a decrease in the positive enthalpy of binding[3].
These application notes provide an overview of the kinetic parameters of SHMT with H₄PteGlu₅, detailed protocols for enzymatic assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Data Presentation
Table 1: Kinetic Parameters of Serine Hydroxymethyltransferase with Mono- and Polyglutamated Folate Substrates
| Enzyme Source | Folate Substrate | K_m (µM) | V_max (relative) | Affinity Increase (relative to monoglutamate) | Reference |
| Pea Leaf Mitochondria | H₄PteGlu₁ | ~100 | 1 | 1x | [1][2] |
| Pea Leaf Mitochondria | H₄PteGlu₃ | ~10 | 1 | ~10x | [1][2] |
| Pea Leaf Mitochondria | H₄PteGlu₅ | <10 | 1 | >10x | [1][2] |
| Rabbit Liver Cytosol (analog) | 5-CHO-H₄PteGlu₁ | - | - | 1x | [3] |
| Rabbit Liver Cytosol (analog) | 5-CHO-H₄PteGlu₅ | - | - | 300x | [3] |
| Plasmodium vivax | H₄PteGlu₁ | 110 ± 10 | - | - | [4] |
Note: Data is compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Table 2: Dissociation Constants for Folate Ligands with SHMT
| Enzyme Source | Ligand | K_d (nM) | Method | Reference |
| 10-Formyltetrahydrofolate Dehydrogenase | H₄PteGlu₅ | ~15 | Product Inhibition Curve | [5] |
| 10-Formyltetrahydrofolate Dehydrogenase | H₄PteGlu₅ | ~20 | Fluorescence Titration | [5] |
Signaling and Metabolic Pathways
The following diagram illustrates the central role of Serine Hydroxymethyltransferase (SHMT) in one-carbon metabolism, highlighting the conversion of L-serine and this compound (H₄PteGlu₅) to Glycine and 5,10-Methylene-H₄PteGlu₅. The product, 5,10-Methylene-H₄PteGlu₅, is a key one-carbon donor for nucleotide biosynthesis.
References
- 1. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tetrahydrofolate polyglutamates on the kinetic parameters of serine hydroxymethyltransferase and glycine decarboxylase from pea leaf mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic analysis of the binding of the polyglutamate chain of 5-formyltetrahydropteroylpolyglutamates to serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Quantifying the Subcellular Distribution of Tetrahydropteroylpentaglutamate (H4PteGlu5)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydrofolate (THF) and its derivatives, known as folates, are essential cofactors in one-carbon metabolism.[1] These molecules are vital for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), making them critical for cell growth and proliferation.[2][3] Folates exist intracellularly as polyglutamated forms, with tetrahydropteroylpentaglutamate (H4PteGlu5) being a predominant species. The addition of glutamate residues traps folates inside the cell and increases their affinity for folate-dependent enzymes.[4]
One-carbon metabolism is compartmentalized within the cell, with distinct reactions occurring in the cytoplasm, mitochondria, and nucleus.[1] Therefore, understanding the subcellular distribution of key folate cofactors like H4PteGlu5 is crucial for elucidating the regulation of these pathways and for developing targeted antifolate therapies. This document provides a comprehensive guide to the experimental protocols required to quantify H4PteGlu5 in different subcellular compartments and presents a summary of known distribution patterns.
Part 1: Overall Experimental Workflow
The quantification of H4PteGlu5 in subcellular compartments involves a multi-step process. It begins with the culture and harvesting of mammalian cells, followed by their fractionation into distinct organelles. Folates are then extracted from each fraction and analyzed using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for subcellular H4PteGlu5 quantification.
Part 2: Detailed Experimental Protocols
This section provides detailed methodologies for the key experimental stages.
Protocol 1: Subcellular Fractionation
This protocol is a generalized method for separating nuclear, mitochondrial, and cytosolic fractions from cultured mammalian cells using differential centrifugation.[5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, pH 7.9, with protease inhibitors)
-
Isotonic Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, pH 7.9)
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvest: Harvest cultured cells (e.g., from 10-15 cm plates) by trypsinization or scraping. Centrifuge at 300-500 x g for 5 minutes at 4°C.
-
Cell Wash: Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS. Centrifuge again at 300-500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenization: Lyse the swollen cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (approx. 20 strokes). Check for cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C.[5][7]
-
The resulting pellet contains the nuclei. Carefully transfer the supernatant to a new pre-chilled tube.
-
Wash the nuclear pellet with 500 µL of lysis buffer, centrifuge again, and discard the supernatant. The final pellet is the Nuclear Fraction .
-
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from step 5 at 10,000-12,000 x g for 15 minutes at 4°C.[8]
-
The resulting pellet contains the mitochondria. Carefully transfer the supernatant to another pre-chilled tube.
-
Wash the mitochondrial pellet with 500 µL of isotonic buffer, centrifuge again, and discard the supernatant. The final pellet is the Mitochondrial Fraction .
-
-
Cytosolic Fraction: The supernatant from step 6 is the Cytosolic Fraction . It can be further clarified by a high-speed spin (e.g., 100,000 x g for 1 hour) to remove microsomes, if necessary.
-
Storage: Immediately process the fractions for folate extraction or store them at -80°C.
Protocol 2: Folate Extraction from Subcellular Fractions
This protocol is adapted from methods designed to extract and stabilize folates for LC-MS/MS analysis.[9] Folates are chemically unstable, so extraction must be performed quickly and at low temperatures.[10]
Materials:
-
Extraction Buffer: 50:50 Methanol:Water (v/v) containing 25 mM sodium ascorbate and 25 mM NH4OAc, pH 7.0. Prepare fresh and keep on ice.
-
Protein Assay Kit (e.g., BCA or Bradford)
Procedure:
-
Fraction Resuspension: Resuspend the nuclear and mitochondrial pellets in a known volume of ice-cold Extraction Buffer (e.g., 200-500 µL). Add the same volume of buffer to an aliquot of the cytosolic fraction.
-
Protein Determination: Remove a small aliquot from each resuspended fraction for protein quantification. This is crucial for normalizing the folate concentrations later.
-
Extraction & Denaturation: Incubate the fractions on ice for 30 minutes to allow for folate extraction.
-
Heat Denaturation: Heat the samples at 60°C for 5 minutes to fully denature proteins and release protein-bound folates.[9]
-
Clarification: Centrifuge the extracts at 16,000 x g for 5 minutes at 4°C to pellet precipitated proteins and debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted folates, to a new tube. This sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.
Protocol 3: Quantification by LC-MS/MS
Quantification of specific folate vitamers like H4PteGlu5 requires a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]
General Procedure:
-
Chromatographic Separation: Folates are separated using either ion-pairing reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[10]
-
Mass Spectrometry Detection: The separated folates are detected by a tandem mass spectrometer, typically operating in positive ion mode, using multiple reaction monitoring (MRM) to achieve high specificity and sensitivity.
-
Quantification: Absolute quantification is achieved by using a calibration curve generated from standards of known concentrations. Due to the instability and potential for interconversion of folates, the use of stable isotope-labeled internal standards is highly recommended to account for analyte loss during sample preparation and analysis.[10][12]
Part 3: Quantitative Data Presentation
Direct quantification of H4PteGlu5 in specific subcellular compartments of common cell lines is not widely published. However, studies in rat liver have provided valuable insights into the distribution of folate polyglutamates. The following table summarizes data on the distribution of different folate classes between the mitochondrial and soluble (cytosolic) fractions of rat liver.[13]
| Folate Class (Pteridine Derivative) | Predominant Subcellular Location | Relative Polyglutamate Chain Length |
| Methyl-substituted Folates (e.g., 5-CH3-H4PteGlun) | Soluble Fraction (Cytosol) | Higher hexa:penta ratio |
| Formyl-substituted Folates (e.g., 5/10-CHO-H4PteGlun) | Mitochondrial Fraction | Lower hexa:penta ratio |
| Unsubstituted Folates (e.g., H4PteGlun) | Mitochondrial Fraction | Lower hexa:penta ratio |
This data indicates that in rat liver, different forms of tetrahydrofolate polyglutamates are compartmentalized. Methylated forms, crucial for the methionine cycle, are primarily cytosolic. In contrast, formyl and unsubstituted forms, which participate in purine synthesis and amino acid metabolism, are concentrated in the mitochondria.[13]
Part 4: Relevant Metabolic Pathway
H4PteGlu5 is a central cofactor in one-carbon metabolism, a network of pathways that transfer one-carbon units for various biosynthetic processes.[1] The pathway is compartmentalized, with key reactions occurring in both the mitochondria and cytoplasm.
Caption: Compartmentalization of one-carbon metabolism.
References
- 1. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. tabaslab.com [tabaslab.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat liver subcellular folate distribution shows association of formyltetrahydropteroylpentaglutamates with mitochondria and methyltetrahydropteroylhexaglutamates with cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydropteroylpentaglutamate in Folate Deficiency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrahydropteroylpentaglutamate (H4PteGlu5) in the study of folate deficiency. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways to facilitate research in this critical area.
Introduction
Folate deficiency is a global health concern linked to a range of pathologies, including megaloblastic anemia, neural tube defects, and cardiovascular disease.[1] At the cellular level, folate deficiency disrupts one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides and amino acids, as well as for epigenetic regulation.[1][2] Tetrahydrofolate (THF) and its derivatives, including the polyglutamated forms, are the active coenzymes in these reactions. This compound (H4PteGlu5) is a predominant and biologically important form of folate in many tissues, exhibiting superior cofactor activity and cellular retention compared to monoglutamate forms. Understanding the role and metabolism of H4PteGlu5 is therefore crucial for elucidating the mechanisms of folate deficiency and for developing effective therapeutic strategies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on folate deficiency, highlighting the impact on tissue folate concentrations and the kinetic properties of enzymes that interact with this compound.
Table 1: Folate Concentrations in Tissues of Rats on Control vs. Folate-Deficient Diets
| Tissue | Total Folate (nmol/g) - Control | Total Folate (nmol/g) - Deficient | Pentaglutamyl Folate Distribution in Deficient Liver | Reference |
| Liver | 27.11 ± 2.72 | 11.10 ± 1.04 | Lower relative concentration | [3] |
| Kidney | 11.69 ± 1.40 | 4.79 ± 0.65 | - | [3] |
| Spleen | 3.74 ± 0.52 | 1.29 ± 0.12 | - | [3] |
| Brain | 0.65 ± 0.04 | 0.60 ± 0.09 | Unchanged | [3] |
| Bone Marrow | 4.2 | 1.0 | - | [4] |
| Testis | 1.0 | 0.6 | - | [4] |
| Heart | 0.7 | 0.2 | - | [4] |
Table 2: Kinetic Parameters of Enzymes with this compound
| Enzyme | Substrate | Km (µM) | Ki (µM) | Reference |
| Tetrahydropteroylglutamate Methyltransferase | (+)-5-Methyl-H4PteGlu5 | ~4 | - | [5] |
| 5,10-Methylenetetrahydrofolate Reductase | (+)-5-Methyl-H4PteGlu5 | ~3 | ~40 (substrate inhibition) | [5] |
| 10-Formyltetrahydrofolate Dehydrogenase | H4PteGlu5 | - | Kd ~15-20 nM | [6] |
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of this compound in one-carbon metabolism, which is critically impacted by folate deficiency.
Figure 1: Overview of Folate-Mediated One-Carbon Metabolism. This diagram illustrates the central role of tetrahydrofolate (THF) and its polyglutamated forms, such as H4PteGlu5, in the synthesis of nucleotides (dTMP and purines) and the remethylation of homocysteine to methionine. Enzymes are indicated in italics.
Figure 2: Experimental Workflow for Studying Folate Deficiency. This diagram outlines the key steps in an animal study designed to investigate the effects of folate deficiency on tissue folate levels and enzyme activity.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in folate deficiency research involving this compound.
Protocol 1: Induction of Folate Deficiency in a Rodent Model
This protocol describes the induction of folate deficiency in rats through a specially formulated diet.
Materials:
-
Folate-deficient rat chow (custom formulation, e.g., based on AIN-93G diet with folic acid omitted)
-
Control rat chow (with normal folic acid content, e.g., 2 mg folic acid/kg diet)
-
Metabolic cages for individual housing and monitoring of food intake
-
Male Sprague-Dawley rats (weanling or young adult)
Procedure:
-
Acclimatization: Upon arrival, house rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to standard chow and water for one week.
-
Group Assignment: Randomly assign rats to either the control or folate-deficient diet group.
-
Dietary Intervention:
-
Replace the standard chow with the respective control or folate-deficient diet.
-
House rats individually in metabolic cages to accurately measure daily food intake.
-
Provide ad libitum access to the assigned diet and deionized water.
-
-
Monitoring:
-
Sample Collection: At the end of the study period, euthanize the animals according to approved institutional guidelines. Immediately collect blood and tissues (liver, kidney, brain, spleen, etc.). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Extraction and Quantification of this compound from Tissues by HPLC
This protocol outlines a method for the extraction and quantification of H4PteGlu5 from tissue samples.
Materials:
-
Frozen tissue samples
-
Extraction buffer: 1% (w/v) ascorbic acid and 0.2 M 2,3-dimercapto-1-propanol in 0.1 M phosphate buffer, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge capable of 10,000 x g at 4°C
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system with a C18 reverse-phase column and fluorescence or UV detection
-
This compound standard
-
Mobile phase A: 0.1 M sodium acetate, pH 5.5
-
Mobile phase B: Acetonitrile
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue.
-
Add 10 volumes of ice-cold extraction buffer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Heat the homogenate at 100°C for 10 minutes to inactivate endogenous enzymes.
-
Cool the sample on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the folate extracts.
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with water to remove interfering substances.
-
Elute the folates with a methanol/water mixture.
-
Dry the eluate under a stream of nitrogen and reconstitute in mobile phase A.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Use a gradient elution program, for example, starting with 5% mobile phase B and increasing to 30% B over 30 minutes, to separate the different folate vitamers.
-
Monitor the eluent at an excitation wavelength of 295 nm and an emission wavelength of 365 nm for fluorescence detection, or at 280 nm for UV detection.
-
Quantify the H4PteGlu5 peak by comparing its area to a standard curve generated with known concentrations of the H4PteGlu5 standard.
-
Protocol 3: In Vitro Enzyme Assay Using this compound as a Substrate
This protocol provides a general framework for an in vitro assay of a folate-dependent enzyme, such as 5,10-methylenetetrahydrofolate reductase (MTHFR), using H4PteGlu5.
Materials:
-
Purified or partially purified enzyme preparation (e.g., from tissue homogenate)
-
This compound substrate solution (prepare fresh in an anaerobic environment to prevent oxidation)
-
Other necessary co-factors and substrates for the specific enzyme (e.g., NADPH for MTHFR)
-
Reaction buffer appropriate for the enzyme of interest (e.g., phosphate buffer with EDTA and a reducing agent)
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Substrate Solution:
-
Dissolve this compound in the reaction buffer containing a reducing agent (e.g., dithiothreitol) to a desired stock concentration. Handle the solution in an oxygen-free environment (e.g., in a glove box or by bubbling with nitrogen) to prevent oxidation.
-
-
Enzyme Reaction:
-
In a cuvette, combine the reaction buffer, co-factors (e.g., NADPH), and the enzyme preparation.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate solution.
-
-
Measurement of Enzyme Activity:
-
Monitor the reaction by measuring the change in absorbance or fluorescence over time. For MTHFR, the oxidation of NADPH can be monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the reaction curve.
-
To determine kinetic parameters like Km and Vmax, perform the assay with varying concentrations of this compound.
-
Plot the reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion
This compound is a key player in folate metabolism, and its study is essential for a comprehensive understanding of folate deficiency. The protocols and data presented in these application notes provide a foundation for researchers to investigate the intricate roles of this vital coenzyme in health and disease. By employing these methods, scientists can further unravel the mechanisms of folate-dependent pathways and contribute to the development of novel diagnostic and therapeutic approaches for folate-related disorders.
References
- 1. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high performance liquid chromatography quantification method of levo-tetrahydropalmatine and its metabolites in plasma and brain tissues: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of tetrahydropteroylpolyglutamates with two folate-dependent multifunctional enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
High-Performance Liquid Chromatography (HPLC) Analysis of Folate Polyglutamates: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of folate polyglutamates using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Introduction
Folates are essential B-vitamins that play a critical role in one-carbon metabolism, which is vital for the biosynthesis of nucleotides and amino acids.[1][2] In nature, folates primarily exist as polyglutamates, with a chain of glutamate residues attached to the pteroyl moiety.[3][4] The length of this polyglutamate tail is crucial for cellular retention and cofactor affinity for enzymes. Therefore, the accurate quantification of different folate polyglutamates is essential for understanding cellular metabolism and for the development of drugs that target folate pathways, such as antifolates like methotrexate.
Principle of HPLC Analysis
The separation of folate polyglutamates is typically achieved by reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). Due to their structural similarities, separating the various polyglutamate forms and their one-carbon substituted derivatives can be challenging. Detection is commonly performed using UV, fluorescence, or mass spectrometry (MS). LC-MS/MS methods offer high sensitivity and selectivity, allowing for the differentiation and quantification of individual folate species.[5][6]
Experimental Protocols
Standard Preparation
Folate standards are often light-sensitive and prone to oxidation. Therefore, they should be handled with care, protected from light, and prepared fresh.
-
Stock Solutions: Dissolve folate standards in a suitable buffer, such as 50 mM potassium phosphate (pH 4.5) containing 1% (w/v) ascorbic acid as an antioxidant.[7] Some protocols also recommend the addition of 0.1% 2-mercaptoethanol.[6]
-
Working Solutions: Prepare serial dilutions of the stock solutions in the mobile phase or a similar buffer immediately before use.
Sample Preparation
The extraction of folates from biological matrices is a critical step to ensure accurate quantification. The following is a general protocol that may need optimization depending on the sample type.
-
Homogenization: Homogenize the sample (e.g., cells, tissues) in a cold extraction buffer. A common extraction buffer consists of 50 mM potassium phosphate (pH 4.5), 1% (w/v) ascorbic acid, and 1 mM calcium chloride.[7]
-
Enzymatic Digestion (Optional but Recommended): To simplify the analysis and quantify total folate, the polyglutamate tail can be cleaved to the monoglutamate form using a γ-glutamyl hydrolase (conjugase) enzyme.[4][8][9]
-
Protein Precipitation and Clarification: Precipitate proteins by adding an organic solvent like acetonitrile or by heat treatment.[2] Centrifuge the sample to pellet the precipitate and collect the supernatant.
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, SPE can be used to clean up and concentrate the folate extracts. Strong anion exchange (SAX) cartridges have been shown to be effective for this purpose.[11]
HPLC-MS/MS Method
This section provides an example of a reversed-phase HPLC-MS/MS method for the analysis of folate polyglutamates.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the more hydrophobic polyglutamates. A typical gradient might be: 0-2 min, 2% B; 2-8 min, 2-29% B; 8-10 min, 29-95% B; 10-12 min, 95% B; 12-14 min, 95-2% B; 14-20 min, 2% B.[2] |
| Flow Rate | 200 µL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 5-20 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
Data Presentation: Quantitative Summary
The following table summarizes typical retention times and MRM transitions for selected folate polyglutamates. Note that retention times can vary significantly based on the specific HPLC conditions and column used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Folic Acid (PteGlu₁) | 442.1 | 295.1 | ~2.6[12] |
| Tetrahydrofolate (H₄PteGlu₁) | 446.2 | 299.1 | ~7.2[13] |
| 5-Methyl-H₄PteGlu₁ | 460.2 | 313.1 | Varies |
| 5-Formyl-H₄PteGlu₁ | 474.2 | 327.1 | Varies |
| H₄PteGlu₂ | 575.2 | 428.2 | Varies |
| H₄PteGlu₃ | 704.3 | 557.2 | Varies |
| H₄PteGlu₄ | 833.3 | 686.2 | Varies |
| H₄PteGlu₅ | 962.4 | 815.3 | Varies |
Note: The precursor and product ions will vary depending on the adducts formed and the charge state of the molecule. The values presented are for [M+H]⁺ ions.
Visualizations
Folate Polyglutamylation Pathway
The following diagram illustrates the intracellular conversion of monoglutamated folate to its polyglutamated forms, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic deconjugation of erythrocyte polyglutamyl folates during preparation for folate assay: investigation with reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Animal Models for Studying Tetrahydropteroylpentaglutamate (H4PteGlu5) Metabolism
Introduction
Tetrahydrofolate (THF) and its derivatives, collectively known as folates, are essential B-vitamins that function as coenzymes in one-carbon metabolism. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[1] In mammalian cells, folates are predominantly found as polyglutamated forms, where additional glutamate residues are attached to the molecule. Tetrahydropteroylpentaglutamate (H4PteGlu5), a pentaglutamated form of THF, is a major and highly effective intracellular folate cofactor. The addition of these glutamate tails is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process is critical as polyglutamation enhances the retention of folates within the cell and increases their affinity for folate-dependent enzymes.
Studying the intricate metabolism of H4PteGlu5 is crucial for understanding cellular proliferation, DNA integrity, and epigenetic regulation. Dysregulation of folate metabolism is implicated in various pathologies, including neural tube defects, cardiovascular disease, and cancer.[1] Animal models, particularly genetically engineered mice, are indispensable tools for dissecting the complex in vivo roles of H4PteGlu5 and the enzymes that regulate its synthesis. These models allow for controlled genetic and dietary manipulations that are not feasible in humans.
Commonly Used Animal Models
The mouse is the most extensively used animal model to investigate human folate metabolism due to its genetic tractability and physiological similarities.[2] Key models include:
-
Wild-Type Strains (e.g., C57BL/6, A/J): These inbred strains are frequently used in studies involving dietary folate manipulation. By placing these mice on folate-deficient, sufficient, or supplemented diets, researchers can investigate the systemic and tissue-specific effects of folate status on various physiological and pathological processes, including carcinogenesis.[3][4]
-
Genetically Engineered Mouse Models (GEMMs): Targeting genes involved in folate transport and metabolism provides powerful tools to elucidate the specific roles of key proteins.
-
Folylpolyglutamate Synthetase (FPGS) Models: The Fpgs gene is critical for folate retention. A key difference between humans and mice is that the mouse Fpgs gene has two promoters (P1 and P2), while the human gene has only one.[2] A "humanized" mouse model, with the P1 promoter deleted, has been created to more accurately reflect human FPGS expression patterns. This model is valuable for studying the impact of polyglutamation in different tissues and for evaluating the efficacy and toxicity of antifolate drugs used in chemotherapy.[2]
-
Folate Transporter Models (e.g., RFC1, Folbp1): The reduced folate carrier (RFC1) and folate binding protein (Folbp1) are crucial for folate uptake. Genetically modified mice with targeted disruptions in these genes have been generated to study the mechanisms of folate-mediated tumor initiation and promotion, particularly in the context of colitis-associated colon cancer.[5]
-
Cytoplasmic Serine Hydroxymethyltransferase (cSHMT) Models: cSHMT is a key enzyme that partitions one-carbon units between nucleotide synthesis and methylation pathways. Gain-of-function and loss-of-function cSHMT mouse models are used to explore how this metabolic switch contributes to folate-related pathologies like colon cancer.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies using these animal models.
Table 1: Impact of Dietary Folate on Folate Levels
| Animal Model | Diet | Duration | Tissue/Fluid | % Reduction in Folate Levels (vs. Adequate Diet) | Reference |
| C57BL/6 | Folate-Restricted | Various | Serum | 83-99% | [4] |
| C57BL/6 | Folate-Restricted | Various | Blood | 50-96% | [4] |
| Folbp1+/-; RFC+/- | Low Folate (0.1 mg/kg) | 8 weeks | Plasma | ~75% | [5] |
| Folbp1+/-; RFC+/- | Low Folate (0.1 mg/kg) | 8 weeks | Red Blood Cells | ~75% | [5] |
Table 2: Folate Metabolism in FPGS P1-Knockout Mice
| Parameter | Genotype | Tissue | Value | Notes | Reference |
| Usable Folates (Polyglutamated) | Wild-Type (WT) | Liver | 8-10x increase after hGH treatment | hGH (gamma-glutamyl hydrolase) cleaves polyglutamates to monoglutamates for assay. | [2] |
| Usable Folates (Polyglutamated) | P1-Knockout (P1-KO) | Liver | 6-7x increase after hGH treatment | Indicates a slight decrease in the proportion of polyglutamated folates. | [2] |
| Serum Homocysteine | Wild-Type (WT) | Serum | Similar to P1-KO | A sensitive indicator of whole-body folate status. | [2] |
| Serum Homocysteine | P1-Knockout (P1-KO) | Serum | Similar to WT | Suggests overall folate economy is not severely compromised. | [2] |
Visualizations
Caption: Role of FPGS in converting THF to its polyglutamated forms.
Caption: Workflow for a typical dietary folate manipulation study in mice.
Experimental Protocols
Protocol 1: Dietary Folate Depletion and Repletion in Mice
This protocol is adapted from methodologies used in studies investigating the effects of dietary folate on metabolism and disease.[3][5]
1. Animals and Housing:
- Use 6-week-old mice of the desired strain (e.g., C57BL/6J).
- House mice in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Allow mice to acclimate for one week upon arrival, providing them with a standard control diet (e.g., containing 2 mg/kg folic acid) and water ad libitum.
2. Diet Formulation:
- Control (Folate-Adequate) Diet: A semi-purified diet containing a defined amount of folic acid, typically 2 mg/kg.
- Folate-Deficient Diet: An identical formulation to the control diet but with folic acid omitted or significantly reduced (e.g., 0.1 mg/kg).
- To prevent folate production by gut microbiota, which can confound results, 1% succinylsulfathiazole (a non-absorbable antibiotic) can be added to the diets.[3]
- All diets should be obtained from a reputable supplier (e.g., TestDiet) and stored at 4°C to prevent vitamin degradation.
3. Experimental Procedure:
- After the acclimatization period, weigh the mice and collect baseline blood samples via tail vein or retro-orbital bleeding.
- Randomly assign mice to the different dietary groups (e.g., Control, Folate-Deficient).
- Provide the respective diets for the planned duration of the study (e.g., 2, 4, 8 weeks).
- Monitor food intake and body weight regularly (e.g., weekly).
- At the end of the study period, euthanize the mice using a CO2 chamber followed by cervical dislocation.
- Immediately collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, kidney, colon).
- Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis. Store blood plasma/serum at -80°C.
Protocol 2: Measurement of Folate Concentrations and Polyglutamate Distribution
This protocol describes a microbiological assay for determining folate levels, a method often cited for its reliability.[2]
1. Tissue Homogenization:
- Weigh a frozen portion of the tissue (~100 mg) and homogenize in 10 volumes of extraction buffer (e.g., 50 mM HEPES, 50 mM CHES, 10 mM β-mercaptoethanol, pH 7.85).
- Keep samples on ice throughout the procedure.
- Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C. Collect the supernatant for analysis.
2. Total Folate Measurement:
- To measure total folates, the polyglutamate tails must be cleaved. Treat an aliquot of the tissue extract with recombinant gamma-glutamyl hydrolase (hGH) to convert all polyglutamated folates to the monoglutamate form.
- Incubate the treated extract according to the enzyme manufacturer's instructions.
3. Microbiological Assay:
- Use a folate-requiring microorganism, typically Lactobacillus casei (ATCC 7469).
- Prepare a series of standards using folic acid of a known concentration.
- In a 96-well microtiter plate, add the assay medium, the bacterial inoculum, and either the standards or the diluted tissue extracts (both hGH-treated and untreated).
- Incubate the plate at 37°C for 18-24 hours.
- Measure bacterial growth by reading the optical density (OD) at 600 nm.
- Calculate folate concentrations in the samples by comparing their OD values to the standard curve. The difference between hGH-treated and untreated samples reflects the amount of polyglutamated folates.
Protocol 3: Folylpolyglutamate Synthetase (FPGS) Enzyme Activity Assay
This protocol measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamate into a folate substrate.[2]
1. Preparation of Tissue Extracts:
- Prepare tissue extracts as described in Protocol 2, Step 1.
- Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 8.5)
- ATP
- Tetrahydrofolate (THF)
- L-[³H]glutamic acid
- MgCl₂
- KCl
- β-mercaptoethanol
3. Enzyme Assay:
- Initiate the reaction by adding a specific amount of protein from the tissue extract (e.g., 30 µg) to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding ice-cold 10 mM sodium acetate buffer (pH 5.0).
- Separate the radiolabeled polyglutamated folate products from the unreacted [³H]glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).
- Elute the product and measure the incorporated radioactivity using liquid scintillation counting.
- Calculate FPGS activity as picomoles of glutamate incorporated per hour per milligram of protein.
Protocol 4: Overview of Generating Genetically Engineered Mouse Models
Creating a GEMM is a complex process involving specialized techniques. The two primary methods are Embryonic Stem (ES) Cell-based targeting and CRISPR/Cas9.[6][7]
Caption: Key steps in creating a knockout mouse model via ES cell targeting.
1. ES Cell-Based Gene Targeting: [6]
- Targeting Vector Construction: A DNA vector is created containing sequences homologous to the target gene, along with a selectable marker (e.g., neomycin resistance). This vector is designed to replace or disrupt the endogenous gene via homologous recombination.
- ES Cell Culture and Transfection: Embryonic stem cells are cultured and the targeting vector is introduced, typically via electroporation.
- Selection and Screening: ES cells are grown on a medium that selects for cells that have incorporated the vector. Correctly targeted clones are identified using PCR and Southern blotting.
- Blastocyst Injection: The selected ES cells are injected into a blastocyst (an early-stage embryo).
- Generation of Chimeras: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse. The resulting offspring, called chimeras, are composed of cells from both the host blastocyst and the engineered ES cells.
- Germline Transmission: Chimeras are bred with wild-type mice. If the engineered ES cells contributed to the germline, the genetic modification will be passed on to the offspring. These heterozygous mice can then be interbred to produce homozygous knockout animals.[2]
2. CRISPR/Cas9-Mediated Genome Editing: [6]
- Design and Synthesis: A guide RNA (sgRNA) is designed to be complementary to the target DNA sequence within the gene of interest. The Cas9 nuclease and the sgRNA are synthesized.
- Microinjection: The Cas9 protein/mRNA and the sgRNA are microinjected directly into fertilized mouse eggs (zygotes).
- Genome Editing: Inside the zygote, the sgRNA directs the Cas9 nuclease to the target DNA sequence, where it creates a double-strand break. The cell's natural DNA repair machinery often introduces insertions or deletions (indels) that disrupt the gene, creating a knockout.
- Generation of Founders: The injected zygotes are transferred to a pseudopregnant female. The resulting pups are screened for the desired mutation. This method is generally faster and more cost-effective than the ES cell approach.[6]
References
- 1. Mouse models to elucidate mechanisms of folate-related cancer pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanizing mouse folate metabolism: conversion of the dual-promoter mouse folylpolyglutamate synthetase gene to the human single-promoter structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene-environment interactions reveal a homeostatic role for cholesterol metabolism during dietary folate perturbation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Timing and Duration of Folate Restriction Differentially Impacts Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a Novel Genetic Mouse Model to Investigate the Role of Folate in Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model Creation - Mouse Biology Program [mbp.mousebiology.org]
- 7. How Are Transgenic Mice Created? Methods & Technologies - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Tetrahydropteroylpentaglutamate (THPG) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of tetrahydropteroylpentaglutamate (THPG) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My THPG solution is losing activity rapidly. What are the primary factors affecting its stability?
A1: this compound (THPG), like other reduced folates, is inherently unstable in solution. The primary factors contributing to its degradation are:
-
Oxidation: The tetrahydropterin ring is highly susceptible to oxidation by atmospheric oxygen. This is often the main degradation pathway.
-
pH: THPG is unstable at low pH. Acidic conditions can accelerate the cleavage of the C9-N10 bond.
-
Temperature: Higher temperatures increase the rate of all chemical degradation reactions.
-
Light Exposure: Photodegradation can occur, although it is generally a less significant factor than oxidation and pH for reduced folates.
Q2: What is the optimal pH for storing THPG solutions?
A2: While specific data for THPG is limited, related reduced folates are most stable in neutral to slightly alkaline conditions (pH 7.0-8.0). Acidic conditions (pH < 6) should be strictly avoided as they lead to rapid degradation.
Q3: How should I store my THPG solutions to maximize stability?
A3: For optimal stability, THPG solutions should be:
-
Stored at ultra-low temperatures (-80°C).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepared in a deoxygenated buffer containing antioxidants.
-
Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the visible signs of THPG degradation?
A4: A freshly prepared solution of THPG should be colorless. The development of a yellow color is a visual indicator of oxidation and degradation to species such as dihydropteroylpentaglutamate and ultimately pteroylpentaglutamate.
Q5: Can I use commercially available folic acid solutions for assays requiring THPG?
A5: No, folic acid is the fully oxidized and most stable form of this vitamin. It is not a substitute for the biologically active, reduced form, THPG. Using folic acid in an assay designed for THPG will lead to inaccurate and misleading results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in assay | Oxidative degradation of THPG leading to interfering byproducts. | Prepare fresh THPG solution in deoxygenated buffer with antioxidants (e.g., ascorbic acid, 2-mercaptoethanol). Filter the solution before use. |
| Inconsistent results between experiments | Variable degradation of THPG stock solution. Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials. Always prepare fresh working solutions from a new aliquot for each experiment. |
| Complete loss of THPG activity | Improper storage conditions (e.g., -20°C instead of -80°C, exposure to light, acidic buffer). | Review and strictly adhere to recommended storage and handling protocols. Prepare a fresh stock solution. |
| Precipitate formation in the solution | Poor solubility of THPG, especially at high concentrations or incorrect pH. | Ensure the buffer pH is in the optimal range (7.0-8.0). Gentle warming and sonication may aid dissolution, but avoid excessive heat. Prepare a more dilute solution if necessary. |
Data Presentation
Table 1: Factors Influencing the Stability of Reduced Folate Solutions (extrapolated for THPG)
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 6.0 | Rapid Degradation | Maintain pH between 7.0 and 8.0. |
| 7.0 - 8.0 | Optimal Stability | Use a buffer in this pH range (e.g., Tris-HCl, HEPES). | |
| > 8.0 | Slower degradation than acidic pH, but can promote oxidation. | pH 7.0-8.0 is generally preferred. | |
| Temperature | -80°C | High Stability | Long-term storage. |
| -20°C | Moderate Stability (short-term) | Avoid for long-term storage as significant degradation can still occur. | |
| 4°C | Low Stability | For short-term use only (within a few hours). | |
| Room Temp | Very Low Stability | Avoid; use immediately after preparation. | |
| Oxygen | Presence of O₂ | Promotes Oxidation | Use deoxygenated buffers and inert gas (e.g., argon, nitrogen) overlay. |
| Antioxidants | Ascorbic Acid, 2-Mercaptoethanol, DTT | Increased Stability | Always include in buffer solutions for THPG. |
| Light | UV/Visible Light | Can induce degradation | Store in amber vials or protect from light. |
| Freeze-Thaw Cycles | Repeated Cycles | Increased Degradation | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized THPG Stock Solution
Objective: To prepare a 10 mM stock solution of THPG with enhanced stability for use in in vitro assays.
Materials:
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Tetrahydropteroylpentaglutamic acid (solid)
-
200 mM Tris-HCl buffer, pH 7.4
-
L-Ascorbic acid
-
2-Mercaptoethanol
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High-purity water
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Argon or Nitrogen gas
-
Amber microcentrifuge tubes
Procedure:
-
Deoxygenate Buffer: Sparge the 200 mM Tris-HCl buffer (pH 7.4) with argon or nitrogen gas for at least 30 minutes on ice to remove dissolved oxygen.
-
Prepare Stabilizing Buffer: To the deoxygenated Tris-HCl buffer, add L-ascorbic acid to a final concentration of 20 mM and 2-mercaptoethanol to a final concentration of 50 mM. Keep the buffer on ice.
-
Weigh THPG: In a separate, tared amber microcentrifuge tube, weigh out the required amount of solid THPG. Perform this step quickly to minimize exposure to air and light.
-
Dissolve THPG: Add the appropriate volume of the cold, deoxygenated stabilizing buffer to the solid THPG to achieve a final concentration of 10 mM. Vortex briefly to dissolve. If necessary, sonicate for a short period in an ice-water bath.
-
Inert Gas Overlay: Flush the headspace of the tube with argon or nitrogen gas before sealing.
-
Aliquot and Store: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes. Flush the headspace of each aliquot with inert gas before sealing. Store at -80°C.
Protocol 2: Stability Assessment of THPG Solutions using HPLC
Objective: To quantify the degradation of THPG over time under specific storage conditions.
Methodology:
-
Prepare THPG Solution: Prepare a stabilized THPG solution as described in Protocol 1.
-
Storage Conditions: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
HPLC Analysis: Immediately analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Column: A C18 column is commonly employed.
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Detection: Monitor the elution profile at a wavelength where THPG and its potential degradation products absorb (e.g., ~280 nm).
-
-
Quantification: Calculate the peak area of the intact THPG at each time point. The degradation can be expressed as the percentage of the initial peak area remaining.
Visualizations
Technical Support Center: Analysis of Tetrahydropteroylpentaglutamate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of tetrahydropteroylpentaglutamate (H4PteGlu5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Problem 1: Poor Signal Intensity or Complete Signal Loss
Possible Cause: Ion suppression due to co-eluting matrix components.
Solution:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex biological samples. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide the cleanest extracts.[1]
-
Immunoaffinity Chromatography (IAC): Utilizes monoclonal antibodies specific to folates to achieve high selectivity and sample purification.[2][3][4] This method can significantly reduce matrix effects by isolating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): Can be effective, but recovery of polar analytes like H4PteGlu5 may be challenging.
-
Protein Precipitation (PPT): While simple, it is the least effective method for removing matrix components and often results in significant ion suppression.[1]
-
-
Optimize Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like folate polyglutamates and can help separate them from less polar matrix interferences.[5][6]
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Gradient Modification: Adjust the mobile phase gradient to achieve better separation between H4PteGlu5 and interfering compounds.
-
-
Employ Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative accuracy in mass spectrometry.[7][8][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.
Problem 2: Inconsistent and Irreproducible Results
Possible Cause: Variable matrix effects between samples and instability of the analyte.
Solution:
-
Consistent Sample Preparation: Ensure that the chosen sample preparation protocol is followed precisely for all samples, calibrators, and quality controls. Any variation can lead to different levels of matrix components and thus, variable ion suppression.
-
Analyte Stability: Tetrahydrofolates are susceptible to oxidation. Take the following precautions:
-
Use of Antioxidants: Add antioxidants like ascorbic acid and 2-mercaptoethanol to all solutions during sample preparation to prevent degradation.
-
Control Temperature: Keep samples cold (e.g., on ice or at 4°C) throughout the preparation process.
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Protect from Light: Folates are light-sensitive. Use amber vials and minimize exposure to light.
-
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects.
Problem 3: High Background Noise or Ghost Peaks
Possible Cause: Contamination of the LC-MS system or carryover from previous injections.
Solution:
-
System Cleaning:
-
Column Wash: Implement a robust column washing step at the end of each analytical run to remove strongly retained matrix components.
-
Source Cleaning: Regularly clean the mass spectrometer's ion source to remove accumulated non-volatile matrix components.
-
-
Injector and Syringe Wash: Use a strong solvent in the autosampler wash solution to effectively clean the injection needle and port between injections, minimizing carryover.
-
Blank Injections: Run blank injections (solvent or blank matrix) between samples to assess for carryover and ensure the system is clean before the next injection.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[5] In the case of H4PteGlu5 analysis in biological samples (e.g., plasma, tissue), endogenous compounds like phospholipids, salts, and proteins can co-elute and suppress the ionization of H4PteGlu5 in the mass spectrometer's source. This leads to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement), resulting in inaccurate and imprecise quantification.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method is the post-column infusion experiment. A solution of H4PteGlu5 is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. If there is a dip in the constant signal of the infused analyte at the retention time of H4PteGlu5 or other regions of the chromatogram, it indicates the presence of ion-suppressing components eluting from the column.
Q3: Which sample preparation technique is best for minimizing matrix effects for H4PteGlu5?
A3: While the optimal method can be matrix-dependent, a general hierarchy of effectiveness for reducing matrix effects is:
Immunoaffinity Chromatography (IAC) > Mixed-Mode Solid-Phase Extraction (SPE) > Reversed-Phase SPE > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT)
IAC offers the highest selectivity, while mixed-mode SPE provides a good balance of cleanup efficiency and applicability.[1][2] PPT is the simplest but least effective method.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A4: Yes, for the highest level of accuracy and precision, a SIL-IS is strongly recommended.[7][8] H4PteGlu5 is an endogenous compound, and its concentration can vary significantly. A SIL-IS, such as ¹³C- or ¹⁵N-labeled H4PteGlu5, behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. This allows it to effectively compensate for matrix effects and variations in extraction recovery, leading to reliable quantification.
Q5: What are some key considerations for the LC method development for H4PteGlu5?
A5: Due to the polar and polyanionic nature of H4PteGlu5, here are some key considerations:
-
Column Choice: A HILIC column is often a good choice as it provides good retention for polar analytes.[5][6] Ion-pairing reversed-phase chromatography can also be effective.
-
Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape. Experiment with different pH values and buffer systems to optimize the chromatography.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency in electrospray ionization (ESI).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for SPE cleanup of plasma samples for H4PteGlu5 analysis. Cartridge type and specific reagent volumes may need optimization.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of a suitable SIL-IS solution.
-
Add 200 µL of a stabilization buffer (e.g., 50 mM ammonium acetate with 1% ascorbic acid and 0.2% 2-mercaptoethanol, pH 7.0).
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the H4PteGlu5 and SIL-IS with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Immunoaffinity Chromatography (IAC) for Tissue Homogenates
This protocol outlines a general procedure for using IAC to purify H4PteGlu5 from tissue samples.
-
Tissue Homogenization:
-
Homogenize the tissue sample in a cold homogenization buffer (e.g., phosphate-buffered saline with antioxidants).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
IAC Column Equilibration:
-
Equilibrate a folic acid immunoaffinity column with 5 mL of binding buffer (e.g., PBS, pH 7.4).[4]
-
-
Sample Loading:
-
Load the tissue supernatant onto the equilibrated IAC column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10 mL of binding buffer to remove unbound matrix components.
-
-
Elution:
-
Elute the bound folates with an elution buffer that disrupts the antibody-antigen interaction (e.g., a low pH buffer like 0.1 M glycine-HCl, pH 2.5, or a high pH buffer).[10] Collect the eluate in a tube containing a neutralizing buffer.
-
-
Desalting and Concentration:
-
The eluate may need to be desalted using a C18 SPE cartridge before evaporation and reconstitution in the mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes the expected performance of different sample preparation methods in reducing matrix effects for H4PteGlu5 analysis. The values are illustrative and may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | >90 | 50 - 80 (Suppression) | < 20 |
| Liquid-Liquid Extraction (LLE) | 60 - 80 | 30 - 60 (Suppression) | < 15 |
| Solid-Phase Extraction (SPE) | 80 - 95 | 10 - 30 (Suppression) | < 10 |
| Immunoaffinity Chromatography (IAC) | >90 | < 10 (Minimal Effect) | < 5 |
Visualizations
Diagram 1: General Workflow for Overcoming Matrix Effects
Caption: A logical workflow for addressing and overcoming matrix effects.
Diagram 2: Experimental Workflow for Sample Preparation and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Folic Acid Immunoaffinity Column | EASI-EXTRACT® FOLIC ACID [pacificlab.vn]
- 3. Affinity chromatography of naturally occurring folate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrahydropteroylpentaglutamate (4H-PteGlu5) Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue homogenization for the extraction of tetrahydropteroylpentaglutamate (4H-PteGlu5).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 4H-PteGlu5 from tissue samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4H-PteGlu5 | Oxidation of 4H-PteGlu5: Tetrahydrofolates are highly susceptible to oxidation. | • Work quickly and on ice: Keep tissue samples and homogenization buffers cold at all times. • Use freshly prepared antioxidant-rich buffer: The homogenization buffer should contain a combination of antioxidants. Ascorbic acid (at least 1% w/v) and a thiol-containing antioxidant like 2,3-dimercapto-1-propanol or 2-mercaptoethanol are recommended.[1] • De-gas buffers: Purge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Incomplete Cell Lysis: The tissue was not sufficiently homogenized to release intracellular folates. | • Optimize homogenization method: For tough or fibrous tissues, consider mechanical bead beating over softer methods like Dounce homogenization. • Ensure appropriate buffer-to-tissue ratio: A common starting point is 10 volumes of buffer to 1 part tissue (e.g., 10 mL buffer for 1 g tissue). | |
| Enzymatic Degradation: Endogenous enzymes (e.g., conjugases, phosphatases) may degrade 4H-PteGlu5. | • Immediate processing or snap-freezing: Process fresh tissue immediately after collection or snap-freeze in liquid nitrogen and store at -80°C. • Heat inactivation: A brief heating step (e.g., 95-100°C for 5-10 minutes) of the homogenate can inactivate many enzymes. This must be done in the presence of antioxidants to prevent heat-induced folate degradation. | |
| Incorrect pH of Homogenization Buffer: Folate stability is pH-dependent. | • Maintain a slightly acidic to neutral pH: The optimal pH for the stability of most reduced folates, including 5-methyltetrahydrofolate, is between 6.0 and 7.5.[2][3] | |
| Inconsistent Results Between Replicates | Non-homogenous Tissue Sample: The tissue sample itself has variable folate distribution. | • Homogenize the entire tissue sample: If possible, homogenize the entire tissue before taking aliquots for extraction. • Use a larger starting sample size: This can help to average out regional variations in folate concentration. |
| Variable Oxidation: Inconsistent exposure to oxygen between samples. | • Standardize processing time: Ensure each sample is processed for the same amount of time and with consistent exposure to air. • Use consistent antioxidant concentrations: Prepare a master mix of the homogenization buffer for all samples in an experiment. | |
| Poor Chromatographic Peak Shape or Resolution | Presence of Interfering Substances: Proteins, lipids, and other cellular components can interfere with HPLC or LC-MS/MS analysis. | • Protein precipitation: After homogenization, perform a protein precipitation step using agents like perchloric acid or acetonitrile, followed by centrifugation. • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample before analysis. Anion exchange cartridges are commonly used for folate purification. |
| Incomplete Deconjugation: Polyglutamate forms of folate are not fully converted to monoglutamates. | • Ensure effective trienzyme treatment: The activity of the conjugase enzyme is critical. Use a validated source of conjugase and ensure optimal incubation conditions (time, temperature, and pH). |
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: What is the best way to store tissue samples before 4H-PteGlu5 extraction?
For optimal preservation of labile folates, it is crucial to either process the tissue immediately after collection or snap-freeze it in liquid nitrogen and store it at -80°C until homogenization. Avoid slow freezing, as this can lead to the formation of ice crystals that can damage cellular structures and release degradative enzymes.
Q2: Which homogenization method is best for 4H-PteGlu5 extraction?
The choice of homogenization method depends on the tissue type.
-
Mechanical Bead Beating: This is a vigorous method suitable for a wide range of tissues, including tougher and more fibrous ones. It is highly efficient at disrupting cells but can generate heat, so it's essential to use a pre-chilled system or perform homogenization in short bursts with cooling intervals.
-
Rotor-Stator Homogenizers: These are also effective for many tissue types and can process larger sample volumes. Cooling the vessel in an ice bath is recommended.
-
Dounce or Potter-Elvehjem Homogenizers: These methods are gentler and are suitable for softer tissues like the liver or brain. They are less likely to generate significant heat but may not be as efficient for tougher tissues.
Homogenization Buffer
Q3: What is the ideal composition of a homogenization buffer for 4H-PteGlu5 extraction?
A typical homogenization buffer should contain:
-
A buffering agent: To maintain a stable pH, typically between 6.0 and 7.5. Phosphate or HEPES buffers are common choices.
-
Antioxidants: This is the most critical component. A combination of ascorbic acid (1-2% w/v) and a thiol-containing antioxidant such as 2-mercaptoethanol (0.2% v/v) or 2,3-dimercapto-1-propanol is highly recommended to prevent oxidation.[1]
-
Chelating agents (optional): EDTA can be included to chelate metal ions that can catalyze oxidation reactions.
Q4: Why is the pH of the homogenization buffer so important?
Tetrahydrofolates are unstable at low pH. Maintaining a pH between 6.0 and 7.5 is a good compromise for preserving the stability of most reduced folates during extraction.[2][3]
Extraction Protocol
Q5: What is the "trienzyme" extraction method and why is it important?
The trienzyme extraction method is a sequential enzymatic digestion that helps to release folates from the food or tissue matrix and convert them into a form that can be readily analyzed.[1] It involves:
-
α-Amylase: To break down starch.
-
Protease: To digest proteins that may bind to folates.
-
Conjugase (γ-glutamyl hydrolase): To hydrolyze the polyglutamate tail of folates (like 4H-PteGlu5 ) to the monoglutamate form (PteGlu1), which is the form typically measured by HPLC or LC-MS/MS.
Q6: My 4H-PteGlu5 recovery is still low even with the trienzyme method. What could be the issue?
Low recovery after enzymatic treatment could be due to:
-
Inactive enzymes: Ensure the enzymes are stored correctly and have not lost activity.
-
Suboptimal incubation conditions: Verify the pH, temperature, and incubation time for each enzymatic step are optimal for the specific enzymes you are using.
-
Incomplete initial homogenization: If the folates are not efficiently released from the cells, the enzymes will not be able to access them.
Data Presentation
Table 1: Effect of Antioxidants on the Stability of 5-Methyltetrahydrofolate (a closely related and commonly studied tetrahydrofolate) in Solution
| Antioxidant | Concentration | Temperature (°C) | Incubation Time (min) | % 5-MTHF Remaining (approx.) |
| None | - | 80 | 15 | < 5% |
| Ascorbic Acid | 100 mg/kg | 80 | 60 | ~50% |
| Ascorbic Acid | 250 mg/kg | 80 | 120 | ~70% |
| Ascorbic Acid | 500 mg/kg | 80 | 180 | ~100% |
Data compiled from studies on 5-methyltetrahydrofolate stability, demonstrating the protective effect of ascorbic acid. The stability of 4H-PteGlu5 is expected to show a similar trend.
Table 2: Relative Stability of Tetrahydrofolate at Different pH Values after Heating
| pH | Temperature (°C) | Incubation Time (min) | Relative Stability |
| 2 | 100 | 10 | Very Unstable |
| 4 | 100 | 10 | Moderately Unstable |
| 6 | 100 | 10 | Relatively Stable |
| 8 | 100 | 10 | Relatively Stable |
| 10 | 100 | 10 | Moderately Unstable |
This table illustrates the general trend of tetrahydrofolate stability in relation to pH. Optimal stability is typically found in the slightly acidic to neutral range.[2]
Experimental Protocols
Protocol 1: General Tissue Homogenization and Trienzyme Extraction for 4H-PteGlu5 Analysis
Materials:
-
Tissue sample (fresh or snap-frozen)
-
Homogenization Buffer: 0.1 M Phosphate buffer (pH 6.8) containing 1% (w/v) ascorbic acid and 0.2% (v/v) 2-mercaptoethanol. Prepare fresh and keep on ice.
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α-amylase solution
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Protease solution
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Rat serum or chicken pancreas conjugase solution
-
Perchloric acid
-
Potassium hydroxide
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Mechanical homogenizer (e.g., bead beater or rotor-stator)
-
Water bath or incubator
-
Centrifuge
Procedure:
-
Preparation: Pre-cool all tubes, buffers, and the homogenizer probe. Perform all steps on ice or at 4°C where possible.
-
Homogenization: Weigh the tissue sample and add 10 volumes of ice-cold Homogenization Buffer. Homogenize until no visible tissue fragments remain.
-
Heat Inactivation: Transfer the homogenate to a new tube and incubate in a boiling water bath for 10 minutes to inactivate endogenous enzymes. Immediately cool on ice.
-
Enzymatic Digestion (Trienzyme Treatment): a. Adjust the pH of the homogenate if necessary. b. Add α-amylase and incubate according to the manufacturer's instructions (e.g., 37°C for 2 hours). c. Add protease and incubate as recommended. d. Add conjugase and incubate to deconjugate the polyglutamates (e.g., 37°C for 3-4 hours).
-
Protein Precipitation: Add an equal volume of cold perchloric acid to the digested sample. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Neutralization and Collection: Carefully transfer the supernatant to a new tube. Neutralize the supernatant with potassium hydroxide. The precipitated potassium perchlorate can be removed by another centrifugation step.
-
Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.
Visualizations
Caption: Experimental workflow for 4H-PteGlu5 extraction.
Caption: Troubleshooting decision tree for low 4H-PteGlu5 yield.
References
How to prevent oxidation of tetrahydropteroylpentaglutamate during sample prep.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of tetrahydropteroylpentaglutamate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound concentrations are consistently lower than expected. What could be the cause?
A1: Lower than expected concentrations of this compound are often due to oxidative degradation during sample preparation. This compound is highly susceptible to oxidation. To mitigate this, it is crucial to incorporate antioxidants into your extraction buffers. Commonly used antioxidants include ascorbic acid, 2-mercaptoethanol (MCE), dithiothreitol (DTT), and 2,3-dimercapto-1-propanol (BAL).[1][2] The entire sample preparation process should be performed under conditions that minimize exposure to oxygen and light.
Q2: Which antioxidant is most effective at protecting this compound from oxidation?
A2: The choice of antioxidant can significantly impact the stability of this compound. While ascorbic acid is widely used, studies have shown that thiol-containing antioxidants like 2,3-dimercapto-1-propanol (BAL) and dithiothreitol (DTT) can be more effective, particularly during heat extraction steps.[1] In some applications, a combination of antioxidants, such as ascorbic acid and BAL, has been shown to be superior in preserving the integrity of labile folates.[1]
Q3: What is the optimal pH for my extraction buffer to ensure the stability of this compound?
A3: The stability of this compound is pH-dependent. Generally, it exhibits greater stability in acidic conditions (around pH 4-5) compared to neutral or alkaline environments.[3][4] Therefore, using a slightly acidic extraction buffer is recommended. However, the optimal pH can also depend on the specific sample matrix and the other components of your buffer system.
Q4: Can repeated freeze-thaw cycles of my samples affect the integrity of this compound?
A4: Yes, repeated freeze-thaw cycles can significantly impair the stability of this compound, leading to its degradation.[1] It is highly recommended to prepare your samples in single-use aliquots to avoid the need for repeated freezing and thawing. If samples must be stored, they should be kept at -80°C.[2]
Q5: Are there any other handling precautions I should take during sample preparation?
A5: To minimize oxidation, it is advisable to work quickly and keep samples on ice whenever possible. Protecting samples from light by using amber-colored tubes or covering them with foil can also prevent photo-oxidation.[2] For tissue samples, homogenization using liquid nitrogen is a gentle method that can improve extraction efficiency while simultaneously stabilizing the folates.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Oxidative degradation during sample preparation. | Add a combination of antioxidants (e.g., 1% sodium ascorbate and 0.1% 2,3-dimercapto-1-propanol) to your extraction buffer.[1] Ensure the pH of your buffer is slightly acidic (pH 5.0-6.1).[1] |
| Poor reproducibility between sample replicates | Inconsistent handling of samples, leading to variable levels of oxidation. | Standardize your sample preparation workflow. Minimize the time samples are exposed to room temperature and light. Avoid repeated freeze-thaw cycles by aliquoting samples.[1][2] |
| Interconversion of folate forms | Inappropriate pH or presence of certain antioxidants. | Maintain a pH close to neutral if interconversion is a concern, though this may be a trade-off with stability.[4] Be aware that some antioxidants, like 2-mercaptoethanol, can induce interconversions upon heating.[2] |
| Loss of this compound during heat extraction | Thermal degradation and oxidation accelerated by heat. | Use a more effective antioxidant like 2,3-dimercapto-1-propanol (BAL), which has been shown to be superior to 2-mercaptoethanol in protecting tetrahydrofolate during heating.[1] Minimize the duration of any heating steps. |
Quantitative Data Summary
Table 1: Relative Effectiveness of Different Antioxidants in Protecting Tetrahydrofolate (H4PteGlu) in Baker's Yeast Extracts [1]
| Antioxidant (in combination with 2% sodium ascorbate) | pH 5.0 | pH 6.1 | pH 7.5 |
| 2,3-Dimercapto-1-propanol (BAL) | High Protection | High Protection | High Protection |
| Dithiothreitol (DTT) | High Protection | High Protection | High Protection |
| 2-Thiobarbituric acid (TBA) | Lower Protection | Lower Protection | High Protection |
| 2-Mercaptoethanol (MCE) | Least Effective | Least Effective | Least Effective |
Note: This table provides a qualitative summary of the findings. "High Protection" indicates that the antioxidant was effective at preserving tetrahydrofolate levels under the tested conditions.
Experimental Protocols
Protocol: Extraction of this compound from Biological Samples
This protocol is a general guideline and may require optimization for specific sample types.
Materials:
-
0.1 M Phosphate buffer
-
Sodium ascorbate
-
2,3-dimercapto-1-propanol (BAL)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Amber-colored microcentrifuge tubes
Procedure:
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 6.1. Immediately before use, add sodium ascorbate to a final concentration of 1% (w/v) and BAL to a final concentration of 0.1% (v/v).[1] Keep the buffer on ice.
-
Sample Homogenization: If working with solid tissues, flash-freeze the sample in liquid nitrogen. Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Add the ice-cold extraction buffer to the powdered sample (or liquid sample) at a ratio of 1:10 (sample weight/volume to buffer volume). Homogenize thoroughly.
-
Heat Treatment (Optional but recommended for releasing folates from binding proteins): Incubate the homogenate at 100°C for 10 minutes. Immediately cool the sample on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted folates, and transfer it to a fresh, pre-chilled amber-colored tube.
-
Storage: If not proceeding immediately with analysis, store the extract at -80°C in single-use aliquots.
Visualizations
Caption: Workflow for preventing oxidation of this compound during sample preparation.
References
Troubleshooting low yield in tetrahydropteroylpentaglutamate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tetrahydropteroylpentaglutamate, a critical molecule for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in this compound synthesis?
Low yields can stem from several factors, including the inherent instability of the tetrahydropteroyl moiety, suboptimal reaction conditions in both enzymatic and chemical synthesis, incomplete reactions, and challenges during product purification. The tetrahydropteroyl group is susceptible to oxidation, and the iterative addition of glutamate residues can be inefficient.
Q2: How can I minimize the degradation of my product during synthesis and purification?
Unsubstituted tetrahydropteroylglutamate is highly unstable, especially under basic conditions. To mitigate degradation, it is crucial to work under inert atmosphere (e.g., nitrogen or argon) and to use antioxidants. Ascorbic acid has been shown to be a more effective stabilizing agent than 2-mercaptoethanol.[1] Maintaining a slightly acidic pH, where possible, can also improve stability.[1]
Q3: What are the key differences between enzymatic and chemical synthesis of this compound?
Enzymatic synthesis, utilizing folylpolyglutamate synthetase (FPGS), offers high specificity in forming the γ-glutamyl linkages, avoiding the need for extensive protecting group chemistry. However, enzyme activity can be sensitive to reaction conditions and substrate concentrations. Chemical synthesis, typically performed on a solid phase, allows for greater control over the reaction scale and the introduction of modifications but requires careful selection of coupling reagents and protecting groups to avoid side reactions.
Troubleshooting Guides
Enzymatic Synthesis Using Folylpolyglutamate Synthetase (FPGS)
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the activity of your FPGS enzyme using a standard substrate. - Ensure proper storage conditions for the enzyme. |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction buffer. FPGS from rat liver has an optimal pH of 8.4. - Ensure the reaction temperature is optimal, typically 37°C. |
| Missing Cofactors or Reagents | - Confirm the presence of ATP and MgCl2 in the reaction mixture. - Ensure L-glutamate is in excess. |
| Substrate Inhibition | - High concentrations of tetrahydrofolate can favor the formation of shorter polyglutamate chains. Consider lowering the initial substrate concentration. |
| Product Inhibition | - The final product, this compound, can inhibit FPGS. Monitor reaction progress and consider stopping the reaction at an optimal time point. |
Issue 2: Formation of Shorter Polyglutamate Chains (e.g., di- or triglutamates)
| Possible Cause | Troubleshooting Step |
| High Substrate Concentration | High initial concentrations of tetrahydrofolate can lead to the accumulation of shorter chain products. Lowering the starting concentration of the monoglutamate substrate can favor the synthesis of longer polyglutamate chains. |
| Insufficient Incubation Time | The elongation of the polyglutamate chain is a stepwise process. Ensure the reaction has proceeded for a sufficient duration to allow for the addition of all five glutamate residues. |
| Enzyme Source and Purity | The specific activity and characteristics of FPGS can vary depending on the source. Ensure you are using a well-characterized enzyme preparation. |
Chemical Synthesis (Solid-Phase)
Issue 1: Incomplete Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical for efficient amide bond formation. Consider using highly reactive reagents such as HATU or HBTU, especially for coupling sterically hindered amino acids. |
| Steric Hindrance | As the polyglutamate chain grows, steric hindrance can impede subsequent coupling steps. Increasing the reaction time and using a more potent coupling reagent can help overcome this. |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit the accessibility of the reactive sites. Ensure the chosen solvent effectively swells the resin. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Racemization | Activation of the carboxylic acid can lead to racemization at the α-carbon of the glutamate residues. The addition of a racemization suppressant like HOBt or Oxyma Pure is recommended. |
| Side Chain Reactions | The γ-carboxyl group of glutamate can lead to side reactions if not properly protected. Ensure the use of an appropriate orthogonal protecting group for the γ-carboxyl. |
| Cleavage from Resin | Premature cleavage of the peptide from the resin can occur if the linker is not stable to the reaction conditions. Choose a linker that is stable throughout the synthesis and can be cleaved under specific conditions at the end. |
Data Presentation
Table 1: Optimal Conditions for Enzymatic Synthesis of this compound
| Parameter | Optimal Value/Condition | Reference |
| Enzyme | Folylpolyglutamate Synthetase (FPGS) | |
| pH | 8.4 (for rat liver FPGS) | |
| Temperature | 37°C | |
| Cofactors | ATP, MgCl2 | |
| Monovalent Cation | Required (e.g., K+) | |
| Reducing Agent | Mercaptoethanol | |
| Substrate Concentration | Low initial tetrahydrofolate concentration favors longer chain products |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (pH 8.4), ATP, MgCl2, KCl, L-glutamate, and tetrahydrofolate.
-
Enzyme Addition: Add a purified preparation of folylpolyglutamate synthetase (FPGS) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for the desired time. Monitor the reaction progress by taking aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer or by heat inactivation of the enzyme.
-
Analysis: Analyze the reaction products by HPLC to determine the yield and the distribution of polyglutamate chain lengths.
Protocol 2: HPLC Purification of this compound
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Run a linear gradient from a low percentage of Solvent B to a higher percentage over a suitable time frame to separate the desired product from starting materials and byproducts.
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the pteroyl moiety (e.g., 280 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified product.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Enhancing Polyglutamate Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of different polyglutamate forms using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Poor Resolution Between Polyglutamate Forms (e.g., co-elution of PG2 and PG3)
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic modifier concentration, pH, or ionic strength of the mobile phase may not be optimal for separating species with small differences in polarity and charge.
-
Suboptimal Gradient Elution: The gradient slope may be too steep, not allowing sufficient time for the separation of closely eluting polyglutamate forms.
-
Column Degradation: Loss of stationary phase or accumulation of contaminants can lead to reduced column efficiency and poor resolution.
-
Incorrect Column Chemistry: The chosen stationary phase may not provide the necessary selectivity for polyglutamate separation.
Solutions:
-
Optimize Mobile Phase:
-
Adjust Organic Modifier: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve the separation of early-eluting, less-retained polyglutamates.[1]
-
Control pH: The pH of the mobile phase can affect the ionization state of the glutamate carboxyl groups. Adjusting the pH can alter the retention and selectivity between different polyglutamate forms.[2][3]
-
Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for ionizable compounds.[3] For separating methotrexate polyglutamates, an ammonium acetate buffer has been used effectively.[4][5]
-
-
Refine Gradient Elution:
-
Employ a shallower gradient (a slower increase in the organic solvent concentration over time).[6] This increases the separation window for closely eluting compounds.
-
-
Column Maintenance and Selection:
-
Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[7]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained or particulate matter in the sample.[2]
-
Alternative Stationary Phases: If resolution is still poor, consider a different column chemistry. For polyglutamates, C18 columns are commonly used.[4][5][8] Ion-exchange chromatography can also be a powerful technique for separating molecules based on charge, which varies with the number of glutamate residues.[6][9][10]
-
Issue 2: Peak Tailing, Especially for Longer-Chain Polyglutamates
Possible Causes:
-
Secondary Interactions: Analyte interaction with active sites (e.g., free silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Solutions:
-
Mobile Phase Modification:
-
Add an Organic Modifier: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask silanol groups and reduce peak tailing.
-
Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing secondary interactions.[3]
-
-
Sample and Injection Optimization:
-
Reduce Sample Load: Decrease the concentration or injection volume of the sample.
-
Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups and are less prone to causing peak tailing.
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Malfunction: Inconsistent flow rate from the HPLC pump.
Solutions:
-
Ensure Proper Equilibration: Increase the column equilibration time between runs, especially when using gradients.[2]
-
Mobile Phase Preparation and Handling:
-
Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation.
-
Degas the mobile phase to prevent bubble formation in the pump.[2]
-
-
Control Temperature: Use a column oven to maintain a constant and stable temperature.[2]
-
System Maintenance: Regularly check the pump performance and perform routine maintenance as recommended by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating polyglutamates?
A1: Reversed-phase C18 columns are widely and successfully used for the separation of polyglutamates, particularly for methotrexate polyglutamates.[4][5][8] Ion-exchange chromatography, which separates molecules based on their charge, is also a viable option as the negative charge of polyglutamates increases with each additional glutamate residue.[6][9][10]
Q2: How can I improve the detection of polyglutamates?
A2: The detection method depends on the specific polyglutamate being analyzed. For methotrexate polyglutamates, post-column photo-oxidation followed by fluorescence detection is a sensitive and selective method.[4][5] Mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and can be used for the detection of various polyglutamates.[8] For underivatized polyglutamic acid, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, especially with mobile phases containing non-volatile buffers.[9][10]
Q3: What sample preparation is required for analyzing intracellular polyglutamates from red blood cells?
A3: A common procedure for extracting methotrexate polyglutamates from red blood cells involves protein precipitation with an acid, such as perchloric acid.[4][5][8] This is often followed by a solid-phase extraction (SPE) step to further clean up the sample before injection into the HPLC system.[8]
Q4: Can a gradient elution program significantly improve the resolution of different polyglutamate forms?
A4: Yes, a gradient elution is highly recommended and often necessary. Starting with a lower concentration of organic solvent and gradually increasing it allows for the retention and subsequent separation of the more polar, shorter-chain polyglutamates, while the later-eluting, longer-chain forms are then eluted as the solvent strength increases. A shallow gradient is often key to resolving closely related forms.[6]
Q5: What are typical retention times for different methotrexate polyglutamates?
A5: Retention times will vary depending on the specific HPLC method. However, in a reversed-phase C18 setup, the elution order is typically from the longest chain (most retained) to the shortest chain (least retained). One study reported the following retention times with a 20-minute linear gradient: MTXPG7 at 12.5 min, MTXPG6 at 13.0 min, MTXPG5 at 13.7 min, MTXPG4 at 14.5 min, MTXPG3 at 15.7 min, MTXPG2 at 17.5 min, and MTXPG1 at 19.8 min.[4]
Quantitative Data Summary
The following table summarizes the retention times for different methotrexate polyglutamate (MTXPG) forms obtained using a reversed-phase HPLC method. This data illustrates the successful resolution of individual polyglutamate species.
| Polyglutamate Form | Retention Time (minutes) |
| MTXPG1 | 19.8 |
| MTXPG2 | 17.5 |
| MTXPG3 | 15.7 |
| MTXPG4 | 14.5 |
| MTXPG5 | 13.7 |
| MTXPG6 | 13.0 |
| MTXPG7 | 12.5 |
| Data from Dervieux T, et al. (2003).[4] |
Experimental Protocol: Separation of Methotrexate Polyglutamates
This protocol is a representative method for the separation of methotrexate polyglutamates (MTXPGs) from red blood cells.
1. Sample Preparation
-
Lyse packed red blood cells with a suitable buffer.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[4][8]
2. HPLC System and Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Synergy C18).[8]
-
Mobile Phase A: Aqueous buffer (e.g., 5 mM dimethylhexylamine, pH 7.5, or ammonium acetate buffer).[4][8]
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 10-20 minutes). The exact gradient will need to be optimized for the specific column and system. A shallow gradient is recommended for better resolution.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) using a column oven.
-
Injection Volume: 20 - 100 µL.[8]
3. Detection
-
Fluorescence Detection: Post-column photo-oxidation followed by fluorescence detection (e.g., excitation at 274 nm and emission at 464 nm).[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific detection of each MTXPG.[8]
Visualizations
Caption: Experimental workflow for polyglutamate analysis.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel high-performance liquid chromatography/mass spectrometry method for improved selective and sensitive measurement of methotrexate polyglutamation status in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Polyglutamic Acid on BIST A | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Polyglutamic Acid on BIST A | SIELC Technologies [sielc.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Technical Support Center: Managing Product Inhibition by Tetrahydropteroylpentaglutamate (H4PteGlu5) in Enzyme Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering product inhibition by tetrahydropteroylpentaglutamate (H4PteGlu5) in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition by this compound (H4PteGlu5)?
A1: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[1] this compound (H4PteGlu5) is the polyglutamated form of tetrahydrofolate, a key cofactor in one-carbon metabolism. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to tetrahydrofolate.[2][3] The product, H4PteGlu5, can then bind to FPGS or other folate-dependent enzymes and inhibit their function, creating a negative feedback loop.[4]
Q2: Which enzymes are typically inhibited by H4PteGlu5?
A2: H4PteGlu5 and other folylpolyglutamates are known to be potent inhibitors of several folate-dependent enzymes. The extent of inhibition often increases with the number of glutamate residues.[5] Enzymes known to be affected include:
-
Folylpolyglutamate Synthetase (FPGS): The very enzyme that synthesizes H4PteGlu5 is subject to feedback inhibition by its product.
-
10-Formyltetrahydrofolate Dehydrogenase: This enzyme exhibits strong product inhibition by H4PteGlu5.[6]
-
Thymidylate Synthase (TS)
-
5-Aminoimidazole-4-carboxamide ribonucleotide transformylase (AICARFT)
-
Glycinamide ribonucleotide transformylase (GARFT)
Q3: What are the kinetic mechanisms of inhibition by H4PteGlu5?
A3: The kinetic mechanism of product inhibition by H4PteGlu5 can vary depending on the enzyme and can be competitive, non-competitive, or uncompetitive.[1] For instance, with 10-formyltetrahydrofolate dehydrogenase, H4PteGlu5 binds very tightly, with a low dissociation constant, indicating potent inhibition.[6] A detailed kinetic analysis is essential to determine the specific mechanism for the enzyme system you are studying.
Q4: How can I detect if product inhibition by H4PteGlu5 is occurring in my assay?
A4: A key indicator of product inhibition is a decrease in the reaction rate over time that is not due to substrate depletion or enzyme instability.[7] You can investigate this by:
-
Plotting reaction progress curves: If the rate slows down more than expected, product inhibition might be the cause.
-
Varying initial product concentration: Adding H4PteGlu5 at the beginning of the reaction should lead to a lower initial velocity.
-
Using a coupled enzyme assay: If a subsequent enzyme in a pathway can consume the product (H4PteGlu5), this can alleviate the inhibition.[7]
Troubleshooting Guide
If you suspect product inhibition by H4PteGlu5 is affecting your enzyme assay, follow these troubleshooting steps:
| Problem | Possible Cause | Recommended Solution |
| Non-linear reaction progress curves (rate decreases over time) | Accumulation of H4PteGlu5 is inhibiting the enzyme. | 1. Measure initial velocities: Ensure your kinetic measurements are taken during the initial linear phase of the reaction before significant product accumulates. 2. Dilute the enzyme: This can reduce the rate of product formation and delay the onset of inhibition. 3. Use a coupled assay: Introduce an enzyme that utilizes H4PteGlu5 as a substrate to prevent its accumulation.[6][7] |
| Lower than expected enzyme activity | H4PteGlu5 from a previous step or present as a contaminant is inhibiting the enzyme. | 1. Purify the enzyme and substrates: Ensure that all components are free from contaminating H4PteGlu5. 2. Incorporate a product removal step: Consider methods like dialysis or size-exclusion chromatography between reaction steps if applicable. |
| Inconsistent results between experiments | The degree of product inhibition is varying due to slight differences in reaction time or component concentrations. | 1. Standardize reaction times: Strictly adhere to defined incubation times for all experiments. 2. Use a master mix: Prepare a master mix of reagents to minimize pipetting errors and ensure consistency across wells or tubes. |
Quantitative Data
The inhibitory potency of H4PteGlu5 can be quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The dissociation constant (Kd) also provides a measure of the affinity of the inhibitor for the enzyme.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| 10-Formyltetrahydrofolate Dehydrogenase | H4PteGlu5 | Kd | ~15 nM | [6] |
| Human Cytosolic FPGS | Methotrexate-phosphinate (analog) | Ki | 3.1 ± 0.5 nM | [8] |
Experimental Protocols
Protocol 1: General Enzyme Assay to Determine Initial Velocity
This protocol provides a basic framework for measuring enzyme activity in the presence of a potential inhibitor like H4PteGlu5.
1. Reagent Preparation:
- Prepare a concentrated stock solution of your enzyme in a suitable buffer that ensures its stability.
- Prepare substrate and H4PteGlu5 stock solutions in the assay buffer.
- The assay buffer should be optimized for pH and ionic strength for your specific enzyme.
2. Assay Procedure:
- Set up a series of reactions in microtiter plates or spectrophotometer cuvettes.
- Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and a fixed concentration of the substrate.
- Include a range of H4PteGlu5 concentrations to test for inhibition. Also, include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor together for a short period before starting the reaction.
- Initiate the reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or cofactor.
- Ensure that you are measuring the initial, linear rate of the reaction (typically the first 5-10% of the total reaction).
3. Data Analysis:
- Calculate the initial velocity (rate) for each reaction.
- Plot the initial velocity as a function of the H4PteGlu5 concentration.
- Determine the IC50 value, which is the concentration of H4PteGlu5 that causes 50% inhibition of the enzyme's activity.
Protocol 2: Electrophoretic Assay for Folylpolyglutamate Synthetase (FPGS) Activity
This method is adapted from the principle of detecting the polyglutamated products.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (pH 8.5)
- ATP
- L-[3H]glutamate (radiolabeled substrate)
- Tetrahydrofolate (substrate)
- FPGS enzyme preparation
2. Enzymatic Reaction:
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by boiling or adding a quenching agent.
3. Product Separation:
- Separate the radiolabeled polyglutamated products from the unreacted [3H]glutamate using polyacrylamide gel electrophoresis (PAGE). The negatively charged polyglutamates will migrate into the gel.
4. Detection and Quantification:
- Visualize and quantify the radiolabeled products using autoradiography or a phosphorimager.
- The amount of radioactivity incorporated into the higher molecular weight bands corresponds to the FPGS activity.
5. Testing for Product Inhibition:
- To test for product inhibition, include varying concentrations of unlabeled H4PteGlu5 in the initial reaction mixture. A decrease in the formation of radiolabeled polyglutamates will indicate inhibition.
Visualizations
Caption: Troubleshooting workflow for identifying product inhibition.
Caption: Negative feedback regulation in folate metabolism by H4PteGlu5.
References
- 1. Effects of product inhibition in metabolic pathways: stability and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control and regulation of pathways via negative feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of this compound bound to 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Potent inhibition of human folylpolyglutamate synthetase by a phosphinic acid mimic of the tetrahedral reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of tetrahydropteroylpentaglutamate standards.
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of tetrahydropteroylpentaglutamate standards to ensure their stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound standards?
For long-term stability, it is highly recommended to store this compound standards, both in solid form and in solution, at ultra-low temperatures, ideally at -80°C . Storage at warmer temperatures can lead to significant degradation over time.[1][2] Folate concentrations in dried blood spots have been shown to decrease significantly with storage at warmer temperatures.[1]
Q2: What is the best solvent for reconstituting and storing the standard?
Reduced folates like this compound are most stable in neutral to slightly alkaline conditions.[3] Therefore, it is recommended to use a buffer with a pH between 7.0 and 9.2. A common choice is a phosphate or borate buffer containing an antioxidant, such as ascorbic acid or dithiothreitol (DTT), to prevent oxidation. Avoid acidic conditions, as they can accelerate degradation.[3]
Q3: How should I handle the standards to minimize degradation?
Due to their sensitivity, this compound standards should be protected from light and oxygen. Use amber vials or wrap containers in aluminum foil. It is also advisable to purge the vial headspace with an inert gas like argon or nitrogen before sealing and freezing. Minimize freeze-thaw cycles by preparing small aliquots for single-use.
Q4: What are the common degradation products of this compound?
The primary degradation pathway for reduced folates is oxidation. A common oxidation product of the related compound 5-methyltetrahydrofolate is 4-alpha-hydroxy-5-methyltetrahydrofolate (hmTHF).[4] Cleavage of the glutamate tail can also occur under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or low signal in analytical assays | Standard degradation due to improper storage. | Verify storage temperature and handling procedures. Prepare fresh dilutions from a new aliquot. Assess the purity of the standard using the HPLC protocol below. |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots to avoid repeated freezing and thawing. | |
| Precipitation observed in the standard solution upon thawing | Poor solubility of the standard in the chosen solvent. | Ensure the pH of the buffer is in the optimal range (7.0-9.2). Gentle warming and vortexing may help redissolve the standard. Consider trying a different buffer system. |
| Shift in retention time during HPLC analysis | Change in mobile phase composition or pH. | Prepare fresh mobile phase and ensure the pH is correctly adjusted. Equilibrate the column thoroughly before analysis. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered. If the problem persists, replace the analytical column. |
Quantitative Stability Data
The stability of reduced folates is highly dependent on storage conditions. The following table provides an estimate of degradation based on data from long-term studies of a closely related reduced folate, 5-methyltetrahydrofolate, in serum.
| Storage Temperature | Estimated Annual Degradation Rate | Percentage Recovered After 5 Years |
| -25°C | ~3.2% | ~85% |
| -80°C | <1% | >95% |
| 4°C | Significantly Higher | Not Recommended |
| Ambient Temperature | Rapid Degradation | Not Recommended |
Data is extrapolated from a study on 5-methyltetrahydrofolate in serum stored for extended periods.[4] Degradation rates for pure this compound standards may vary.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the purity of this compound standards and detecting degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Sodium phosphate dibasic, heptahydrate
-
Ortho-phosphoric acid
-
Ascorbic acid (or DTT)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 40 mM sodium phosphate dibasic buffer. Adjust pH to 5.5 with ortho-phosphoric acid. Add 0.1% (w/v) ascorbic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
The final mobile phase for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 92:8 v/v).[5]
3. Preparation of Standard Solution:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in the mobile phase (or a suitable buffer at pH 7.0-7.4 with an antioxidant) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain working concentrations (e.g., 1-100 µg/mL).
-
Protect the solution from light during preparation and analysis.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 92% Mobile Phase A, 8% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection: UV detector at 290 nm or a fluorescence detector.
5. Analysis:
-
Inject the standard solution and record the chromatogram.
-
The purity can be estimated by the relative area of the main peak.
-
Degradation products will typically appear as additional peaks, often with earlier retention times.
Visual Guides
Caption: Recommended workflow for preparing and storing standards.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Long-term stability of folate in dried blood spots stored in several conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
How to increase sensitivity for detecting low abundance tetrahydropteroylpentaglutamate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity for detecting low abundance tetrahydropteroylpentaglutamate and other folate derivatives.
Troubleshooting Guides
Difficulties in detecting low-abundance metabolites like this compound often stem from suboptimal sample preparation, chromatographic separation, or mass spectrometry settings. The following table summarizes common issues and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| No or Low Signal | Analyte Degradation: Folates are sensitive to oxidation, light, and pH changes.[1] | Prepare samples in the presence of antioxidants like ascorbic acid.[2] Protect samples from light and maintain appropriate pH throughout the procedure. |
| Inefficient Extraction: Incomplete lysis of cells or tissues can lead to poor recovery. | Ensure complete cell lysis by using appropriate lysing agents and incubation times.[3] | |
| Poor Ionization in Mass Spectrometer: Suboptimal electrospray ionization (ESI) conditions. | Optimize ESI parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow rate.[4] Consider using negative ion mode for folate analysis.[5] | |
| Poor Peak Shape (Tailing, Broadening) | Secondary Interactions with Column: Basic compounds can interact with residual silanol groups on C18 columns. | Use a high-purity silica column or a column with a polar-embedded group. Consider adding a competing base like triethylamine to the mobile phase (note: may not be MS-compatible). |
| Extra-Column Volume: Large dead volumes in the LC system can cause peak broadening.[6][7] | Minimize the length and internal diameter of tubing and ensure proper fitting connections.[6][7] | |
| Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase.[8] | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[8] | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluents.[6][7] | Use high-purity, LC-MS grade solvents and reagents.[6][7] Filter all mobile phases and samples.[8] |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal. | Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Optimize chromatographic separation to resolve the analyte from interfering compounds. | |
| Inconsistent Retention Times | Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | Ensure the column is equilibrated for a sufficient time before each injection. |
| Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the LC pump or solvent proportioning valves. | Check the LC system for leaks and ensure proper pump performance. |
Quantitative Data on Sensitivity Enhancement
The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various folates using LC-MS/MS, which can serve as a benchmark for sensitivity. Note that direct comparisons are challenging due to variations in instrumentation, matrices, and specific folate vitamers analyzed.
| Folate Vitamer(s) | Methodology | Matrix | LOD | LOQ | Reference |
| 5-Methyltetrahydrofolate, 5-Formyltetrahydrofolate, 10-Formylfolic acid, Tetrahydrofolate, Folic acid, 10-Formyldihydrofolate, 5,10-Methenyltetrahydrofolate | LC-MS/MS with stable isotope dilution assay | Food | 0.17 - 0.33 µ g/100 g | 0.51 - 0.96 µ g/100 g | [2] |
| Folic acid, 5-Methyltetrahydrofolic acid, Tetrahydrofolic acid, 5/10-Formyltetrahydrofolic acid | LC-MS with negative ion electrospray | Dietary Supplements, Grains, Meat, Vegetables | On-column confirmation limit of 0.6 ng | - | [5] |
| Various folate monoglutamates | HPLC-MS/MS | Tomato | - | - | [9] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the degradation of this compound during sample preparation?
A1: Tetrahydrofolates are susceptible to oxidation. It is crucial to work quickly and at low temperatures. The addition of an antioxidant, such as ascorbic acid, to the extraction buffer is a common and effective practice to maintain the reduced state of the folates.[2] Samples should also be protected from light.
Q2: What type of liquid chromatography column is best for separating folate polyglutamates?
A2: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns have been successfully used for folate analysis.[10][11] The choice depends on the specific folate vitamers of interest and the sample matrix. HILIC can be advantageous for retaining and separating highly polar polyglutamated folates.[11]
Q3: What are the key parameters to optimize in the mass spectrometer for enhanced sensitivity?
A3: For electrospray ionization (ESI), optimizing the capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate is critical for efficient ion generation and transfer.[4] Utilizing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can significantly improve selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can be a powerful strategy. A method involving reductive methylation has been shown to stabilize folate species and improve sensitivity in LC-MS analysis.[11] This approach can prevent interconversion and degradation of different folate forms during analysis.[11]
Q5: What is the benefit of using miniaturized LC systems (micro-LC or nano-LC)?
A5: Miniaturized LC systems can significantly increase sensitivity by reducing the inner diameter of the analytical column, which leads to less dilution of the sample and a more concentrated analyte band entering the mass spectrometer.[12] This can be particularly beneficial for detecting very low abundance metabolites when sample volume is not a limiting factor.[12][13]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
-
Homogenization: Homogenize the tissue sample on ice in a pre-chilled extraction buffer (e.g., 50 mM ammonium acetate, pH 7.0) containing 1% (w/v) ascorbic acid to prevent oxidation.
-
Lysis: Subject the homogenate to further lysis, for example, by sonication or freeze-thaw cycles, to ensure the complete release of intracellular folates.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the folate extracts.
-
Enzymatic Deconjugation (Optional): To analyze the total folate content as monoglutamates, the extract can be treated with a conjugase (e.g., from rat plasma) to hydrolyze the polyglutamate tail.
-
Solid-Phase Extraction (SPE): For sample clean-up, use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar impurities.
-
Elute the folates with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Folate Polyglutamates
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., ZIC-pHILIC, 150 x 2.1 mm) is recommended for the separation of polyglutamates.[11]
-
Mobile Phase A: Acetonitrile.[11]
-
Mobile Phase B: 20 mM ammonium carbonate in water, pH 9.2.[11]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar polyglutamates.
-
Flow Rate: A flow rate of around 100-200 µL/min is common for a 2.1 mm ID column.[11]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode has been shown to provide good sensitivity for folate analysis, especially after derivatization.[11]
-
Analysis Mode: Use scheduled Multiple Reaction Monitoring (MRM) for targeted quantification of specific folate polyglutamates.
-
MRM Transitions: Determine the optimal precursor and product ion transitions for each folate vitamer by infusing individual standards.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
-
Visualizations
Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medlink.com [medlink.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Analysis of some folate monoglutamates by high-performance liquid chromatography-mass spectrometry. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. High performance liquid chromatography coupled to mass spectrometry for profiling and quantitative analysis of folate monoglutamates in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The future of liquid chromatography-mass spectrometry (LC-MS) in metabolic profiling and metabolomic studies for biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of DNA Extraction Protocols to Preserve Folate Derivatives
Welcome to the technical support center for the refinement of DNA extraction protocols to simultaneously preserve folate derivatives. This resource is designed for researchers, scientists, and drug development professionals who require high-quality genomic DNA and accurate quantification of labile folate species from the same biological sample.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to extract DNA and preserve folates simultaneously?
A1: The primary challenge lies in the conflicting chemical requirements for optimal DNA purification and folate preservation. Standard DNA extraction protocols often utilize harsh chaotropic salts, organic solvents, and pH conditions that can degrade sensitive folate derivatives. Conversely, the strong antioxidants and specific pH ranges required to maintain folate stability can interfere with enzymatic reactions, DNA binding to silica columns, and may inhibit downstream applications like PCR.
Q2: What are the most critical factors for preserving folate stability during sample handling and extraction?
A2: Folate derivatives are susceptible to degradation from oxidation, extreme pH, light, and heat.[1] Key protective measures include:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid and β-mercaptoethanol in lysis buffers is crucial to prevent oxidative degradation.[2][3][4]
-
pH Control: Maintaining a neutral to slightly alkaline pH (7.0-9.2) generally offers the best stability for most folate vitamers.[1]
-
Temperature: Performing all extraction steps on ice or at 4°C can significantly slow down degradation kinetics.
-
Light Protection: Samples should be protected from light as much as possible, as UV radiation can degrade folates.
Q3: Can I use my standard DNA extraction kit for co-extraction of DNA and folates?
A3: Most standard commercial DNA extraction kits are not optimized for folate preservation. The lysis and wash buffers in these kits often contain high concentrations of chaotropic salts (e.g., guanidine thiocyanate) and ethanol, which can degrade folates. However, it may be possible to modify the initial lysis step by using a folate-stabilizing buffer and then proceeding with a modified kit protocol. Compatibility and recovery of both analytes should be validated.
Q4: Which folate derivatives are most unstable during extraction?
A4: Tetrahydrofolate (THF) and its derivatives, particularly 5-methyltetrahydrofolate (5-CH3-H4folate), are highly susceptible to oxidation.[1] Formyl derivatives are generally more stable. The polyglutamated forms of folates, which are predominant intracellularly, can also be sensitive to the harsh chemical treatments used in DNA extraction.
Q5: How can I analyze the preserved folate derivatives after extraction?
A5: The most common and sensitive method for analyzing a wide range of folate vitamers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique allows for the separation and quantification of individual folate derivatives, including their different polyglutamate forms.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when performing a simultaneous DNA and folate extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield | 1. Inefficient Cell Lysis: Antioxidant-rich buffers may be less efficient at cell lysis compared to standard DNA extraction buffers. 2. DNA Loss During Precipitation: High concentrations of antioxidants might interfere with DNA precipitation. | 1a. Increase the concentration of non-ionic detergents (e.g., Triton X-100, NP-40) in the lysis buffer. 1b. Extend the incubation time with Proteinase K. 2a. Ensure the correct ratio of isopropanol or ethanol is used for precipitation. 2b. Consider a column-based purification method compatible with your lysis buffer, performing a buffer exchange if necessary. |
| Poor DNA Quality (Low A260/280 or A260/230 ratio) | 1. Protein Contamination: Incomplete digestion of proteins by Proteinase K. 2. RNA Contamination: Incomplete digestion of RNA by RNase A. 3. Contamination with Polysaccharides or Polyphenols (especially from plant tissues). 4. Residual Antioxidants: Ascorbic acid or other buffer components may be carried over. | 1a. Ensure Proteinase K is active and used at the recommended concentration. 1b. Perform an additional phenol-chloroform extraction if necessary for downstream applications that are sensitive to protein contamination. 2a. Ensure RNase A is active and incubation is sufficient. 3a. For plant tissues, include polyvinylpyrrolidone (PVP) in the lysis buffer. 4a. Perform an additional wash step with 70% ethanol after DNA precipitation. |
| PCR Inhibition | 1. Residual Antioxidants: Ascorbic acid and β-mercaptoethanol can inhibit Taq polymerase. 2. Low DNA Purity: Contaminants from the sample matrix may not have been efficiently removed. | 1a. Dilute the DNA template before adding it to the PCR reaction.[7] 1b. Re-precipitate and wash the DNA pellet thoroughly with 70% ethanol. 1c. Use a PCR cleanup kit to further purify the DNA. 1d. Include PCR enhancers like BSA in the reaction mix. 2a. Refer to the "Poor DNA Quality" section for purification strategies. |
| Low Folate Recovery | 1. Oxidation: Insufficient antioxidant concentration or exposure to air. 2. Inappropriate pH: Lysis buffer pH is outside the optimal range for folate stability. 3. Degradation by Heat: Sample processing at room temperature or higher. 4. Adsorption to Labware: Folates can adsorb to certain plastics. | 1a. Prepare lysis buffer with fresh antioxidants immediately before use. 1b. Keep sample tubes closed as much as possible. 2a. Verify the pH of the lysis buffer is between 7.0 and 9.2.[1] 3a. Perform all steps on ice and use a refrigerated centrifuge. 4a. Use low-adhesion microtubes. |
| Inaccurate Folate Quantification | 1. Interconversion of Folate Derivatives: Unstable intermediates may convert to more stable forms. 2. Reduction of Oxidized Folates: β-mercaptoethanol can reduce oxidized folates, leading to an overestimation of the native reduced forms.[2][3][4] | 1a. Analyze samples as quickly as possible after extraction. 1b. For LC-MS/MS analysis, use stable isotope-labeled internal standards for each folate vitamer to correct for recovery and interconversion.[5] 2a. Be aware of this potential artifact when interpreting results. If precise quantification of the original redox state is critical, consider omitting β-mercaptoethanol and relying solely on ascorbic acid, though this may result in lower overall recovery of some vitamers. |
Data Presentation: Quantitative Recovery
The following tables summarize expected recovery rates for DNA and folate derivatives based on different extraction and preservation methods. Note that a single protocol for optimal co-extraction is still an area of active research, and these values are based on separate optimization studies.
Table 1: DNA Yield and Purity from Various Extraction Methods
| Extraction Method | Sample Type | Average DNA Yield (µg/10^6 cells) | A260/A280 Ratio | Reference |
| Phenol-Chloroform | Human Blood | 20-30 | 1.8 - 1.9 | [8] |
| Silica Column (Kit-based) | Human Blood | 3-12 (from 200 µL blood) | 1.7 - 2.0 | [9] |
| Salting Out | Human Blood | 15-25 | 1.8 - 2.0 | [10] |
| Modified CTAB with Antioxidants | Plant Leaves | 5-50 (µg/g tissue) | 1.8 - 1.9 | [11] |
Table 2: Stability of 5-Methyltetrahydrofolate (5-CH3-H4folate) under Various Conditions
| Condition | Matrix | Time | % Recovery | Reference |
| Thermal Treatment (85°C) | Spinach Puree | 60 min | ~40% (with oxygen) | [4] |
| Thermal Treatment (85°C) | Spinach Puree | 60 min | >90% (without oxygen) | [4] |
| Storage at 4°C with Ascorbic Acid | Whole Blood Lysate | 24 hours | >95% | [12] |
| Storage at -70°C | Whole Blood Lysate | 2 years | >90% | [12] |
| Lysis with 2% β-mercaptoethanol | Buffer | N/A | Can reduce oxidized forms, potentially overestimating stability | [2][3][4] |
Experimental Protocols
Proposed Protocol for Simultaneous DNA Extraction and Folate Preservation from Whole Blood
This protocol is a synthesized approach based on best practices for both DNA and folate preservation. It is recommended to validate this protocol for your specific application.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA, pH 7.4)
-
Folate-Stabilizing Lysis Buffer (10 mM Tris-HCl pH 7.6, 10 mM KCl, 10 mM MgCl2, 0.5% Triton X-100, 1% w/v Ascorbic Acid, 0.1% v/v β-mercaptoethanol - add antioxidants fresh )
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Saturated NaCl (6 M)
-
Ice-cold isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
All steps should be performed on ice unless otherwise stated.
Methodology:
-
RBC Lysis:
-
To 1 mL of whole blood, add 9 mL of cold RBC Lysis Buffer.
-
Invert gently to mix and incubate on ice for 15 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, leaving the white blood cell pellet.
-
-
Cell Lysis and Folate Stabilization:
-
Resuspend the pellet in 500 µL of freshly prepared Folate-Stabilizing Lysis Buffer.
-
Add 20 µL of Proteinase K and 10 µL of RNase A. Mix gently by inversion.
-
Incubate at 50°C for 1 hour in a water bath, protected from light.
-
-
Protein Precipitation:
-
Add 200 µL of saturated NaCl to the lysate.
-
Vortex for 20 seconds and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Separation for DNA and Folate Analysis:
-
Carefully transfer the supernatant to a new tube. This supernatant contains both the genomic DNA and the preserved folate derivatives.
-
For Folate Analysis: Take an aliquot of the supernatant for immediate LC-MS/MS analysis. Store the remaining supernatant at -80°C if not proceeding immediately to DNA precipitation.
-
-
DNA Precipitation:
-
To the remaining supernatant, add an equal volume of ice-cold isopropanol.
-
Invert gently until the DNA precipitates.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
DNA Wash and Resuspension:
-
Wash the DNA pellet with 1 mL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Visualizations
Caption: Workflow for simultaneous DNA extraction and folate preservation.
Caption: Troubleshooting logic for PCR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Implications of beta-mercaptoethanol in relation to folate stability and to determination of folate degradation kinetics during processing: a case study on [6S]-5-methyltetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Biochemical Role of Ascorbic acid during the Extraction of Nucleic Acids in Polyphenol Rich Medicinal Plant Tissues | Semantic Scholar [semanticscholar.org]
- 12. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protein Precipitation for Folate Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein precipitation methods for the accurate analysis of folate in plasma samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein precipitation process for folate analysis.
| Problem | Possible Causes | Suggested Solutions |
| Low Folate Recovery | Incomplete Protein Precipitation: Insufficient precipitating agent, inadequate incubation time or temperature. | - Ensure the correct ratio of precipitating agent to plasma volume is used. - Optimize incubation time and temperature (e.g., incubate on ice).[1][2][3] - Vortex the sample thoroughly after adding the precipitating agent. |
| Folate Degradation: Folates are sensitive to pH, light, and temperature.[4][5] | - Work with samples on ice and protect them from light. - Use a buffered precipitation agent to maintain a stable pH. - Process samples promptly after thawing. Folate in plasma can be unstable at room temperature.[6] | |
| Co-precipitation of Folate with Proteins: The chosen precipitation agent may not effectively release folate bound to proteins. | - Experiment with different precipitation agents (e.g., acids like TCA or PCA vs. organic solvents like acetonitrile). - Consider a pre-treatment step to denature folate-binding proteins. | |
| Loss of Precipitate: The protein pellet may be loose and accidentally discarded with the supernatant. | - Ensure adequate centrifugation speed and time to form a compact pellet.[2][3] - Carefully aspirate the supernatant without disturbing the pellet. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of plasma or precipitating agent. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous plasma samples. |
| Incomplete Mixing: Inadequate mixing of plasma and precipitating agent. | - Vortex each sample for a standardized amount of time immediately after adding the precipitating agent. | |
| Temperature Fluctuations: Inconsistent temperatures during incubation and centrifugation. | - Pre-cool the centrifuge. - Keep all samples on ice throughout the process. | |
| Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Substances: Phospholipids and other endogenous components can co-elute with folates, causing ion suppression or enhancement.[7][8][9] | - Optimize the protein precipitation method to improve the removal of interfering substances. Acetonitrile is often effective at removing phospholipids.[10][11] - Adjust the chromatographic method to better separate folates from matrix components.[7] - Consider a solid-phase extraction (SPE) step after protein precipitation for cleaner samples. |
| Residual Precipitating Agent: High concentrations of acids (TCA, PCA) or organic solvents can interfere with chromatography and ionization. | - Ensure complete removal of the supernatant. - Include a wash step for the protein pellet (e.g., with cold acetone for TCA precipitation).[2][3] - Evaporate the supernatant to dryness and reconstitute in a mobile-phase compatible solvent. | |
| Clogged LC Column or Instrument Issues | Incomplete Removal of Precipitated Protein: Fine protein particles in the supernatant can clog the column. | - Increase centrifugation speed and/or time. - Filter the supernatant through a syringe filter (e.g., 0.22 µm) before injection.[12][13] |
| High Salt Concentration: Residual salts from the sample or precipitation process. | - If using acid precipitation followed by neutralization, ensure complete precipitation of the resulting salt. - Consider desalting the sample after precipitation.[1] |
Frequently Asked Questions (FAQs)
Q1: Which protein precipitation agent is best for folate analysis?
The optimal agent depends on your analytical method and specific requirements. Here's a comparison of common choices:
-
Trichloroacetic Acid (TCA): A strong acid that is very effective at precipitating proteins.[1] However, it can be harsh and may cause some folate degradation if not handled properly. Residual TCA needs to be removed, often by washing the pellet with cold acetone.[2][3]
-
Perchloric Acid (PCA): Another effective acid precipitant that can also help stabilize some small molecule analytes.[14][15] Similar to TCA, it requires a neutralization step, and excess PCA needs to be removed.[14][16]
-
Acetonitrile: A water-miscible organic solvent that is widely used, especially for LC-MS/MS applications.[10][13] It can effectively precipitate proteins while keeping many small molecules, including folates, in the supernatant. It is also good at removing phospholipids, which can cause matrix effects.[9]
Q2: What is the ideal ratio of precipitating agent to plasma?
This can vary, but common starting points are:
-
TCA: A final concentration of 5-10% (w/v) is often used. For a 20% TCA stock solution, this would be a 1:1 or 1:3 ratio of TCA stock to plasma.
-
PCA: Often used to achieve a final concentration of around 1M.[14]
-
Acetonitrile: A ratio of 2:1 or 3:1 (v/v) of acetonitrile to plasma is commonly employed.[10][11][17]
It is recommended to optimize this ratio for your specific application to ensure complete protein precipitation without excessive dilution of the sample.
Q3: How can I prevent folate degradation during sample preparation?
Folate is sensitive to heat, light, oxidation, and extreme pH.[4][5] To minimize degradation:
-
Work quickly and on ice: Keep plasma samples and reagents cold throughout the procedure.
-
Protect from light: Use amber tubes or cover tubes with foil.
-
Use antioxidants: The addition of antioxidants like ascorbic acid or 2-mercaptoethanol to the precipitation solution can help preserve labile folates.[4]
-
Control pH: Maintain a pH between 4 and 8 for most folates, as they can be unstable at very low pH.[4]
Q4: My protein pellet won't resuspend. What should I do?
This is a common issue, particularly with acid precipitation.[1]
-
For subsequent analysis not requiring native protein: If you are proceeding to an analysis like SDS-PAGE, using a strong solubilization buffer containing detergents (like SDS) and chaotropic agents (like urea) can help.[2][3]
-
For folate analysis in the supernatant: The pellet is typically discarded, so resuspension is not necessary. The focus should be on ensuring the folate remains in the supernatant.
Q5: Should I add an internal standard before or after protein precipitation?
It is generally recommended to add the internal standard (IS) before protein precipitation. This allows the IS to be subjected to the same experimental conditions and potential losses as the analyte, thus providing more accurate correction for variability in the sample preparation process.
Data Presentation
Table 1: Comparison of Common Protein Precipitation Methods for Folate Analysis
| Method | Principle | Typical Ratio (Agent:Plasma) | Advantages | Disadvantages | Folate Recovery |
| Trichloroacetic Acid (TCA) | Acid-induced denaturation and precipitation | 1:4 to 1:1 (10-20% final conc.)[1][2] | Highly effective protein removal.[1] | Harsh conditions may degrade some folates; requires removal of residual acid.[1] | Generally good, but can be variable depending on the specific folate and handling. |
| Perchloric Acid (PCA) | Acid-induced denaturation and precipitation | 1:1 (for 1M final conc.)[18] | Effective protein removal; can stabilize some analytes.[14][15] | Requires neutralization and removal of excess acid.[14][16] | Good, but optimization is needed to prevent folate loss during neutralization. |
| Acetonitrile (ACN) | Organic solvent-induced precipitation | 2:1 to 4:1 (v/v)[10][17][19] | Mild conditions; supernatant can often be directly injected into LC-MS/MS; good removal of phospholipids. | May be less effective for very high protein concentrations; can result in sample dilution.[11] | Often high, with reports of >97% recovery for some folate species.[13] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
-
Preparation: Prepare a 20% (w/v) TCA stock solution in ultrapure water. Keep on ice.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube. Keep on ice.
-
Precipitation: Add 100 µL of cold 20% TCA to the plasma sample.
-
Mixing: Vortex immediately for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the mixture on ice for 10-30 minutes.[1][2]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the folates, without disturbing the protein pellet.
-
(Optional) Pellet Wash: To remove residual TCA, the pellet can be washed with 200 µL of cold acetone, followed by another centrifugation step.[2][3] This is more critical if the pellet is to be analyzed.
-
Analysis: The supernatant is ready for analysis, potentially after a neutralization or dilution step depending on the downstream application.
Protocol 2: Perchloric Acid (PCA) Precipitation
-
Preparation: Prepare a 2M PCA solution and a 2M KOH solution. Keep both on ice.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube on ice.
-
Precipitation: Add 100 µL of cold 2M PCA to the plasma.
-
Mixing: Vortex briefly.
-
Centrifugation: Centrifuge at 13,000 x g for 2-5 minutes at 4°C.[14]
-
Supernatant Collection: Transfer the supernatant to a new, clean tube.
-
Neutralization: Add 2M KOH dropwise while vortexing to neutralize the supernatant to a pH of 6.5-7.5. This will precipitate excess perchlorate as potassium perchlorate.
-
Salt Precipitation: Incubate on ice for 10 minutes to allow for complete salt precipitation.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.[14]
-
Final Supernatant Collection: Collect the supernatant for folate analysis.
Protocol 3: Acetonitrile Precipitation
-
Preparation: Use HPLC-grade acetonitrile, chilled to -20°C.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma.
-
Mixing: Vortex for 30-60 seconds.
-
Incubation: Incubate at -20°C for 20-30 minutes to facilitate protein precipitation.[19]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis. The supernatant can often be directly injected into an LC-MS/MS system or evaporated and reconstituted in the initial mobile phase.
Visualizations
Caption: General workflows for TCA and Acetonitrile protein precipitation.
Caption: Troubleshooting logic for low folate recovery.
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. its.caltech.edu [its.caltech.edu]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical recovery of folate degradation products formed in human serum and plasma at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. PCA Deproteinization protocol | Abcam [abcam.com]
- 16. studylib.net [studylib.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. prod-media.megazyme.com [prod-media.megazyme.com]
- 19. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Enzyme Affinity: Tetrahydropteroylpentaglutamate vs. Tetrahydropteroylmonoglutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme affinity for two key folate derivatives: tetrahydropteroylpentaglutamate (H4PteGlu5) and tetrahydropteroylmonoglutamate (H4PteGlu1). Understanding the differential binding of these substrates to various folate-dependent enzymes is crucial for research in metabolic pathways, drug design, and therapeutic interventions targeting folate metabolism. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Tetrahydrofolate Polyglutamylation
Tetrahydrofolate (H4F) is a vital coenzyme in a multitude of metabolic reactions, primarily involving the transfer of one-carbon units. In vivo, H4F and its derivatives predominantly exist as polyglutamated forms, where additional glutamate residues are attached to the molecule via gamma-peptide bonds. This polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), plays a critical role in cellular folate homeostasis by increasing intracellular retention and, significantly, enhancing the affinity of folates for various enzymes. This guide focuses on the comparison between the monoglutamated form (H4PteGlu1) and the pentaglutamated form (H4PteGlu5), a common and physiologically relevant polyglutamate chain length.
Data Presentation: Quantitative Comparison of Enzyme Affinity
The following table summarizes the Michaelis-Menten constants (Km) and inhibition constants (Ki) for several key enzymes in the folate pathway, comparing their affinity for tetrahydropteroylmonoglutamate and this compound. A lower Km or Ki value indicates a higher binding affinity.
| Enzyme | Substrate/Inhibitor | Km/Ki (μM) for H4PteGlu1 | Km/Ki (μM) for H4PteGlu5 | Fold Increase in Affinity (approx.) | Reference(s) |
| Serine Hydroxymethyltransferase (SHMT) | Tetrahydrofolate (substrate) | ~200 | ~1 | 200x | [1] |
| Methenyltetrahydrofolate Synthetase | 5-Formyl-tetrahydrofolate (substrate) | 2.0 | 0.6 | 3.3x | |
| Dihydrofolate Reductase (DHFR) | Methotrexate (inhibitor) | 0.0089 | 0.0014 | 6.4x | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylenetetrahydrofolate (substrate) | Reported to be higher | Reported to be lower | N/A (Qualitative) | |
| Formiminotransferase-Cyclodeaminase | Tetrahydrofolate (substrate) | Reported to be higher | Reported to be lower | N/A (Qualitative) |
Note: For Dihydrofolate Reductase, the data presented is for the inhibitor methotrexate and its pentaglutamate form, which serves as a well-studied analog for tetrahydrofolate binding. For Methylenetetrahydrofolate Reductase and Formiminotransferase-Cyclodeaminase, while it is established that polyglutamated folates are the preferred substrates, specific Km values for a direct comparison between the monoglutamate and pentaglutamate forms were not consistently available in the reviewed literature.
Experimental Protocols
The determination of enzyme affinity (Km and Ki values) is typically achieved through enzyme kinetic assays. Below are detailed methodologies for two key enzymes in the folate pathway.
Dihydrofolate Reductase (DHFR) Spectrophotometric Assay
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) or tetrahydropteroyl(poly)glutamate substrate
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol (DTT)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of DHF or tetrahydrofolate substrates in the assay buffer. The concentration should be accurately determined spectrophotometrically.
-
Prepare a stock solution of NADPH in the assay buffer and determine its concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer, a fixed concentration of NADPH (typically saturating), and varying concentrations of the folate substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of purified DHFR enzyme to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-7 for a range of substrate concentrations.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For inhibitors, Ki values can be determined by measuring the reaction rates at various inhibitor and substrate concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk plots).
Serine Hydroxymethyltransferase (SHMT) Radioisotopic Assay
This protocol describes a discontinuous radioisotopic assay to measure SHMT activity. The assay quantifies the conversion of [¹⁴C]serine to [¹⁴C]glycine.
Materials:
-
Purified SHMT enzyme
-
L-[3-¹⁴C]Serine (radiolabeled substrate)
-
Tetrahydropteroyl(poly)glutamate
-
Pyridoxal 5'-phosphate (PLP), a cofactor for SHMT
-
Assay Buffer: 50 mM HEPES buffer, pH 7.5
-
Stopping Reagent: 1 M sodium acetate, pH 5.0
-
Cation-exchange resin (e.g., Dowex 50W)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PLP, a fixed concentration of the tetrahydrofolate substrate, and varying concentrations of L-[3-¹⁴C]serine.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified SHMT enzyme.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stopping reagent.
-
Separate the unreacted [¹⁴C]serine from the product [¹⁴C]glycine using a small column packed with cation-exchange resin. Glycine binds to the resin while serine does not at the applied pH.
-
Wash the column with water to remove any remaining unreacted serine.
-
Elute the [¹⁴C]glycine from the resin using a high salt buffer (e.g., 1 M NaCl).
-
Mix the eluted sample with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the initial reaction velocity.
-
Repeat the assay for a range of serine concentrations to determine the Km and Vmax values.
Mandatory Visualization
Folate Metabolism Pathway
Caption: Simplified overview of the folate metabolism pathway.
Experimental Workflow for Enzyme Kinetics
Caption: General experimental workflow for determining enzyme kinetic parameters.
References
The Pivotal Role of Tetrahydropteroylpentaglutamate in Thymidylate Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of thymidylate synthesis is paramount for developing novel therapeutics. This guide provides a comprehensive comparison of tetrahydropteroylpentaglutamate (THPG) and other folate derivatives in their role as co-substrates for thymidylate synthase (TS), the enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1]
At the heart of this process lies the folate-dependent enzyme, thymidylate synthase (TS; EC 2.1.1.45), which catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2-H4PteGlu) as the one-carbon donor.[1] While the monoglutamate form of tetrahydrofolate can function as a substrate, the intracellular milieu predominantly features polyglutamated folate derivatives. This guide will delve into the experimental validation of why these polyglutamated forms, particularly this compound, are the preferred physiological substrates.
Comparative Kinetics of Folate Derivatives in Thymidylate Synthesis
Experimental evidence strongly indicates that the addition of glutamate residues to the tetrahydrofolate molecule significantly enhances its affinity and catalytic efficiency with thymidylate synthase. This is attributed to the polyglutamate tail providing additional binding energy and ensuring proper orientation of the pteridine ring within the enzyme's active site.
A seminal study by Matthews et al. (1984) on thymidylate synthase from fetal pig liver provides key insights into the kinetic differences between various 5,10-methylenetetrahydropteroylpolyglutamates. The data clearly demonstrates a substantial decrease in the Michaelis constant (Km) for the polyglutamated forms compared to the monoglutamate, signifying a much higher binding affinity.
| Folate Co-substrate | Km (μM) | Vmax (μmol/min/mg) | Source |
| 5,10-CH2-H4PteGlu1 | 18 | 7.8 | [Matthews et al., 1984] |
| 5,10-CH2-H4PteGlu4 | 1.6 | 6.5 | [Matthews et al., 1984] |
Note: While specific Km and Vmax values for this compound as a substrate were not explicitly detailed in this study, the trend of decreasing Km with increasing glutamate chain length is evident. The study did, however, determine the inhibition constants (Ki) for various pteroylpolyglutamates, which are competitive inhibitors with respect to the monoglutamate substrate.
| Pteroylpolyglutamate Inhibitor | Ki (μM) |
| PteGlu1 | 10 |
| PteGlu2 | 0.3 |
| PteGlu3 | 0.2 |
| PteGlu4 | 0.06 |
| PteGlu5 | 0.10 |
| PteGlu6 | 0.12 |
| PteGlu7 | 0.15 |
This data reveals that pteroylpolyglutamates with two to seven glutamate residues bind at least 30-fold more tightly than the monoglutamate form, with the tetraglutamate showing the highest affinity in this particular study.[2] The slightly higher Ki for the pentaglutamate compared to the tetraglutamate may reflect subtle conformational differences in the binding pocket of the enzyme from this specific source. Nevertheless, the affinity of the pentaglutamate form is still two orders of magnitude greater than that of the monoglutamate.
Further reinforcing the significance of polyglutamation, studies on methotrexate (MTX), a potent inhibitor of dihydrofolate reductase and a weak inhibitor of thymidylate synthase, have shown that its polyglutamated derivatives (MTXPGs) are dramatically more potent inhibitors of TS. Ki values for MTXPGs with 2 to 5 glutamate residues were found to be 75- to 300-fold lower than that of the parent monoglutamated drug.
The Thymidylate Synthesis Cycle
The synthesis of dTMP is a cyclical process involving several key enzymes. The central reaction is the methylation of dUMP by thymidylate synthase. The 5,10-methylenetetrahydrofolate co-substrate donates a methyl group and is concomitantly oxidized to dihydrofolate (DHF). To sustain continuous dTMP production, dihydrofolate must be reduced back to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Serine hydroxymethyltransferase (SHMT) then replenishes the one-carbon unit by converting THF and serine to 5,10-methylenetetrahydrofolate and glycine. Recent evidence also points to the existence of a de novo thymidylate synthesis complex, particularly within the nucleus during the S-phase of the cell cycle, suggesting a highly organized and efficient metabolic channeling of intermediates.[3]
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Studies on the polyglutamate specificity of thymidylate synthase from fetal pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Tetrahydropteroylpentaglutamate and Other Folates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of folates, such as tetrahydropteroylpentaglutamate, is critical for a wide range of studies, from nutritional assessments to pharmacokinetic analyses. The choice of analytical methodology can significantly impact the reliability and comparability of results. This guide provides an objective comparison of three commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and the Microbiological Assay.
This document summarizes quantitative performance data, details experimental protocols for key methods, and presents visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.
Data Presentation: A Comparative Analysis of Performance
The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-FLD, and the Microbiological Assay for the analysis of folates. It is important to note that performance can vary based on the specific folate vitamer, matrix, and laboratory setup.
| Performance Metric | LC-MS/MS | HPLC-FLD | Microbiological Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection of native or derivatized fluorescence. | Measures growth of folate-dependent bacteria (Lactobacillus rhamnosus). |
| Specificity | High; can distinguish between different folate vitamers and their polyglutamate forms. | Moderate to High; may have co-elution issues without optimal separation.[1][2] | Low; measures total folate activity and does not distinguish between vitamers.[3] |
| Sensitivity (LOD) | Very High (pg to low ng/mL range).[1][2] | High (low ng/mL range).[4] | Moderate (ng/mL range). |
| Precision (%RSD) | Excellent (<10%).[1][2] | Good (<15%). | Moderate (10-20%).[5] |
| Accuracy/Recovery | Excellent (typically 90-110%). | Good (typically 80-115%).[4] | Variable; can be affected by matrix components and non-folate growth factors. |
| Throughput | High; amenable to automation. | Moderate to High. | Low to Moderate; requires incubation period. |
| Cost (Instrument) | High. | Moderate. | Low. |
| Cost (Per Sample) | Moderate to High. | Low to Moderate. | Low. |
| Sample Matrix | Versatile (plasma, serum, whole blood, tissues, food).[1][2] | Versatile (plasma, tissues, food).[1][2][6] | Versatile (serum, plasma, red blood cells, food).[3][7][8] |
Experimental Workflows
The following diagrams illustrate the generalized workflows for the analytical methods discussed.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols represent a general framework and may require optimization for specific applications.
LC-MS/MS Method for Folate Quantification
This method is adapted from stable isotope dilution assays and provides high selectivity and precision.[1][2]
-
Sample Preparation:
-
Homogenize tissue or food samples in a phosphate buffer. For plasma or serum, dilute with the buffer.
-
To release folates from the food matrix, treat the sample with a protease and an α-amylase.
-
Perform enzymatic deconjugation to convert polyglutamates to monoglutamates using a conjugase (e.g., from rat plasma or chicken pancreas).[3]
-
Add a known amount of a stable isotope-labeled internal standard for each folate vitamer being quantified.
-
Purify the extract using solid-phase extraction (SPE) or affinity chromatography columns to remove interfering matrix components.[1][9]
-
Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the folate vitamer, fragmenting it in a collision cell, and then detecting a specific product ion. This two-stage mass filtering provides excellent selectivity.
-
Data Analysis: The concentration of each folate vitamer is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Microbiological Assay for Total Folates
This assay relies on the growth of Lactobacillus rhamnosus (formerly L. casei), which is dependent on the presence of folate.[3][8][10]
-
Sample and Standard Preparation:
-
Prepare a series of standards with known concentrations of folic acid.
-
Prepare samples by extracting folates in a phosphate buffer containing ascorbic acid to prevent oxidation.
-
Perform a tri-enzyme extraction (protease, α-amylase, and conjugase) to release and deconjugate folates.[3]
-
Dilute the extracted samples to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette the standards and diluted samples into a 96-well microtiter plate.
-
Add a folate-free assay medium to each well. This medium contains all the necessary nutrients for bacterial growth except for folate.
-
Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.
-
Incubate the microtiter plate at 37°C for 24 to 48 hours.
-
-
Measurement and Analysis:
-
After incubation, measure the bacterial growth in each well by determining the turbidity using a microplate reader at a specific wavelength (e.g., 610 nm).[3]
-
Construct a standard curve by plotting the turbidity against the known concentrations of the folic acid standards.
-
Determine the folate concentration in the samples by interpolating their turbidity readings from the standard curve.
-
Conclusion
The cross-validation of analytical methods for this compound and other folates reveals distinct advantages and limitations for each technique. LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for research applications requiring the differentiation of individual folate vitamers.[1][2] HPLC-FLD provides a balance of sensitivity, cost, and throughput suitable for many routine analyses. The microbiological assay, while lacking specificity for individual vitamers, remains a cost-effective method for determining total folate content and is valuable in nutritional and epidemiological studies. The choice of the optimal method will depend on the specific research question, the required level of detail, sample matrix, and available resources.
References
- 1. Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 3. medallionlabs.com [medallionlabs.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Comparison of five automated serum and whole blood folate assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance Liquid Chromatography–Fluorescence Detection Method for Ochratoxin A Quantification in Small Mice Sample Volumes: Versatile Application across Diverse Matrices Relevant for Neurodegeneration Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Lactobacillus casei microbiological assay of folic acid derivatives in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydropteroylpentaglutamate and Its Formyl Derivatives in One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the intricate network of one-carbon metabolism, essential for the biosynthesis of nucleotides and amino acids, a family of folate coenzymes plays a central role. This guide provides a detailed comparison of the functional differences between the primary one-carbon carrier, tetrahydropteroylpentaglutamate (H4PteGlu5), and its key formyl derivatives: 5-formyl-tetrahydropteroylpentaglutamate (5-CHO-H4PteGlu5) and 10-formyl-tetrahydropteroylpentaglutamate (10-CHO-H4PteGlu5). Understanding these distinctions is critical for research in cellular metabolism, disease pathology, and the development of targeted therapeutics.
Core Functional Distinctions
This compound and its formyl derivatives, while structurally similar, exhibit profound functional divergence in their roles as substrates and regulators of key metabolic enzymes. H4PteGlu5 serves as the acceptor of one-carbon units, 10-CHO-H4PteGlu5 acts as a crucial donor for purine synthesis, and 5-CHO-H4PteGlu5 functions as a stable storage form and a potent enzymatic inhibitor.
This compound (H4PteGlu5) is the fully reduced and biologically active polyglutamated form of folate. It is the primary acceptor of one-carbon units from donors like serine, which is converted to glycine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT).
10-Formyl-tetrahydropteroylpentaglutamate (10-CHO-H4PteGlu5) is a key substrate for de novo purine biosynthesis. It donates a formyl group in the reaction catalyzed by glycinamide ribonucleotide formyltransferase (GARFT), a critical step in the formation of the purine ring.
5-Formyl-tetrahydropteroylpentaglutamate (5-CHO-H4PteGlu5) , also known as leucovorin or folinic acid in its monoglutamate form, is the most stable reduced folate. It is considered a storage form of folate within the cell and acts as a slow, tight-binding inhibitor of SHMT.[1] Its conversion to other active folate forms is necessary for its participation in one-carbon metabolism.
Quantitative Comparison of Enzymatic Interactions
The functional differences between these folate derivatives are quantitatively reflected in their interactions with key enzymes of one-carbon metabolism. The following tables summarize the available kinetic data.
| Enzyme | Folate Derivative | Parameter | Value | Organism/Enzyme Source |
| Human Mitochondrial C1-THF Synthase | H4PteGlu5 | Km | 3.6 µM | Human |
| H4PteGlu3 | Km | 15 µM | Human | |
| H4PteGlu1 | Km | >500 µM | Human | |
| 10-Formyltetrahydrofolate Dehydrogenase | H4PteGlu5 | Kd | ~15 nM | Rabbit Liver |
| 10-CHO-H4PteGlu5 | Ks | ~900 nM (60-fold higher than H4PteGlu5 Kd) | Rabbit Liver | |
| Serine Hydroxymethyltransferase (SHMT) | 5-CHO-H4PteGlu3 | - | Slow, tight-binding inhibitor | Rabbit Liver |
| 5-CH3-H4PteGlu3 | - | Binds and releases much faster than 5-CHO-H4PteGlu3 | Rabbit Liver |
Signaling Pathways and Metabolic Interconversion
The interplay between H4PteGlu5 and its formyl derivatives is a tightly regulated process central to cellular homeostasis. The following diagram illustrates the key enzymatic conversions and their roles in downstream biosynthetic pathways.
Caption: Interconversion of this compound and its formyl derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the functional roles of these folate derivatives.
Experimental Workflow: Enzymatic Assay
Caption: A generalized workflow for conducting in vitro enzymatic assays.
Protocol 1: Spectrophotometric Assay for Serine Hydroxymethyltransferase (SHMT) Activity
This coupled assay indirectly measures SHMT activity by monitoring the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3]
Materials:
-
Purified SHMT enzyme
-
L-serine
-
Tetrahydrofolate (THF)
-
NADP+
-
E. coli 5,10-CH2-tetrahydrofolate dehydrogenase (a coupling enzyme)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM 2-mercaptoethanol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, L-serine (e.g., 10 mM), THF (e.g., 80 µM), NADP+ (e.g., 250 µM), and an excess of the coupling enzyme, 5,10-CH2-tetrahydrofolate dehydrogenase.
-
Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the reaction by adding a known amount of purified SHMT (e.g., 0.2 µM).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by the coupling enzyme as it oxidizes the 5,10-CH2-THF produced by SHMT.
-
Record the absorbance change over time and calculate the initial reaction velocity from the linear portion of the curve.
-
To determine the inhibitory effect of 5-CHO-H4PteGlu5, perform the assay in the presence of varying concentrations of the inhibitor and calculate the Ki.
Protocol 2: Radiochemical Assay for Glycinamide Ribonucleotide Formyltransferase (GARFT) Activity
This assay measures the incorporation of the radiolabeled formyl group from [14C]10-CHO-H4PteGlu5 into the product, formylglycinamide ribonucleotide (fGAR).
Materials:
-
Purified GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
[14C]10-Formyl-tetrahydropteroylpentaglutamate ([14C]10-CHO-H4PteGlu5)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl)
-
Quenching solution (e.g., 1 M HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, GAR (e.g., 1 mM), and varying concentrations of [14C]10-CHO-H4PteGlu5.
-
Pre-incubate the mixtures at the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding a known amount of purified GARFT.
-
Allow the reactions to proceed for a fixed time (e.g., 10 minutes) within the linear range of product formation.
-
Stop the reactions by adding the quenching solution. The acidic conditions cause the unreacted [14C]10-CHO-H4PteGlu5 to break down into non-adherent products.
-
Apply the quenched reaction mixtures to an anion-exchange column or paper to separate the negatively charged product, [14C]fGAR, from the unreacted substrate.
-
Wash the column or paper to remove unreacted substrate.
-
Elute the [14C]fGAR or cut out the corresponding section of the paper and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the initial velocity.
-
Repeat the assay with varying substrate concentrations to determine the Km and Vmax for 10-CHO-H4PteGlu5.
Conclusion
The functional distinctions between this compound and its formyl derivatives are fundamental to the regulation and execution of one-carbon metabolism. H4PteGlu5 is the central carrier, 10-CHO-H4PteGlu5 is the dedicated donor for purine synthesis, and 5-CHO-H4PteGlu5 serves as a stable reservoir and a key allosteric regulator. A thorough understanding of these roles, supported by robust experimental data, is essential for advancing our knowledge of cellular metabolism and for the rational design of therapeutic interventions targeting folate-dependent pathways.
References
- 1. 5-Formyltetrahydrofolate polyglutamates are slow tight binding inhibitors of serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound bound to 10-formyltetrahydrofolate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Tetrahydropteroylpentaglutamate in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of tetrahydropteroylpentaglutamate (THPG), a polyglutamated form of tetrahydrofolate, against other well-established antioxidants. Due to the limited direct experimental data on THPG, this guide utilizes its metabolic precursor, tetrahydrobiopterin (BH4), as a representative pteridine antioxidant. BH4 shares the same core pterin structure responsible for antioxidant activity and is extensively studied in the context of cellular oxidative stress. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of its potential cytoprotective effects.
Comparative Analysis of Antioxidant Efficacy
The antioxidant capacity of a compound can be assessed through various in vitro and cellular assays. While direct head-to-head cellular comparisons are limited, we can infer the potential of pteridine-based antioxidants like tetrahydrobiopterin (BH4) from available data and contrast it with commonly used standards such as Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).
Table 1: In Vitro Antioxidant Capacity
This table summarizes the 50% inhibitory concentration (IC50) or equivalent values from common chemical-based antioxidant assays. Lower values indicate higher antioxidant activity.
| Antioxidant Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g) |
| Tetrahydrobiopterin (BH4) | Data not available | Data not available | Data not available |
| Trolox | ~2.34 - 59.19 µg/mL[1][2] | ~2.10 - 2.34 µg/mL[1] | Standard |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL | ~15 µg/mL | ~1,500 |
| Gallic Acid | ~1 µg/mL | ~2 µg/mL | ~3,000 |
Table 2: Cellular Antioxidant Activity
This table presents a qualitative and quantitative overview of the effects of BH4 and standard antioxidants on key markers of oxidative stress in cellular models.
| Parameter | Tetrahydrobiopterin (BH4) | Trolox / Vitamin E | Ascorbic Acid (Vitamin C) |
| Intracellular ROS Reduction | Demonstrated to reduce ROS, particularly lipid ROS, in the context of ferroptosis.[3][4][5] | Potent intracellular ROS scavenger. | Effective in reducing intracellular ROS. |
| Inhibition of Lipid Peroxidation (MDA Levels) | Protects against lipid peroxidation by preventing the depletion of phospholipids with polyunsaturated fatty acyl tails.[3][4][5] | Well-established inhibitor of lipid peroxidation. | Can inhibit lipid peroxidation, often in synergy with Vitamin E. |
| Modulation of Antioxidant Enzymes (SOD, Catalase) | Can indirectly influence the cellular redox state, but direct modulation of SOD and Catalase expression or activity is not its primary antioxidant mechanism. | Can help preserve the activity of antioxidant enzymes by reducing the overall oxidative burden. | Can regenerate other antioxidants like Vitamin E, indirectly supporting the antioxidant enzyme system. |
| Protection Against Oxidative Stress-Induced Cell Death | Potently suppresses ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[3][4][5] | Protects against various forms of oxidative stress-induced apoptosis and necrosis. | Protects cells from damage induced by aqueous-phase radicals. |
Signaling Pathways in Pteridine-Mediated Antioxidant Defense
Recent studies have elucidated a novel antioxidant pathway involving BH4 that is independent of the canonical glutathione peroxidase 4 (GPX4) system. This pathway is centered on the suppression of ferroptosis.
The GCH1-BH4-phospholipid axis acts as a master regulator of ferroptosis resistance. GTP cyclohydrolase-1 (GCH1) is the rate-limiting enzyme in the de novo synthesis of BH4 from GTP. Increased GCH1 expression leads to higher intracellular levels of BH4 and its oxidized form, dihydrobiopterin (BH2). BH4/BH2, in turn, prevents the depletion of phospholipids containing two polyunsaturated fatty acyl tails, which are highly susceptible to peroxidation. This action, along with the maintenance of Coenzyme Q10 levels, effectively counteracts the lipid peroxidation cascade that is the hallmark of ferroptosis.[3][4][5][6]
Caption: The GCH1-BH4 signaling pathway in the suppression of ferroptosis.
Experimental Protocols
Detailed methodologies for key cellular antioxidant assays are provided below.
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Principle: DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Wash the cells with a warm, serum-free medium or phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of 10-20 µM DCFH-DA in a serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with a serum-free medium or PBS to remove excess probe.
-
Treat the cells with the test compounds (e.g., THPG, BH4, Trolox) at various concentrations for the desired time. Include a positive control (e.g., H₂O₂ or tert-butyl hydroperoxide) and a vehicle control.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
2. Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Procedure:
-
Culture and treat cells with the test compounds and controls as desired.
-
Harvest the cells and lyse them in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Centrifuge the cell lysate to pellet the debris and collect the supernatant.
-
Add a solution of TBA in an acidic medium to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
3. Determination of Antioxidant Enzyme Activity
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often employs a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with superoxide to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
In a 96-well plate, add the cell lysate, the superoxide-generating system, and the detection reagent.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the SOD activity relative to a standard.
-
-
-
Catalase Activity Assay:
-
Principle: The assay measures the ability of catalase to decompose hydrogen peroxide (H₂O₂). The remaining H₂O₂ is then reacted with a substrate to produce a colored or fluorescent product. The signal is inversely proportional to the catalase activity.
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Add a known concentration of H₂O₂ to the cell lysate.
-
Incubate for a specific time to allow for H₂O₂ decomposition.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence.
-
Calculate the catalase activity based on a standard curve.
-
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the cellular antioxidant activity of a test compound.
Caption: A generalized workflow for assessing cellular antioxidant activity.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GTP Cyclohydrolase 1/Tetrahydrobiopterin Counteract Ferroptosis through Lipid Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tetrahydropteroylpentaglutamate's Role in Neural Tube Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrahydropteroylpentaglutamate (THPG) and other folate forms in the context of in vivo neural tube development. We delve into the experimental data supporting the critical role of folate polyglutamylation and compare the efficacy of different folate derivatives in preventing neural tube defects (NTDs). Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development in this critical area.
Introduction
Periconceptional folic acid supplementation is a well-established public health intervention that has significantly reduced the incidence of neural tube defects (NTDs), a group of severe birth defects affecting the central nervous system. However, the biological activity of folic acid is dependent on its conversion to tetrahydrofolate (THF) and subsequent polyglutamylation, a process that adds multiple glutamate residues to the folate molecule. These polyglutamylated folates, such as this compound (THPG), are the primary active forms of the vitamin within the cell, serving as essential cofactors in one-carbon metabolism. This guide focuses on the in vivo validation of THPG's role in neural tube closure and provides a comparative analysis with its monoglutamylated counterparts.
Comparative Efficacy of Folate Forms in Preventing Neural Tube Defects
The prevention of NTDs is critically dependent on a sufficient supply of biologically active folates to the developing embryo. While folic acid is the most common form used in supplements, its metabolic activation is a multi-step process. Directly providing the active, polyglutamylated form, THPG, could potentially offer a more efficient means of preventing NTDs, particularly in cases of genetic variations that impair folate metabolism.
Below is a summary of findings from various in vivo studies using mouse models of NTDs. These models, which include genetic mutations and teratogen-induced defects, are invaluable for dissecting the mechanisms of folate action and for testing the efficacy of different preventive agents.
| Folate Form | Mouse Model | Efficacy in NTD Prevention | Key Findings |
| Folic Acid | Splotch (Pax3 mutant) | Effective | Reduces the incidence of spina bifida. This model exhibits impaired de novo thymidylate biosynthesis, which is rescued by folic acid.[1] |
| Crooked tail (Lrp6 mutant) | Effective | Reduces the incidence of exencephaly. | |
| Cart1 knockout | Effective | Reduces the incidence of NTDs. | |
| Valproic acid-induced | Effective | Maternal folic acid supplementation reduces the frequency of NTDs induced by this antiepileptic drug. | |
| Curly tail (Grhl3 mutant) | Ineffective | This model is largely resistant to folic acid but responds to inositol supplementation.[2] | |
| 5-Methyltetrahydrofolate (5-MTHF) | General NTD prevention | Considered a viable alternative | As the primary circulating form of folate, 5-MTHF bypasses the need for reduction by dihydrofolate reductase (DHFR). This may be advantageous for individuals with polymorphisms in the MTHFR gene. Clinical studies directly comparing the efficacy of 5-MTHF and folic acid for NTD prevention are limited.[3] |
| Tetrahydropteroyl-pentaglutamate (THPG) | Direct in vivo supplementation studies are currently lacking. | Hypothesized to be highly effective | As the primary intracellular active form, direct administration would bypass both the reduction and initial polyglutamylation steps. Its efficacy is inferred from studies on the essential role of folylpolyglutamate synthetase (FPGS). |
| Inositol | Curly tail (Grhl3 mutant) | Effective | Prevents spina bifida in this folate-resistant mouse model, highlighting alternative pathways in neural tube closure.[2] |
| Methionine | Axial defects mutant | Effective | Reduces posterior NTD penetrance, suggesting a role for methylation pathways independent of or downstream of folate provision. |
Signaling Pathways in Folate-Mediated Neural Tube Closure
The proper closure of the neural tube is a complex morphogenetic process that relies on a delicate interplay of cell proliferation, differentiation, and migration. Folate-mediated one-carbon metabolism is central to these processes, providing the necessary building blocks for nucleotide synthesis and the methyl groups for epigenetic regulation and the synthesis of essential molecules.
One-Carbon Metabolism and Neural Tube Development
The diagram below illustrates the central role of tetrahydrofolate (THF) and its polyglutamylated derivatives in one-carbon metabolism. Folic acid from supplements must first be reduced to DHF and then to THF by dihydrofolate reductase (DHFR). THF is then polyglutamylated by folylpolyglutamate synthetase (FPGS) to form THPG and other polyglutamates. These polyglutamylated forms are more efficiently retained within the cell and are preferred substrates for most folate-dependent enzymes.
Experimental Workflows
Investigating the role of different folate forms in neural tube development requires robust in vivo and ex vivo experimental systems. The following workflow outlines a typical experimental approach using mouse models.
Detailed Experimental Protocols
Whole Embryo Culture for NTD Analysis
This ex vivo technique allows for the direct observation and manipulation of embryonic development during the critical period of neurulation.
Materials:
-
Timed-pregnant female mice (E8.5)
-
Dissection microscope
-
Watchmaker's forceps
-
Small dissection scissors
-
Tyrode's saline (pre-warmed to 37°C)
-
Rat serum (prepared from blood collected from healthy adult male rats, heat-inactivated, and supplemented with glucose and antibiotics)
-
Roller culture bottles
-
Incubator with rotator (37°C)
-
Gas mixture (5% O₂, 5% CO₂, 90% N₂)
Protocol:
-
Euthanize the pregnant mouse by cervical dislocation.
-
Dissect the uterus and transfer it to a petri dish containing pre-warmed Tyrode's saline.
-
Isolate individual decidua and remove the uterine muscle and decidual tissue to expose Reichert's membrane.
-
Tear open Reichert's membrane to release the yolk sac and embryo.
-
Carefully cut open the yolk sac and amnion to expose the embryo.
-
Transfer the embryos to a roller culture bottle containing 2-3 ml of prepared rat serum.
-
Gas the bottles with the gas mixture for 2-3 minutes.
-
Place the bottles in the rotator within the incubator and culture for 24-48 hours.
-
At the end of the culture period, assess the embryos for developmental stage, heart rate, and the presence of neural tube defects.
Whole-Mount Immunohistochemistry
This protocol is for visualizing the spatial distribution of specific proteins within the intact embryo.
Materials:
-
E9.5-E10.5 mouse embryos
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol series (25%, 50%, 75%, 100%)
-
PBST (PBS with 0.1% Triton X-100)
-
Blocking solution (PBST with 10% normal goat serum and 1% BSA)
-
Primary antibody (e.g., anti-Phospho-Histone H3 for proliferation, anti-Caspase-3 for apoptosis)
-
Secondary antibody (fluorescently conjugated)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Fix embryos in 4% PFA overnight at 4°C.
-
Wash embryos three times in PBS for 10 minutes each.
-
Dehydrate embryos through a graded methanol series and store at -20°C if necessary.
-
Rehydrate embryos through a reverse methanol series.
-
Permeabilize embryos in PBST for 30 minutes at room temperature.
-
Block non-specific antibody binding with blocking solution for 2 hours at room temperature.
-
Incubate with primary antibody in blocking solution overnight at 4°C.
-
Wash embryos five times in PBST for 1 hour each.
-
Incubate with secondary antibody in blocking solution for 2 hours at room temperature in the dark.
-
Wash embryos five times in PBST for 1 hour each in the dark.
-
Counterstain with DAPI for 15 minutes.
-
Mount embryos in mounting medium on a slide with a coverslip.
-
Image using a confocal microscope.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells by labeling the 3'-hydroxyl ends of DNA fragments.
Materials:
-
E9.5-E10.5 mouse embryos, fixed and permeabilized as for immunohistochemistry.
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) from a commercial kit.
-
Proteinase K
-
Wash buffers (as provided in the kit)
-
Fluorescence microscope
Protocol:
-
Following fixation and rehydration, treat embryos with Proteinase K (20 µg/ml in PBS) for 5-15 minutes at room temperature to improve reagent penetration.
-
Wash embryos twice in PBS.
-
Post-fix with 4% PFA for 20 minutes.
-
Wash again in PBS.
-
Equilibrate the embryos in the kit's equilibration buffer for 10 minutes.
-
Incubate the embryos in the TUNEL reaction mixture for 1-2 hours at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the embryos in the stop/wash buffer provided in the kit.
-
Proceed with antibody labeling if using an indirect detection method, or directly counterstain and mount if using a fluorescently labeled dUTP.
-
Image the embryos using a fluorescence microscope.
Conclusion and Future Directions
The in vivo validation of folate's role in neural tube development has unequivocally established the importance of this vitamin in preventing a major class of birth defects. While folic acid supplementation has been highly successful, the research community continues to explore more direct and potentially more effective interventions. The evidence strongly suggests that polyglutamylated folates, such as THPG, are the key intracellular players.
Future research should focus on direct in vivo comparisons of THPG with folic acid and 5-MTHF in various NTD models. Such studies will be crucial for determining if the direct administration of the active folate form can overcome metabolic limitations and provide a superior protective effect. Furthermore, a deeper understanding of the cellular uptake and metabolism of different folate forms in the developing neuroepithelium will be essential for designing the next generation of preventive strategies for these devastating birth defects.
References
Navigating the Specificity Challenge: A Guide to Antibodies for Tetrahydropteroylpentaglutamate
For researchers, scientists, and drug development professionals investigating the roles of folate metabolism, specific and reliable detection of tetrahydropteroylpentaglutamate is crucial. This guide provides a comprehensive comparison of antibody-based detection methods and leading alternatives, offering a roadmap for selecting the most appropriate strategy for your research needs.
Currently, the landscape of commercially available antibodies presents a significant challenge: there are no off-the-shelf antibodies specifically targeting this compound. This necessitates a custom approach for researchers committed to an antibody-based methodology. This guide, therefore, focuses on the comparison between custom antibody development and the primary alternative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Custom Antibody Development vs. Off-the-Shelf: A Necessary Choice
Given the absence of commercially available antibodies for this compound, researchers have one primary antibody-based option: custom antibody development. This process involves synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier) that mimics the epitope of this compound and using this conjugate to immunize an animal to produce specific antibodies.
Several companies specialize in custom antibody production against small molecules and haptens, offering services that guide researchers through antigen design, conjugation, immunization, and antibody purification and characterization.[1][2][3][4][5]
Performance Comparison: Custom Antibodies vs. LC-MS/MS
Once a custom antibody is developed and validated, it can be used to establish an immunoassay, such as an ELISA. The choice between an antibody-based approach and LC-MS/MS depends on the specific requirements of the study.
| Feature | Custom Antibody-Based Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High, but potential for cross-reactivity with structurally similar folates. Rigorous validation is essential. | Very high, considered the gold standard for specificity. Can distinguish between different folate vitamers and polyglutamate forms.[6][7][8][9][10] |
| Sensitivity | Can achieve high sensitivity, often in the picogram to nanogram range. | Excellent sensitivity, capable of detecting very low concentrations of analytes in complex matrices.[7] |
| Throughput | High-throughput capabilities, suitable for screening large numbers of samples (e.g., 96-well plate format). | Lower throughput compared to ELISA, although advancements in automation are increasing sample processing speed.[10] |
| Development Time | Significant upfront time investment for custom antibody development (several months). | Method development can be complex but is generally faster than custom antibody generation. |
| Cost | High initial cost for custom antibody development. Per-sample cost for established ELISA can be lower. | High initial instrument cost. Per-sample cost can be higher due to consumables and maintenance. |
| Multiplexing | Limited multiplexing capability within a single assay. | Can simultaneously measure multiple folate species and their polyglutamates in a single run.[6][7][10][11] |
| Matrix Effects | Can be susceptible to matrix effects from biological samples, requiring careful optimization. | Can also be affected by matrix effects, but these can often be mitigated through chromatographic separation and the use of internal standards. |
Experimental Protocols
Key Experiment: Antibody Specificity Validation by Competitive ELISA
This protocol outlines a method to assess the specificity of a custom-developed antibody for this compound by testing its cross-reactivity against other folate derivatives.
Materials:
-
Custom anti-tetrahydropteroylpentaglutamate antibody
-
This compound standard
-
Potential cross-reactants: Tetrahydrofolate (THF), 5-Methyltetrahydrofolate (5-MTHF), Folic Acid, etc.
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a this compound-carrier conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the this compound standard and each potential cross-reactant. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the concentration of each competitor that causes 50% inhibition of the maximal signal (IC50). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.
Alternative Method: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the quantification of this compound in biological samples.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Sample extraction solution (e.g., protein precipitation with methanol or acetonitrile)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold extraction solution.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the HPLC column.
-
Separate the analytes using a gradient elution with the appropriate mobile phases. The gradient should be optimized to resolve this compound from other matrix components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of the this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
Visualizing the Workflow
Caption: Competitive ELISA workflow for antibody specificity assessment.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Custom antibody development against haptens and membrane proteins - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. Comparison of Serum Folate Species Analyzed by LC-MS/MS with Total Folate Measured by Microbiologic Assay and Bio-Rad Radioassay - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydropteroylpentaglutamate Function in Prokaryotic versus Eukaryotic One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of tetrahydropteroylpentaglutamate (H4PteGlu5), a key cofactor, in the one-carbon metabolism of prokaryotes and eukaryotes. Understanding the subtle yet significant differences in the utilization of this polyglutamated folate is crucial for the development of targeted therapeutics, particularly in the fields of antimicrobial and anticancer drug discovery.
Introduction
One-carbon metabolism comprises a complex network of enzymatic reactions essential for the biosynthesis of nucleotides, amino acids, and other vital cellular components. At the heart of this metabolic network lies the folate cofactor, which acts as a carrier of one-carbon units. In virtually all organisms, folate cofactors are found predominantly as polyglutamated derivatives, with a chain of glutamate residues attached to the pteroyl moiety. This polyglutamation is critical for the cellular retention of folates and significantly enhances their affinity for the enzymes of one-carbon metabolism.[1] this compound (H4PteGlu5), a tetrahydrofolate molecule with five glutamate residues, is a prominent and highly active form of this cofactor in many organisms. This guide will objectively compare its function in prokaryotic and eukaryotic systems, supported by experimental data.
I. Distribution and Predominance of Folate Polyglutamates
The length of the polyglutamate tail of tetrahydrofolate can vary between organisms and even between different cellular compartments. While a comprehensive quantitative comparison across all species is challenging, studies in model organisms provide insights into the general trends.
In the bacterium Escherichia coli, folate polyglutamates can have chain lengths of up to seven glutamate residues.[2] In contrast, mammalian cells typically exhibit a wider range of polyglutamate chain lengths, and the majority of intracellular folate is in the polyglutamate form.[3] Studies on cultured human fibroblasts have shown that most of the 5-methyl-tetrahydrofolate, a key intermediate in one-carbon metabolism, exists as a polyglutamate.[3][4] While the exact distribution can vary depending on the cell type and metabolic state, H4PteGlu5 is a significantly abundant and functionally important species in both prokaryotic and eukaryotic cells.
Table 1: Predominant Folate Polyglutamate Chain Lengths in Model Organisms
| Organism/Cell Type | Domain | Predominant Polyglutamate Chain Lengths (n) | Reference |
| Escherichia coli | Prokaryote | 1-7 | [2] |
| Human Fibroblasts | Eukaryote | Majority are polyglutamated | [3][4] |
II. Comparative Enzyme Kinetics with H4PteGlu5
The functional significance of H4PteGlu5 is underscored by the kinetic parameters of key enzymes in one-carbon metabolism. These enzymes often exhibit a strong preference for polyglutamated folates, particularly those with intermediate chain lengths like H4PteGlu5, over their monoglutamated counterparts.
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in regenerating the active folate cofactor pool. While direct comparative kinetic data with H4PteGlu5 for both a prokaryotic and a eukaryotic DHFR is limited, studies on human and E. coli DHFR reveal differences in their interactions with folate analogs, suggesting potential differences in their handling of polyglutamated substrates.
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units.
Thymidylate Synthase (TS)
Thymidylate synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. This enzyme is a well-established target for anticancer drugs. Comparative studies of TS from E. coli and humans have revealed both similarities and key differences in their kinetics and regulation.[4][5]
Table 2: Comparative Kinetic Parameters of Key One-Carbon Metabolism Enzymes with Folate Substrates
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Thymidylate Synthase | Escherichia coli | (6R)-CH2-H4PteGlu1 | 13 | 7.5 | 5.8 x 105 | [5] |
| Human | (6R)-CH2-H4PteGlu1 | 15 | 5.4 | 3.6 x 105 | [5] | |
| Thymidylate Synthase | Human (MCF-7) | CH2-H4PteGlu5 | - | - | - | [6] |
| Note: | The Ki for methotrexate polyglutamates (inhibitors) is significantly lower for human TS compared to the monoglutamate form, highlighting the importance of the polyglutamate chain. |
III. One-Carbon Metabolism Pathways: A Comparative Overview
The overall architecture of one-carbon metabolism shares fundamental similarities between prokaryotes and eukaryotes. However, a key distinction in eukaryotes is the compartmentalization of these pathways between the cytoplasm and mitochondria. H4PteGlu5 plays a vital role as a cofactor in both compartments.
Prokaryotic One-Carbon Metabolism (E. coli)
In prokaryotes like E. coli, the one-carbon metabolic pathway is located in the cytoplasm. H4PteGlu5 and other polyglutamated folates act as cofactors for a series of enzymes that interconvert one-carbon units at different oxidation states. These units are then utilized for the synthesis of purines, thymidylate, methionine, and other essential metabolites.
References
- 1. Regulation of folate and one-carbon metabolism in mammalian cells. I. Folate metabolism in Chinese hamster ovary cells expressing Escherichia coli or human folylpoly-gamma-glutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate distribution in cultured human cells. Studies on 5,10-CH2-H4PteGlu reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Distribution in Cultured Human Cells: STUDIES ON 5,10-CH2-H4PTEGLU REDUCTASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. Comparative transcriptomic and proteomic kinetic analysis of adeno-associated virus production systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydropteroylpentaglutamate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential guidance on the proper disposal procedures for Tetrahydropteroylpentaglutamate, a vital folate derivative in many research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of its constituent and closely related molecules, namely (6S)-Tetrahydrofolic Acid and L-Glutamic Acid, alongside established best practices for laboratory chemical waste management.
Hazard Assessment and Waste Classification
Based on available data for structurally similar compounds, pure this compound is not classified as a hazardous substance. Safety data for (6S)-Tetrahydrofolic Acid, the monoglutamate form of the compound, indicates no specific hazards.[1] Similarly, L-Glutamic acid, which forms the polyglutamate tail, is also not considered hazardous.[2][3][4]
However, it is crucial to consider that in a laboratory setting, this compound is often used in solutions or mixtures with other chemicals that may be hazardous. Therefore, the disposal procedure must account for the entire composition of the waste stream.
Key Principle: The final waste classification depends on all components of the mixture.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound waste.
Experimental Protocol for Disposal of Non-Hazardous Aqueous this compound Waste:
-
Confirmation of Non-Hazardous Nature: Ensure the waste solution contains only this compound and water, with a neutral pH.
-
Dilution: For every 1 volume of waste solution, add at least 20 volumes of cold tap water. This can be achieved by running the tap at a steady stream while slowly pouring the waste solution down the drain.
-
Flushing: Continue to run cold water for at least 30 seconds after the waste has been completely poured to ensure it is thoroughly flushed from the immediate plumbing.
-
Record Keeping: Document the disposal in the laboratory waste log, noting the date, chemical name, approximate quantity, and disposal method.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general guidelines for laboratory chemical waste apply. The following table summarizes key considerations:
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste for Sewer Disposal | 6.0 - 9.0 | To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. |
| Concentration of Non-Hazardous Waste | As low as reasonably achievable | To minimize the chemical load on the wastewater system. |
| Container Labeling for Hazardous Waste | Full chemical names, concentration, date | To ensure safe handling and proper disposal by EHS personnel. |
Essential Safety and Logistical Information
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling any chemical waste.
-
Incompatible Wastes: Never mix different waste streams unless you are certain of their compatibility. Mixing incompatible chemicals can lead to dangerous reactions.
-
Container Management: Ensure that waste containers are in good condition, properly sealed, and stored in a designated secondary containment area away from general laboratory traffic.[5][6]
-
Institutional Policies: Always adhere to your institution's specific chemical hygiene and waste disposal plans. Contact your Environmental Health and Safety (EHS) department for clarification on any procedures.
-
Spill Management: In the event of a spill, consult the SDS for all components of the mixture to determine the appropriate cleanup procedure. For spills of pure this compound, absorb with an inert material, and dispose of it as non-hazardous solid waste unless institutional policy dictates otherwise.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound waste, contributing to a secure and sustainable laboratory environment.
References
Essential Safety and Logistical Information for Handling Tetrahydropteroylpentaglutamate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetrahydropteroylpentaglutamate. While this compound is not classified as hazardous, adherence to standard laboratory safety procedures is essential to ensure personnel safety and maintain product integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and prevent contamination when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes of solutions or contact with powder. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required under normal conditions of use. A dust mask may be worn if there is a potential to generate dust. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability and efficacy of this compound. Folate derivatives are known to be sensitive to light, oxidation, and temperature fluctuations.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Put on nitrile gloves.
-
-
Compound Handling:
-
If working with the solid form, handle it in a manner that minimizes dust generation.
-
For weighing, use a chemical-resistant spatula and weighing paper.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area with an appropriate solvent.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
Remove gloves and wash hands thoroughly with soap and water.
-
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a freezer at or below -20°C. |
| Light | Protect from light by using an opaque container or storing it in a dark location. Folate derivatives are light-sensitive.[1] |
| Atmosphere | Store in a tightly sealed container to prevent moisture uptake and oxidation. |
Disposal Plan
Proper disposal of this compound and associated waste is necessary to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Collect unused solid this compound and any contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, sealed waste container. Do not dispose of them down the drain.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent. Collect the rinsate as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glassware or plastic waste.
-
-
Waste Pickup:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow Diagram
The following diagram outlines the key steps and logical flow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
